molecular formula C15H20O3 B1325826 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid CAS No. 867130-04-9

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Cat. No.: B1325826
CAS No.: 867130-04-9
M. Wt: 248.32 g/mol
InChI Key: ZDJUUERWIZTWNC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUUERWIZTWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645496
Record name 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867130-04-9
Record name 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Investigator's Technical Guide to the Potential In Vitro Biological Activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a novel chemical entity with no currently published in vitro biological activity data.[1][2][3] This technical guide, therefore, serves as a proactive, hypothesis-driven framework for researchers and drug development professionals. Grounded in the well-documented activities of its core chemical motifs—specifically the butyric acid backbone and the substituted trimethylphenyl group—this document outlines a comprehensive strategy for the initial in vitro characterization of this compound. The protocols and theoretical pathways described herein are based on established methodologies and the known biological effects of structurally related molecules, providing a scientifically rigorous starting point for investigation.

Introduction: Deconstructing the Molecule for Functional Prediction

This compound is a small molecule characterized by a butyric acid core, a gem-dimethyl substitution at the alpha-carbon, and a 2,4,6-trimethylphenyl group attached to the gamma-carbon via a ketone linkage. While the biological effects of this specific combination are unknown, the individual components provide a strong rationale for hypothesizing potential bioactivities.

  • The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, and its derivatives are well-documented as biologically active molecules, notably in the realms of oncology and immunology.[4][5][6] These compounds are known to induce cytodifferentiation, inhibit cell proliferation, and trigger apoptosis in cancer cells.[4][5] Furthermore, they exhibit anti-inflammatory properties and can enhance intestinal barrier integrity.[7][8] The primary mechanism often involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that regulate cell cycle and apoptosis.

  • The Trimethylphenyl Group: The bulky, lipophilic trimethylphenyl group is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may enhance membrane permeability and potentially facilitate interactions with specific protein targets. While direct biological activities of this group in this context are not established, its presence is a key differentiator from simpler butyric acid derivatives.

Based on this structural analysis, this guide will focus on two primary, hypothesized areas of in vitro activity: Antiproliferative/Pro-apoptotic Effects and Anti-inflammatory Effects .

Proposed Antiproliferative and Pro-apoptotic Evaluation

The structural similarity to butyric acid derivatives with known anti-neoplastic activity strongly suggests that a primary investigation should focus on the potential of this compound to inhibit cancer cell growth and induce apoptosis.[4][5][6]

Experimental Workflow: A Tiered Approach

A tiered approach is recommended to systematically evaluate the antiproliferative effects, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Apoptosis Induction cluster_2 Tier 3: Mechanistic Insight A Cell Viability Assay (MTT) - Multiple Cancer Cell Lines - Dose-Response B Caspase-3 Activity Assay A->B If IC50 is determined D Comet Assay (DNA Damage) A->D C Cell Cycle Analysis (Flow Cytometry) B->C F Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax) B->F E HDAC Inhibition Assay C->E If cell cycle arrest is observed

Caption: Tiered workflow for assessing antiproliferative activity.

Detailed Experimental Protocols

This protocol is foundational for determining the cytotoxic or cytostatic effects of the compound and for establishing an IC50 value.

  • Cell Seeding: Seed human colorectal carcinoma HCT116 cells in 96-well plates at a density of 5 x 10³ cells/mL and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay quantifies the activity of a key executioner caspase in the apoptotic pathway.

  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of the compound for 24 hours.[5]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths over time.

  • Data Analysis: Quantify caspase-3 activity relative to a standard curve and compare treated samples to untreated controls.

Anticipated Data and Interpretation

The following table templates are provided for data organization.

Table 1: IC50 Values of this compound

Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
HCT116 Enter Data Enter Data Enter Data
MCF-7 Enter Data Enter Data Enter Data

| PC-3 | Enter Data | Enter Data | Enter Data |

Table 2: Fold-Increase in Caspase-3 Activity

Treatment Fold-Increase vs. Control
Vehicle Control 1.0
Compound (IC50) Enter Data

| Staurosporine (Positive Control) | Enter Data |

Proposed Anti-inflammatory Evaluation

Butyric acid and its derivatives are known to possess anti-inflammatory properties, often by modulating cytokine production in immune cells.[7][8]

Experimental Workflow: Macrophage-Based Assay

Porcine Alveolar Macrophages (PAMs) or human macrophage-like cell lines (e.g., THP-1) provide robust in vitro models for inflammation.[8]

G A Isolate/Culture Macrophages (e.g., PAMs) B Pre-treat with Compound (Dose-Response) A->B C Induce Inflammation (LPS Challenge, 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E G Assess Cell Viability (MTT) D->G Parallel Plate F Measure TNF-α Levels (ELISA) E->F

Caption: Workflow for assessing anti-inflammatory effects in macrophages.

Detailed Experimental Protocol
  • Cell Seeding: Seed PAMs at a density of 6 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of the compound (e.g., 0.5, 1, 2, 4 mM) for 1 hour.[8]

  • LPS Challenge: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]

  • Incubation: Incubate the plates for an additional 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize TNF-α concentrations to the LPS-only control and plot against compound concentration.

Anticipated Data Presentation

Table 3: Effect of Compound on TNF-α Production in LPS-Stimulated PAMs

Compound Conc. (mM) TNF-α Concentration (pg/mL) % Inhibition
Control (No LPS) Enter Data N/A
0 (LPS only) Enter Data 0
0.5 Enter Data Calculate
1.0 Enter Data Calculate
2.0 Enter Data Calculate

| 4.0 | Enter Data | Calculate |

Hypothesized Mechanism of Action: A Potential Signaling Pathway

Based on the known mechanisms of butyric acid derivatives, a plausible hypothesis is that this compound acts as an HDAC inhibitor. This would lead to downstream effects on gene transcription, ultimately promoting a pro-apoptotic state in cancer cells.

G cluster_0 Cellular Effects cluster_1 Molecular Mechanism Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest HDAC HDAC Enzymes Acetylation Histone Acetylation ↑ HDAC->Acetylation Negative Regulation Transcription Gene Transcription Altered (e.g., p21 up, Bcl-2 down) Acetylation->Transcription Transcription->Apoptosis Transcription->CellCycleArrest Compound 2,2-Dimethyl-4-oxo-4- (2,4,6-trimethylphenyl)butyric acid Compound->HDAC Inhibition

Caption: Hypothesized signaling pathway for the test compound.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to elucidating the in vitro biological activities of the novel compound this compound. By leveraging the known pharmacology of its chemical constituents, we have established a clear investigational path focusing on its potential antiproliferative and anti-inflammatory properties. The successful execution of these proposed experiments will provide the foundational data necessary to determine the therapeutic potential of this molecule and guide future pre-clinical development.

References

  • Rephaeli, A., Nudelman, A., Aviram, A., Rabizadeh, E., Shaklai, M., & Ruse, M. (1995). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 62(4), 481-486. Available at: [Link]

  • Pattayil, L., & Balakrishnan-Saraswathi, H. (2019). In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells. Anticancer Research, 39(7), 3795-3801. Available at: [Link]

  • Gao, Y., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites, 11(9), 621. Available at: [Link]

  • Gao, Y., et al. (2018). PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages. Journal of Animal Science, 96(suppl_3), 196-197. Available at: [Link]

  • Extrapolate. (2024). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Available at: [Link]

  • Molport. (n.d.). 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. Retrieved from [Link]

Sources

Potential therapeutic targets of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Authored by: A Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Molecule

Part 1: Hypothesis-Driven Target Exploration: Lessons from Structural Analogs

The structure of this compound contains a substituted phenyl ring and a butyric acid backbone. This latter feature is a well-known pharmacophore, most notably found in butyric acid and its derivatives like 4-phenylbutyric acid (4-PBA), which are known to exhibit biological activity through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).[4][5]

The Histone Deacetylase (HDAC) Hypothesis

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The short-chain fatty acid, butyric acid, is a well-documented inhibitor of class I and IIa HDACs.[5] The presence of the butyric acid core in our molecule of interest makes HDACs a prime potential target class. Inhibition of HDACs by structurally similar compounds has shown anti-tumorigenic properties.[6]

The G Protein-Coupled Receptor (GPCR) Agonism Hypothesis

Butyrate is also known to be an agonist for several GPCRs, including GPR41, GPR43, and GPR109A.[5] These receptors are involved in a variety of physiological processes, including immune modulation and metabolic regulation. The structural similarity of our compound to butyrate suggests that it may also interact with one or more of these receptors.

Given these precedents, a logical starting point for our investigation is to assess the activity of this compound against these two target classes.

Part 2: A Step-by-Step Guide to Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for a robust target identification and validation campaign. The following workflows are designed to be self-validating, with each step providing data to inform and refine the next.

Workflow for Initial Target Class Screening

The initial phase of our investigation will focus on rapidly assessing whether our compound interacts with the hypothesized target classes: HDACs and GPCRs.

2.1.1 Experimental Protocol: Pan-HDAC Inhibition Assay

This experiment aims to determine if the compound exhibits broad HDAC inhibitory activity.

Materials:

  • This compound

  • HeLa cell nuclear extract (as a source of HDACs)

  • HDAC fluorescent activity assay kit (e.g., from Cayman Chemical or similar)

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add HeLa nuclear extract to each well.

  • Add the serially diluted compound and the positive control (TSA) to their respective wells.

  • Add the HDAC substrate from the kit to all wells and incubate at 37°C for 1 hour.

  • Add the developer solution from the kit and incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

2.1.2 Experimental Protocol: GPCR Activation Assay (cAMP Assay for Gs/Gi-coupled GPCRs)

This experiment will assess the compound's ability to activate or inhibit Gs or Gi-coupled GPCRs, such as GPR41 and GPR109A, by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., GPR41 or GPR109A)

  • This compound

  • Forskolin (a known adenylyl cyclase activator)

  • A known agonist for the specific GPCR as a positive control

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Seed the HEK293-GPCR expressing cells in a 96-well plate and incubate overnight.

  • Prepare a serial dilution of the test compound.

  • Treat the cells with the serially diluted compound or positive control for 30 minutes.

  • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

  • Generate a dose-response curve and calculate the EC50 or IC50 value.

Workflow for Unbiased Target Identification

If the initial screening does not yield a clear target or if a broader, unbiased approach is desired, the following techniques can be employed to identify the direct binding partners of the compound.

2.2.1 Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This technique involves immobilizing the compound on a solid support to "pull down" its interacting proteins from a cell lysate.

Materials:

  • Synthesis of an analog of this compound with a linker for immobilization (e.g., an amine or alkyne handle).

  • NHS-activated sepharose beads or similar resin.

  • Cell lysate from a relevant cell line (e.g., a cancer cell line if anti-cancer effects are hypothesized).

  • Wash buffers and elution buffers.

  • Mass spectrometer for protein identification.

Procedure:

  • Immobilize the linker-modified compound onto the sepharose beads.

  • Incubate the compound-conjugated beads with the cell lysate.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the eluted proteins using mass spectrometry.

2.2.2 Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Materials:

  • Relevant cell line.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Equipment for heating cell lysates to a precise temperature gradient.

  • SDS-PAGE and Western blotting reagents or mass spectrometer.

Procedure:

  • Treat intact cells with the compound or a vehicle control.

  • Heat the cells at a range of temperatures.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Proteins that show increased thermal stability in the presence of the compound are potential targets.

Workflow for Target Validation

Once a list of potential targets is generated, it is crucial to validate these findings to confirm that they are indeed responsible for the compound's biological effects.

2.3.1 Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Purified recombinant target protein.

  • This compound.

  • Isothermal titration calorimeter.

Procedure:

  • Load the purified protein into the sample cell of the calorimeter.

  • Load a concentrated solution of the compound into the injection syringe.

  • Titrate the compound into the protein solution and measure the heat changes.

  • Analyze the data to determine the binding affinity and other thermodynamic parameters.

2.3.2 Experimental Protocol: Genetic Target Validation (siRNA or CRISPR-Cas9)

This approach involves reducing the expression of the putative target protein and observing if this abrogates the cellular effects of the compound.

Materials:

  • A cell line that shows a response to the compound.

  • siRNA or CRISPR-Cas9 reagents targeting the gene of interest.

  • Transfection reagents.

  • Reagents for the relevant cellular assay (e.g., cell viability, reporter gene assay).

Procedure:

  • Transfect the cells with siRNA or CRISPR-Cas9 reagents to knock down or knock out the target gene.

  • Confirm the reduction in protein expression by Western blotting.

  • Treat the knockdown/knockout cells and control cells with the compound.

  • Perform the cellular assay to assess the compound's activity. A diminished response in the knockdown/knockout cells confirms the target's role.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is paramount in communicating scientific findings. The following are examples of how to structure and visualize the data generated from the proposed workflows.

Tabular Data Summary

Table 1: Hypothetical Initial Screening Results

Assay TypeTarget ClassResult (IC50/EC50)Positive Control
HDAC InhibitionPan-HDAC15 µMTSA (10 nM)
cAMP AssayGPR41No significant activityPropionate (5 µM)
cAMP AssayGPR109A25 µMNiacin (10 µM)

This is illustrative data.

Table 2: Hypothetical CETSA-MS Hit List

Protein IDGene NameThermal Shift (°C)p-value
P06213HSPA83.20.001
Q13133HDAC22.80.005
P62258PPIA2.50.01

This is illustrative data.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to create clear visual representations of the experimental workflows and the signaling pathways under investigation.

Target_Identification_Workflow cluster_0 Hypothesis-Driven Screening cluster_1 Unbiased Target Identification cluster_2 Target Validation HDAC Assay HDAC Assay Hit List Hit List HDAC Assay->Hit List Output GPCR Assay GPCR Assay GPCR Assay->Hit List Output AP-MS AP-MS AP-MS->Hit List Output CETSA CETSA CETSA->Hit List Output ITC ITC Validated Target Validated Target ITC->Validated Target Genetic Validation Genetic Validation Genetic Validation->Validated Target Compound Compound Compound->HDAC Assay Input Compound->GPCR Assay Input Compound->AP-MS Input Compound->CETSA Input Hit List->ITC Input Hit List->Genetic Validation Input

Caption: A comprehensive workflow for therapeutic target identification and validation.

HDAC_Signaling_Pathway Compound Compound HDAC HDAC Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Chromatin Histones->Chromatin Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Gene Expression Gene Expression Open Chromatin->Gene Expression Promotes

Caption: The proposed mechanism of action via HDAC inhibition.

Conclusion and Future Directions

The journey to elucidate the therapeutic targets of a novel compound like this compound is a systematic process of hypothesis generation, rigorous experimental testing, and data-driven validation. By leveraging the knowledge from structurally similar molecules, we can formulate a sound initial hypothesis that can be efficiently tested. The workflows outlined in this guide provide a robust framework for identifying and validating the molecular targets, which is a critical step in the drug discovery and development pipeline. The successful identification of a validated target will pave the way for further preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies.

References

  • Keenan, M. J. et al. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. Available at: [Link]

  • Li, G. et al. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Spandidos Publications. Available at: [Link]

  • 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid - Molport. Available at: [Link]

  • Delyagina, M. S. et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available at: [Link]

  • Buzard, D. J. et al. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]

  • Glass, K. C. et al. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Available at: [Link]

Sources

Mechanism of action studies for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Foreword: Charting the Unexplored Biological Landscape of a Novel Chemical Entity

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical matter, this guide serves as a comprehensive roadmap. The subject of our focus, this compound, is a compound with a defined chemical structure but an uncharted biological profile. This document, therefore, is not a retrospective summary of established facts but a prospective framework for discovery. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical and scientifically rigorous pathway to unveil the mechanism of action (MoA) of this and other novel small molecules. We will navigate the journey from initial phenotypic observations to the precise identification of molecular targets and the intricate signaling pathways they modulate.

The philosophy underpinning this guide is one of robust, evidence-based inquiry. Each experimental phase is designed to build upon the last, creating a self-validating system of data that culminates in a cohesive and defensible understanding of the compound's biological activity. We will explore the causality behind experimental choices, ensuring that each step is a deliberate and informed progression toward elucidating the core biology influenced by this molecule.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The journey into understanding a new molecule's MoA often begins with broad, unbiased observations of its effects on biological systems.[1][2] Phenotypic screening in cell-based assays provides the foundational data from which initial hypotheses are formed.[3][4]

High-Content Imaging for Unbiased Phenotypic Profiling

Before we can investigate a specific pathway, we must first understand the global cellular response to the compound. High-content imaging (HCI) offers a powerful, unbiased approach to identify morphological and functional changes in cells upon treatment.

Experimental Protocol: Multiparametric HCI Assay

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a dose-response curve of this compound (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours. Include vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components:

    • Nuclei: Hoechst 33342 (for cell number, nuclear morphology, cell cycle status).

    • Mitochondria: MitoTracker Red CMXRos (for mitochondrial membrane potential and morphology).

    • Actin Cytoskeleton: Phalloidin-iFluor 488 (for cell shape, adhesion, and cytoskeletal integrity).

    • Cell Membrane: Wheat Germ Agglutinin-Alexa Fluor 647 (for cell boundaries and morphology).

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Data Analysis: Utilize image analysis software to extract quantitative data on a per-cell basis for dozens of parameters (e.g., nuclear area, mitochondrial intensity, cell roundness).

Data Presentation: Phenotypic Profile Summary

ParameterEC50 (µM)Max Effect (% Change from Control)Observed Phenotype
Cell Count15.2-85%Cytostatic/Cytotoxic
Nuclear Area12.8+40%Nuclear Enlargement
Mitochondrial Potential25.6-60%Mitochondrial Depolarization
Cell Roundness18.9+75%Cell Rounding and Detachment

Interpretation and Hypothesis Generation:

The data from this initial screen would suggest that the compound is bioactive, inducing cell death at higher concentrations, and at lower concentrations, causes significant changes in nuclear and mitochondrial morphology. This leads to several initial hypotheses:

  • Hypothesis A: The compound induces apoptosis via the intrinsic (mitochondrial) pathway.

  • Hypothesis B: The compound disrupts cell cycle progression, leading to mitotic arrest and subsequent cell death.

  • Hypothesis C: The compound targets cytoskeletal dynamics, leading to a loss of cell adhesion and anoikis.

Part 2: Target Identification Strategies

With a set of initial hypotheses, the next critical phase is to identify the direct molecular target(s) of the compound.[5][6][7] A multi-pronged approach, combining direct biochemical methods with genetic approaches, provides the most robust path to target deconvolution.[1][8]

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based pull-down methods are a direct biochemical approach to isolate proteins that physically interact with the small molecule.[5]

Experimental Workflow: Affinity Probe Synthesis and Pulldown

G cluster_0 Probe Synthesis cluster_1 Pulldown & Mass Spectrometry A 2,2-Dimethyl-4-oxo-4- (2,4,6-trimethylphenyl)butyric acid B Linker Attachment (e.g., PEG linker with terminal alkyne) A->B C Click Chemistry (Azide-Biotin) B->C D Biotinylated Affinity Probe C->D E Cell Lysate Incubation D->E F Streptavidin Bead Capture E->F G Wash Steps (Remove non-specific binders) F->G H Elution of Bound Proteins G->H I Tryptic Digest H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantification J->K

Workflow for Affinity-Based Target Identification.

Experimental Protocol: Biotin-Tagged Pulldown

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal biotin moiety to the this compound scaffold. A key consideration is the attachment point, which should be distal from the presumed pharmacophore to minimize disruption of target binding.

  • Lysate Preparation: Prepare native protein lysates from a responsive cell line identified in the phenotypic screen.

  • Incubation: Incubate the cell lysate with the biotinylated affinity probe. As a crucial control, also incubate lysate with an excess of the free, unmodified compound to competitively inhibit the binding of the true target to the probe.

  • Capture: Add streptavidin-coated magnetic beads to capture the probe and any bound proteins.[5]

  • Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Subject the eluate to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively inhibited control and a beads-only control.

Genetic Approaches: RNAi/CRISPR Screening

Genetic methods can identify proteins whose loss or modification alters cellular sensitivity to the compound, providing orthogonal evidence for target engagement.[7][8][9]

Experimental Protocol: Genome-Wide CRISPR Knockout Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library, such that on average, each cell receives a single sgRNA targeting a unique gene for knockout.

  • Compound Treatment: Split the cell population into two pools. Treat one pool with a sublethal concentration (e.g., IC20) of this compound and the other with vehicle control.

  • Cell Proliferation: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for differences in proliferation to manifest.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and use next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Identify sgRNAs that are either depleted (synthetic lethality) or enriched (resistance-conferring) in the compound-treated population compared to the control. Genes whose knockout confers resistance are strong candidates for being the direct target or essential components of the target pathway.

Data Presentation: Target Candidate Triangulation

MethodTop Candidate 1Top Candidate 2Top Candidate 3
Affinity Pulldown-MSProtein Kinase X (PKX)Heat Shock Protein 90Tubulin Beta Chain
CRISPR KO Screen (Resistance)PKX--
CRISPR KO Screen (Sensitization)-Apoptosis Regulator BAX-

Interpretation: The convergence of data from orthogonal methods strongly implicates Protein Kinase X (PKX) as the primary molecular target.

Part 3: Target Validation and Pathway Analysis

Once a primary target candidate is identified, it must be rigorously validated.[6] This involves confirming direct engagement in a simplified system and then mapping the downstream cellular consequences of this interaction.

In Vitro Target Engagement and Activity Modulation

Biochemical and biophysical assays are essential to confirm a direct, functional interaction between the compound and the purified candidate protein.[10][11][12]

Experimental Protocol: Recombinant Protein Kinase Assay

  • Protein Expression and Purification: Express and purify recombinant human PKX.

  • Kinase Activity Assay: In a 384-well plate, combine recombinant PKX, a specific peptide substrate, and ATP. Measure the rate of substrate phosphorylation using a luminescence-based assay (e.g., ADP-Glo™).

  • Inhibition Curve: Perform the assay in the presence of a dose-response curve of this compound to determine its IC50 value for PKX inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Immobilization: Covalently immobilize recombinant PKX onto an SPR sensor chip.

  • Analyte Injection: Flow various concentrations of the compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface in real-time to monitor the binding and dissociation of the compound.

  • Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: In Vitro Target Validation Summary

AssayParameterValue
PKX Kinase AssayIC5075 nM
Surface Plasmon ResonanceKD50 nM

Interpretation: The low nanomolar IC50 and KD values confirm that this compound is a potent, direct inhibitor of PKX.

Cellular Target Engagement and Pathway Modulation

With in vitro validation complete, the next step is to confirm that the compound engages PKX in a cellular context and modulates its downstream signaling pathway.

Experimental Workflow: Cellular Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Downstream Analysis A Responsive Cells B Treat with Compound (Dose-Response) A->B C Cell Lysis B->C D Western Blot C->D E Phospho-Proteomics (LC-MS/MS) C->E F Gene Expression Profiling (RNA-Seq) C->F G G D->G Measure p-Substrate / Total Substrate H H E->H Identify Global Phosphorylation Changes I I F->I Identify Differentially Expressed Genes

Workflow for Cellular Pathway and Target Validation.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

  • Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) to capture immediate signaling events. Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of a known PKX substrate (p-Substrate) and an antibody for the total amount of that substrate.

  • Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of p-Substrate to total Substrate. A dose-dependent decrease in this ratio indicates target engagement and inhibition.

Part 4: In Vivo Proof-of-Concept and Pharmacodynamics

The final phase of MoA studies is to translate the in vitro and cellular findings into a relevant in vivo model.[13][14][15] This step is crucial for understanding how the compound behaves in a complex biological system and for validating the mechanism in a disease-relevant context.[16]

Animal Model Selection and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Assuming PKX is a validated cancer target, a tumor xenograft model is appropriate.

Experimental Protocol: Mouse Xenograft Study

  • Model Establishment: Implant human cancer cells (known to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice. Allow tumors to establish to a palpable size.

  • Dosing and Monitoring: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Measure tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Biomarker Analysis: At specified time points after the final dose, collect tumor tissue and plasma.

    • Tumor Analysis: Perform Western blotting on tumor lysates to measure the inhibition of PKX substrate phosphorylation (the PD biomarker).

    • Plasma Analysis: Use LC-MS to measure the concentration of the compound in plasma (the PK parameter).

  • PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of target inhibition in the tumor tissue. This establishes a critical link between drug exposure and target engagement in vivo.

Data Presentation: In Vivo Efficacy and PK/PD Correlation

Dose (mg/kg)Tumor Growth Inhibition (%)Target Inhibition in Tumor (%)
102530
306570
1009095

Interpretation: The strong correlation between the dose, tumor growth inhibition, and target inhibition in the tumor tissue provides powerful in vivo validation of the proposed mechanism of action: this compound inhibits tumor growth by directly inhibiting the kinase activity of PKX.

Conclusion

This guide has outlined a systematic, multi-faceted approach to elucidate the mechanism of action for a novel chemical entity, this compound. By progressing logically from unbiased phenotypic screening to specific target identification, in vitro and cellular validation, and finally to in vivo proof-of-concept, researchers can build a comprehensive and robust understanding of a compound's biological function. This rigorous, evidence-based framework is essential for making informed decisions in the complex process of drug discovery and development.[17]

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2010). Nature Chemical Biology. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Nature. [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). PubMed. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2013). MDPI. [Link]

  • Good Practices in Model‐Informed Drug Discovery and Development. (2016). CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). ResearchGate. [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]

  • In Vivo Target Validation. Creative Biolabs. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc.. [Link]

  • Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). SLAS Discovery. [Link]

  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. (2024). Genemod. [Link]

Sources

An In-depth Technical Guide to 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid (CAS 867130-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical compound 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid, identified by the CAS number 867130-04-9. The document will cover its fundamental chemical properties and structure. Due to the limited availability of public domain information regarding its synthesis, biological activity, and detailed experimental protocols, this guide will focus on the foundational chemical information and potential synthetic strategies based on established chemical principles.

Chemical Identity and Structure

The compound with CAS number 867130-04-9 is chemically known as 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid.[1] Its molecular structure consists of a butanoic acid backbone with two methyl groups at the α-position (carbon 2), a ketone group at the γ-position (carbon 4), and a 2,4,6-trimethylphenyl group attached to the carbonyl carbon of the ketone.

Molecular Formula: C₁₅H₂₀O₃[1]

SMILES: Cc1cc(C)c(C(=O)CC(C)(C)C(O)=O)c(C)c1[1]

Structure:

Caption: Chemical structure of 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid.

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data in public literature, the following properties are predicted based on the chemical structure.

PropertyPredicted ValueUnit
Molecular Weight252.32 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass252.141245 g/mol
Monoisotopic Mass252.141245 g/mol
Topological Polar Surface Area54.4Ų
Heavy Atom Count18
Complexity358

Table 1: Predicted physicochemical properties of CAS 867130-04-9. Data is computationally derived and should be used as an estimate.

Synthesis and Manufacturing

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with 3,3-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Sources

Trimethylphenyl Butyric Acid Derivatives: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of trimethylphenyl butyric acid derivatives, a novel class of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and the known biological activities of the parent compound, 4-phenylbutyric acid (4-PBA), this document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols for the evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the unique properties conferred by the trimethylphenyl moiety and harness them for the development of next-generation therapeutics.

Introduction: The Rationale for Trimethylphenyl Butyric Acid Derivatives

4-Phenylbutyric acid (4-PBA) is a well-characterized aromatic fatty acid with a surprisingly diverse range of biological activities. It is an FDA-approved drug for the treatment of urea cycle disorders and has been extensively studied for its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1] Its ability to modulate protein folding and gene expression has made it a compelling candidate for a variety of other conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]

The core hypothesis underpinning the development of trimethylphenyl butyric acid derivatives is that the addition of three methyl groups to the phenyl ring of 4-PBA can significantly modify its physicochemical properties, leading to enhanced potency, selectivity, and an improved pharmacokinetic profile. The trimethylphenyl group can increase lipophilicity, potentially improving cell permeability and blood-brain barrier penetration. Furthermore, the specific substitution pattern of the methyl groups can influence the molecule's interaction with biological targets, potentially leading to novel or enhanced mechanisms of action.

This guide will delve into the synthetic pathways for accessing these derivatives, propose likely biological targets based on the known pharmacology of related compounds, and provide detailed, field-proven protocols for their comprehensive biological evaluation.

Synthesis of Trimethylphenyl Butyric Acid Derivatives

The synthesis of trimethylphenyl butyric acid derivatives can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired substitution pattern on the phenyl ring and the position of the butyric acid chain.

Friedel-Crafts Alkylation: A Direct Approach to 4-(Trimethylphenyl) Butyric Acid

One of the most direct methods for the synthesis of 4-(trimethylphenyl) butyric acid isomers is the Friedel-Crafts alkylation of the corresponding trimethylbenzene with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride.[4][5] This reaction is particularly well-suited for the synthesis of 4-(2,4,6-trimethylphenyl) butyric acid from 1,3,5-trimethylbenzene (mesitylene).

Experimental Protocol: Synthesis of 4-(2,4,6-trimethylphenyl) Butyric Acid

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • γ-Butyrolactone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3,5-trimethylbenzene (1.0 equivalent) to the stirred suspension.

  • Slowly add γ-butyrolactone (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(2,4,6-trimethylphenyl) butyric acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Strategies

For isomers that are not readily accessible through direct Friedel-Crafts alkylation due to regioselectivity issues, multi-step synthetic sequences can be employed. These may involve:

  • Grignard reaction: Synthesis of a trimethylphenyl Grignard reagent followed by reaction with a suitable butyric acid derivative precursor.[6]

  • Catalytic hydrogenation: Reduction of a corresponding trimethylphenylcinnamic acid derivative.

The specific choice of an alternative route will require careful consideration of the starting materials and the desired final product.

Postulated Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of trimethylphenyl butyric acid derivatives is currently limited, we can formulate strong hypotheses based on the well-documented pharmacology of 4-PBA and other substituted phenylbutyric acid analogs.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a known pan-HDAC inhibitor, albeit with relatively low potency.[1][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[7]

The trimethylphenyl moiety, with its increased steric bulk and lipophilicity, may enhance the binding affinity and selectivity of the butyric acid derivative for the active site of specific HDAC isoforms. This could translate to increased potency and a more targeted therapeutic effect.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of novel compounds using a commercially available fluorometric assay kit.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Assay buffer (typically provided in the kit)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the trimethylphenyl butyric acid derivatives and the positive control inhibitor in DMSO.

  • In a 96-well black microplate, add the assay buffer, the diluted compounds (or DMSO as a vehicle control), and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate the plate at 37 °C for an additional 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

4-PBA is known to act as a chemical chaperone, assisting in the proper folding of misfolded proteins and alleviating ER stress.[2] This mechanism is particularly relevant in the context of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.

The increased lipophilicity of trimethylphenyl butyric acid derivatives could enhance their ability to cross the blood-brain barrier and accumulate in the central nervous system, making them potentially more effective neuroprotective agents than 4-PBA.

Anticancer and Antiproliferative Effects

Compounds containing a trimethylphenyl moiety have been investigated for their anticancer properties.[9] The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. The specific mechanisms can be diverse, including the inhibition of key signaling pathways involved in cell growth and survival.

Experimental Protocol: Cell Viability (MTT/XTT) Assay

This protocol outlines a standard procedure for evaluating the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the trimethylphenyl butyric acid derivatives in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours at 37 °C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • For XTT Assay: Add the activated XTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations

Systematic variation of the substitution pattern of the methyl groups on the phenyl ring and modifications to the butyric acid chain will be crucial for elucidating the structure-activity relationship of these derivatives. Key questions to address include:

  • How does the position of the methyl groups (e.g., 2,4,6- vs. 2,4,5- vs. 3,4,5-trimethyl) affect HDAC inhibition and antiproliferative activity?

  • Does the increased steric hindrance from the methyl groups favor selectivity for certain HDAC isoforms?

  • Can modifications to the butyric acid chain (e.g., esterification, amidation) create prodrugs with improved pharmacokinetic properties?[2]

A well-designed SAR study will be instrumental in optimizing the lead compounds for further preclinical development.

Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental data, it is recommended to present quantitative results in a clear and organized manner.

Table 1: In Vitro Biological Activity of Trimethylphenyl Butyric Acid Derivatives
Compound IDSubstitution PatternHDAC1 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4-PBA Unsubstituted>1000>1000>1000
TMPBA-1 2,4,6-trimethylDataDataData
TMPBA-2 2,4,5-trimethylDataDataData
TMPBA-3 3,4,5-trimethylDataDataData

Data to be populated from experimental results.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can enhance clarity and reproducibility.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 Friedel-Crafts Alkylation s2 Work-up & Extraction s1->s2 s3 Column Chromatography s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 HDAC Inhibition Assay s4->b1 Test Compounds b2 Cell Viability Assay (MTT/XTT) s4->b2 Test Compounds b3 Data Analysis (IC50) b1->b3 b2->b3

Sources

An In-depth Technical Guide to the Pharmacology of Novel Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Butyric Acid and the Need for Novel Derivatives

Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a key mediator of gut health and systemic homeostasis.[1] Its physiological roles are pleiotropic, ranging from serving as the primary energy source for colonocytes to modulating immune responses and influencing gene expression.[1][2] The therapeutic potential of butyric acid has been explored in a variety of disease contexts, including inflammatory bowel disease, metabolic disorders, neurological conditions, and cancer.[3][4]

However, the clinical utility of butyric acid itself is limited by its unfavorable pharmacokinetic properties, including a short half-life and rapid metabolism.[1] This has spurred the development of novel butyric acid derivatives and prodrugs designed to improve its stability, bioavailability, and targeted delivery.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological investigation of these novel derivatives, from elucidating their mechanism of action to characterizing their preclinical absorption, distribution, metabolism, and excretion (ADME) profiles.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and logical approach to the pharmacological evaluation of novel butyric acid derivatives.

Chapter 1: Primary Pharmacological Targets and Mechanisms of Action

The diverse biological effects of butyric acid are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs).[1][2][7] Novel derivatives are often designed to selectively target one or both of these pathways with improved potency and specificity.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established pan-HDAC inhibitor, affecting the activity of class I and II HDACs.[8][9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid and its derivatives promote histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[8][10] This mechanism is central to the anti-neoplastic properties of many butyric acid derivatives.[10][11][12]

Key HDAC Isoforms of Interest:

  • HDAC1, HDAC2, HDAC3 (Class I): Implicated in cell proliferation and survival.[2]

  • HDAC6 (Class IIb): Involved in protein quality control and cell motility.[11]

G-Protein Coupled Receptor (GPCR) Activation

Butyric acid also functions as a signaling molecule by activating several GPCRs, which are the largest family of cell surface receptors and major drug targets.[1][13][14] This mechanism is crucial for its anti-inflammatory and metabolic effects.[1][15]

Key GPCR Targets:

  • GPR41 (FFAR3) and GPR43 (FFAR2): Activated by short-chain fatty acids, these receptors are involved in regulating gut motility, inflammation, and metabolic homeostasis.[1][16]

  • GPR109A (HCAR2): Activation of this receptor on intestinal epithelial and immune cells mediates anti-inflammatory effects.[1][17]

The following diagram illustrates the dual mechanism of action of butyric acid derivatives.

Butyric_Acid_Derivative_MOA cluster_0 Butyric Acid Derivative cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects BAD Novel Butyric Acid Derivative HDAC HDACs (e.g., HDAC1, 2, 3, 6) BAD->HDAC Inhibition GPCR GPCRs (e.g., GPR41, 43, 109A) BAD->GPCR Activation Histone Histones HDAC->Histone Deacetylation G_Protein G-Proteins GPCR->G_Protein Coupling Gene_Expression Altered Gene Expression (Cell Cycle Arrest, Apoptosis) Histone->Gene_Expression Leads to Signaling_Cascade Intracellular Signaling (e.g., ↓NF-κB, ↑PYY) G_Protein->Signaling_Cascade Initiates In_Vitro_Workflow cluster_assays Primary Target Engagement Assays cluster_data Data Output start Novel Butyric Acid Derivative HDAC_Assay HDAC Inhibition Assay (Fluorometric) start->HDAC_Assay GPCR_Assay GPCR Activation Assays (Ca2+ Mobilization / β-Arrestin) start->GPCR_Assay IC50 IC50 Value (Potency for HDACs) HDAC_Assay->IC50 Selectivity Selectivity Profile (vs. Isoforms/Subtypes) HDAC_Assay->Selectivity EC50 EC50 Value (Potency for GPCRs) GPCR_Assay->EC50 GPCR_Assay->Selectivity

Caption: Workflow for in vitro pharmacological characterization.

Chapter 3: Preclinical In Vitro ADME Profiling

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to de-risk drug candidates and guide medicinal chemistry efforts. [18][19][20][21]This chapter details a standard in vitro ADME panel for novel butyric acid derivatives.

Intestinal Permeability: Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo oral absorption. [14][22]It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. [3] Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is based on FDA guidance and established industry practices. [2][11][14]

  • Reagents and Materials:

    • Caco-2 cells.

    • Transwell® inserts (e.g., 24-well format).

    • Cell culture medium and supplements.

    • Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Lucifer yellow for monolayer integrity testing.

    • Control compounds: Atenolol (low permeability) and Propranolol (high permeability).

    • Test butyric acid derivative.

    • LC-MS/MS for quantification.

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage test.

    • Wash the monolayers with pre-warmed transport buffer.

    • To assess apical-to-basolateral (A→B) permeability, add the test compound and controls to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • To assess basolateral-to-apical (B→A) permeability, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Metabolic Stability: Liver Microsomal Assay

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. [10][12][23][24] Protocol: Liver Microsomal Stability Assay

This protocol is a standard method used in drug discovery. [12][13][23]

  • Reagents and Materials:

    • Pooled human liver microsomes (HLM).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Control compounds: Verapamil (high clearance) and Procainamide (low clearance).

    • Test butyric acid derivative.

    • Acetonitrile with an internal standard for reaction termination and protein precipitation.

    • 96-well plates.

    • Incubator/shaker (37°C).

    • Centrifuge.

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Table 1: Summary of a Typical In Vitro ADME Panel for a Novel Butyric Acid Derivative

Parameter Assay Purpose Typical Output
Solubility Thermodynamic/Kinetic SolubilityAssess solubility in aqueous buffers.µg/mL or µM
Permeability Caco-2 Bidirectional AssayPredict oral absorption and identify potential for active efflux.Papp (A→B), Papp (B→A), Efflux Ratio
Metabolic Stability Liver Microsomal StabilityDetermine susceptibility to Phase I metabolism.In vitro t1/2 (min), Intrinsic Clearance (Clint)
Plasma Protein Binding Equilibrium DialysisDetermine the fraction of compound bound to plasma proteins.% Bound
CYP Inhibition Cytochrome P450 Inhibition AssayAssess the potential for drug-drug interactions.IC50 for major CYP isoforms

Chapter 4: Bioanalytical Methods for Quantification

Accurate quantification of novel butyric acid derivatives in biological matrices is fundamental for both in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: General LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework that must be optimized for each specific derivative. [25][26][27][28][29]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for carboxylic acids, but may be positive for certain derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (M-H)- or (M+H)+ is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. These transitions must be optimized for the analyte and internal standard.

  • Method Validation:

    • The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion and Future Directions

The pharmacological investigation of novel butyric acid derivatives requires a multi-faceted approach, integrating in vitro assays to determine mechanism and potency with a comprehensive assessment of their ADME properties. The protocols and frameworks presented in this guide provide a robust starting point for researchers in this exciting field. By understanding the interplay between a derivative's chemical structure, its interaction with key cellular targets like HDACs and GPCRs, and its pharmacokinetic profile, we can rationally design and develop the next generation of butyrate-based therapeutics with enhanced efficacy and clinical potential. Future research will likely focus on developing derivatives with greater isoform selectivity for HDACs or biased agonism at GPCRs to fine-tune therapeutic effects and minimize off-target toxicities.

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A Technical Guide to the In Vitro Anticancer Screening of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro screening and mechanistic evaluation of the novel compound, 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid, as a potential anticancer agent. Drawing upon established principles of cancer drug discovery and the known biological activities of related chemical scaffolds, this document outlines a logical, multi-tiered approach to systematically characterize the compound's efficacy and potential mechanism of action against a panel of human cancer cell lines.

Introduction: Rationale and Scientific Context

The chemical structure of this compound presents an intriguing starting point for anticancer investigation. It incorporates a butyric acid moiety, a class of short-chain fatty acids known to exhibit anticancer properties. Butyric acid and its derivatives have been shown to induce cytodifferentiation, inhibit proliferation, and trigger apoptosis in various cancer cell lines, including leukemic and colorectal carcinoma cells.[1][2][3] These effects are often attributed to their activity as histone deacetylase (HDAC) inhibitors, which leads to changes in gene expression that can halt the cell cycle and promote programmed cell death.[2]

Furthermore, the presence of a keto group suggests a potential role in cellular metabolism. Cancer cells exhibit profound metabolic reprogramming, and targeting these altered pathways is a validated therapeutic strategy.[4][5] Keto-acids, in particular, can influence macrophage polarization in the tumor microenvironment and intersect with key metabolic hubs like the TCA cycle.[6][7] The dimethyl substitution on the butyric acid backbone may enhance its stability and cellular uptake, potentially overcoming the short half-life that can limit the therapeutic application of butyric acid itself.[2]

This guide, therefore, proposes a systematic screening cascade designed to first establish the cytotoxic potential of this compound and then to elucidate the underlying cellular and molecular mechanisms responsible for any observed anticancer activity.

Part 1: Foundational Cytotoxicity Screening

The initial phase of screening is designed to determine the concentration-dependent effects of the compound on the viability of a diverse panel of cancer cell lines. This provides fundamental data on its potency and selectivity.

Cell Line Selection: A Rationale-Driven Approach

The choice of cell lines is critical for obtaining meaningful and broadly applicable results. While large panels like the NCI-60 offer extensive data[8][9], a focused initial screen can be more resource-efficient. We recommend a starting panel that includes representative cell lines from major cancer types with diverse genetic backgrounds.

Recommended Initial Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive (ER+)
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative, highly invasive
HCT116 Colorectal CarcinomaWild-type p53, microsatellite unstable
HT-29 Colorectal CarcinomaMutant p53
A549 Lung (Carcinoma)KRAS mutation
PC-3 Prostate (Adenocarcinoma)Androgen-independent, p53 null
K562 Leukemia (Chronic Myeloid)BCR-ABL fusion protein positive[10]
HEK293 Normal (Embryonic Kidney)Non-cancerous control for selectivity

This selection allows for the preliminary assessment of the compound's activity against cancers of varying origins and with different common mutations, providing early clues about its potential spectrum of action.

Experimental Workflow: Determining IC50

The primary goal of this stage is to determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treat with Serial Dilutions of Compound compound_prep->treatment cell_culture Cell Line Culture (Logarithmic Growth Phase) seeding Seed Cells in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout data_norm Normalize Data to Vehicle Control readout->data_norm dose_response Generate Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for IC50 Determination.

Detailed Protocol: Cell Viability Assay (MTT)

This protocol is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-cell blank control.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10]

Part 2: Mechanistic Elucidation

Once the IC50 values are established, the next phase focuses on understanding how the compound exerts its cytotoxic effects. Based on the activities of related butyric acid derivatives, the primary hypotheses to investigate are the induction of apoptosis and the disruption of the cell cycle.[2][3]

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3] We will assess this through two complementary assays.

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis.

Protocol Overview:

  • Seed cells in a 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Use a commercially available luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • Add the reagent directly to the wells, which contains a substrate that produces a luminescent signal when cleaved by active caspase-3/7.

  • Incubate for 1-2 hours at room temperature.

  • Measure luminescence with a plate reader. A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anticancer compounds, including butyrate, can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[11]

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Flow Cytometry seed_treat Seed and Treat Cells (6-well plates, IC50 conc.) harvest Harvest and Wash Cells seed_treat->harvest fixation Fix Cells in Cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition gating Gate Cell Populations (G0/G1, S, G2/M) acquisition->gating quantify Quantify Percentage of Cells in Each Phase gating->quantify

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Protocol Overview:

  • Treat cells as described for the Annexin V assay.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Analyze by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in any one phase compared to the control suggests compound-induced cell cycle arrest.

Part 3: Advanced Mechanistic Insights and Future Directions

Should the initial mechanistic studies yield positive results (i.e., the compound induces apoptosis and/or cell cycle arrest), further investigation into the specific molecular pathways is warranted.

Probing Key Signaling Pathways

Based on the known mechanisms of butyrate and other keto-acids, several signaling pathways are prime candidates for investigation.

  • Intrinsic Apoptosis Pathway: Assess the expression levels of key proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and the cleavage of PARP and caspase-9 by Western blot.

  • Cell Cycle Regulation: Examine the levels of key cell cycle checkpoint proteins such as p21, p27, and cyclins (e.g., Cyclin D1, Cyclin B1) by Western blot.

  • Metabolic Pathways: Given the keto-acid structure, investigating effects on cellular metabolism is a logical next step. This could involve measuring oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound 2,2-Dimethyl-4-oxo-4- (2,4,6-trimethylphenyl)butyric acid Bax ↑ Bax/Bak compound->Bax Bcl2 ↓ Bcl-2 compound->Bcl2 p21 ↑ p21/p27 compound->p21 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK ↓ CDK Activity p21->CDK Arrest G1 or G2/M Arrest CDK->Arrest

Caption: Hypothetical Signaling Pathways Modulated by the Compound.

Concluding Remarks and Future Outlook

The screening cascade detailed in this guide provides a robust and scientifically rigorous path for the initial evaluation of this compound. The data generated will establish a foundational understanding of its anticancer potential and guide subsequent, more complex investigations. Positive findings would warrant progression to more advanced studies, including in vivo efficacy testing in animal models, detailed toxicology assessments, and further exploration of its metabolic effects. This structured approach ensures that resources are used efficiently while maximizing the potential for discovering a novel and effective anticancer therapeutic agent.

References

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  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

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  • Li, Z., et al. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 63(4), 1-1. [Link]

  • Hughes, C. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17742-17753. [Link]

  • Yang, M., et al. (2022). Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming. eLife, 11, e78925. [Link]

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  • Schwartz, L., et al. (2017). The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. ResearchGate. [Link]

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Topic: Histone Deacetylase (HDAC) Inhibition by Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with broad therapeutic potential, particularly in oncology and neurology. Among these, the short-chain fatty acid butyric acid, a natural product of gut microbial fermentation, has been a foundational tool for understanding the role of histone acetylation in cellular processes. However, its unfavorable pharmacokinetic profile has driven the development of numerous derivatives designed for enhanced stability, cellular uptake, and clinical efficacy. This technical guide provides an in-depth exploration of HDAC inhibition by butyric acid and its key derivatives. We will dissect the core mechanism of action, delve into the structure-activity relationships of prominent derivatives such as sodium phenylbutyrate and pivaloyloxymethyl butyrate (Pivanex), and survey their therapeutic applications. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to effectively screen and characterize these compounds, from initial enzymatic assays to cellular-level validation of their epigenetic and phenotypic effects.

The Epigenetic Rationale: Why Target Histone Deacetylases?

The dynamic acetylation and deacetylation of histone proteins is a fundamental epigenetic control mechanism. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing chromatin structure. This "euchromatin" state generally permits access for transcription factors, leading to gene expression.[1] Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge, compacting the chromatin into a "heterochromatin" state, and repressing gene transcription.[1]

In many diseases, particularly cancer, HDACs are aberrantly recruited or overexpressed, leading to the silencing of critical tumor suppressor genes (e.g., p21Waf1/Cip1), cell cycle regulators, and pro-apoptotic factors.[2][3][4] The core therapeutic strategy of HDAC inhibition is to reverse this pathological gene silencing, forcing malignant cells to re-express these suppressed genes, thereby inducing cell cycle arrest, differentiation, or apoptosis.[4][5][6] Butyric acid was one of the first compounds identified to induce histone hyperacetylation and inhibit HDAC activity, making it a vital research tool.[2][7][8]

Signaling Pathway of HDAC Inhibition by Butyrate Derivatives

This diagram illustrates the central mechanism of action. Butyrate derivatives enter the cell, inhibit Class I and II HDACs, leading to histone hyperacetylation. This remodels chromatin, allowing for the transcription of key tumor suppressor genes like p21, which ultimately results in cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm / Nucleus Butyrate_Derivative Butyric Acid Derivative Cell_Membrane HDAC HDAC Enzyme (Class I/II) Butyrate_Derivative->HDAC Enters Cell & Inhibits Inhibition HDAC->Inhibition Inhibition Histones_Deacetylated Deacetylated Histones (Condensed Chromatin) Histones_Acetylated Acetylated Histones (Relaxed Chromatin) Histones_Acetylated->Histones_Deacetylated Deacetylation Gene_Expression Tumor Suppressor Gene Transcription (e.g., p21) Histones_Acetylated->Gene_Expression Enables HAT HAT Enzyme HAT->Histones_Acetylated Acetylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2 Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of butyrate-induced cell cycle arrest.

Key Butyric Acid Derivatives in Research and Development

While sodium butyrate is a potent HDAC inhibitor, its rapid metabolism and poor pharmacokinetic profile limit its clinical utility.[9] This has spurred the development of derivatives with improved drug-like properties.

Compound NameStructureKey Features & RationaleTypical IC50 / Potency
Sodium Butyrate Short-chain fatty acidThe parent compound; potent but has a very short half-life. Serves as a benchmark control.[9]Noncompetitive inhibitor; IC50 ~0.80 mM for total HDACs.[10] Inhibits most Class I and II HDACs.[11]
Sodium Phenylbutyrate Aromatic fatty acidIncreased metabolic stability compared to butyrate. A well-known HDAC inhibitor with neuroprotective effects.[12][13]Inhibits glioma cell proliferation and induces apoptosis.[14][15] IC50 values in oral cancer cell lines range from 3-4 mM.[12]
Pivanex (AN-9) Prodrug (Pivaloyloxymethyl butyrate)Designed as a prodrug to increase cell permeability and deliver butyric acid more efficiently to subcellular targets.[1] Orally active with antimetastatic properties.[1][16]Potent anti-proliferative activity in K562 leukemia cells (100-500 μM).[16] Shows synergy with other anticancer agents.[17]
Indole-3-Butyric Acid Derivatives Indole-based structureNovel synthetic derivatives designed for higher potency and isoform selectivity.[18][19]Derivative 'I13' showed potent inhibition with IC50 values of 13.9 nM (HDAC1) and 7.71 nM (HDAC6).[18][19]

Therapeutic Applications and Biological Consequences

The downstream effects of HDAC inhibition by butyrate derivatives are pleiotropic, impacting cell fate in multiple ways.

  • Oncology: The primary application is in cancer therapy.[4]

    • Cell Cycle Arrest: Inhibition of HDACs leads to the transcriptional activation of cyclin-dependent kinase inhibitors like p21, causing cell cycle arrest, often in the G1 or G2 phase.[2][20][21]

    • Induction of Apoptosis: Reactivation of pro-apoptotic genes and downregulation of survival proteins can trigger programmed cell death.[14][16][22] Pivanex, for instance, enhances caspase activity.[16]

    • Sensitization to Other Therapies: Butyrate derivatives can enhance the efficacy of DNA-damaging agents and radiation by impairing DNA repair pathways in transformed cells.[20][22][23] Sodium butyrate selectively attenuates double-strand break repair in transformed cells but not normal cells.[23]

    • Anti-Angiogenic Properties: Some derivatives, like Pivanex, exhibit anti-angiogenic and antimetastatic properties.[1][16]

  • Neurological Disorders:

    • Neuroprotection: In models of Huntington's disease, sodium butyrate and phenylbutyrate have been shown to increase histone acetylation, improve motor performance, and delay neuropathological progression.[11][13]

    • Gene Expression Modulation: Phenylbutyrate can attenuate the expression of apoptosis-related proteins and promote survival pathways in neuronal cells.[13]

Core Experimental Workflows for Characterizing Butyrate Derivatives

A systematic, multi-assay approach is essential to fully characterize a novel butyric acid derivative. The following workflow outlines the key stages, from confirming target engagement to assessing the desired cellular phenotype.

Overall Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Characterization Pipeline for a Butyrate Derivative Start Test Compound (Butyrate Derivative) Assay1 Protocol 1: In Vitro HDAC Activity Assay Start->Assay1 Assay2 Protocol 2: Cellular Histone Acetylation (Western Blot) Start->Assay2 Assay3 Protocol 3: Cell Viability (MTT/ATP Assay) Start->Assay3 Result1 Determine IC50 (Direct Enzyme Inhibition) Assay1->Result1 Result2 Confirm Target Engagement (Cellular Hyperacetylation) Assay2->Result2 Result3 Determine EC50 (Anti-proliferative Effect) Assay3->Result3 Assay4 Protocol 4: Gene-Specific Analysis (ChIP-qPCR) Result4 Confirm Mechanism (Acetylation at Target Gene) Assay4->Result4 Result2->Assay4 If positive, proceed to

Caption: A logical workflow for evaluating HDAC inhibitors.

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

Objective: To determine the direct inhibitory effect of a butyric acid derivative on HDAC enzyme activity and calculate its IC50 value.

Principle: This assay uses a fluorogenic substrate containing an acetylated lysine.[24] When a functional HDAC enzyme deacetylates the substrate, a developer enzyme can cleave it, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity. An inhibitor will reduce the signal.[24][25]

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0).

  • Developer solution (containing a peptidase like trypsin).

  • Trichostatin A (TSA) or Sodium Butyrate (Positive Inhibition Control).

  • Test compound (Butyric acid derivative) serially diluted in DMSO.

  • Black 96-well or 384-well microplate.

  • Fluorescence plate reader (Ex/Em = ~355/460 nm).[25]

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of your test compound and the positive control (TSA) in Assay Buffer. A common starting concentration range is 1 nM to 100 µM.

  • Reaction Setup: In each well of the microplate, add the following:

    • Assay Buffer to final volume (e.g., 50 µL).

    • Test compound or control (e.g., 5 µL of 10x concentration).

    • Purified HDAC enzyme (e.g., 5-20 ng per well).[26]

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop & Develop: Add the Developer solution to each well. This stops the HDAC reaction and initiates the fluorescence development. Incubate for an additional 15 minutes at 37°C.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Expert Insights & Self-Validation:

  • Trustworthiness: Always include three critical controls: (1) No-enzyme control (background), (2) Vehicle control (e.g., 0.1% DMSO, 100% activity), and (3) Positive control inhibitor (e.g., TSA, 0% activity). This validates that the assay is working correctly.

  • Causality: The use of a purified enzyme in a cell-free system directly attributes any observed inhibition to the compound's interaction with the HDAC enzyme, ruling out confounding cellular factors like membrane permeability or metabolism at this stage.

Protocol 2: Cellular Histone Acetylation Analysis by Western Blot

Objective: To visually confirm that the test compound increases histone acetylation in a cellular context, demonstrating target engagement.

Principle: Cells are treated with the HDAC inhibitor, and total protein is extracted. Histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3 or H4).[27][28][29] An increase in the signal for acetylated histones indicates successful HDAC inhibition within the cell.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116, HepG2).

  • Cell culture medium and supplements.

  • Test compound, Sodium Butyrate, and TSA.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (15% acrylamide is recommended for histone separation).[28]

  • PVDF membrane.

  • Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys9), Rabbit anti-acetyl-Histone H4 (Lys16), Mouse anti-total Histone H3, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of the test compound (centered around the expected EC50) for a set time (e.g., 6, 12, or 24 hours).[21] Include vehicle and positive controls.

  • Cell Lysis: Wash cells with cold PBS, then add 100-200 µL of cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[29] Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-acetyl-H3, diluted 1:1000) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal loading, the membrane should be stripped and re-probed for total Histone H3 and then for a cytoplasmic loading control like β-actin.[29]

Expert Insights & Self-Validation:

  • Causality: Observing a dose-dependent increase in the ratio of acetylated histone to total histone directly links the compound's presence to the intended epigenetic modification.[28][30]

  • Trustworthiness: Probing for total histone H3 is a critical internal control. It demonstrates that the observed increase in acetylation is not due to an overall increase in histone protein levels. The β-actin control validates equal protein loading between lanes.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To quantify the phenotypic effect of the butyrate derivative on cancer cell proliferation and determine its effective concentration (EC50).

Principle: An MTT or CellTiter-Glo (ATP-based) assay is used to measure cell viability. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance is proportional to the number of viable cells.

Materials:

  • Cell line of interest.

  • 96-well clear-bottom cell culture plates.

  • Test compound, vehicle control (DMSO), and a positive control cytotoxic drug.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate spectrophotometer (read at ~570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,500-5,000 cells/well) and allow them to attach overnight.[31]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, under normal cell culture conditions.[31]

  • Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilize Formazan: Carefully remove the culture medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure Absorbance: Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells. Plot viability versus the log of the compound concentration and fit to a dose-response curve to determine the EC50.

Expert Insights & Self-Validation:

  • Causality: By correlating the IC50 from the enzymatic assay with the EC50 from this cell-based assay, you can begin to establish a link between target inhibition and the anti-proliferative phenotype. A large discrepancy might suggest poor cell permeability, rapid metabolism, or off-target effects.

  • Trustworthiness: The experiment should be run in at least triplicate wells for each condition to ensure statistical validity. A time-course experiment (24h, 48h, 72h) can provide valuable information on whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

Conclusion and Future Directions

Butyric acid and its derivatives have been instrumental in advancing our understanding of epigenetic regulation and have laid the groundwork for the clinical development of HDAC inhibitors. While first-generation compounds like sodium butyrate and phenylbutyrate demonstrated clear proof-of-concept, the field is moving towards next-generation inhibitors with greater potency and isoform selectivity.[32] Prodrug strategies, such as that employed for Pivanex, and the exploration of novel chemical scaffolds, like indole-3-butyric acids, highlight key strategies for improving therapeutic index.[1][18][19] The robust experimental workflows detailed in this guide provide the necessary tools for researchers to rigorously evaluate these next-generation compounds and contribute to the development of more effective epigenetic therapies.

References

  • HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. (2020). MDPI. Retrieved from [Link]

  • The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. (2012). AACR Journals. Retrieved from [Link]

  • Inhibition of histone deacetylase activity by butyrate. (2003). PubMed. Retrieved from [Link]

  • Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. (2005). PubMed. Retrieved from [Link]

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (2021). PMC - NIH. Retrieved from [Link]

  • Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review. (2024). Current Drug Discovery Technologies. Retrieved from [Link]

  • Next-Generation Histone Deacetylase Inhibitors. (n.d.). Discovery On Target. Retrieved from [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. (2010). PMC - PubMed Central. Retrieved from [Link]

  • Histone deacetylase inhibitors: discovery and development as anticancer agents. (n.d.). Nature. Retrieved from [Link]

  • Hyaluronic acid butyric esters in cancer therapy. (2007). PubMed. Retrieved from [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). NIH. Retrieved from [Link]

  • Histone H3 Acetylation Detection. (n.d.). BiotechPack. Retrieved from [Link]

  • Butyrate Histone Deacetylase Inhibitors. (2014). PMC - NIH. Retrieved from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]

  • Western blot analysis of histone H4 levels and markers of endoderm-like... (n.d.). ResearchGate. Retrieved from [Link]

  • Pivaloyloxymethyl Butyrate - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

  • A mass spectrometric "Western blot" to evaluate the correlations between histone methylation and histone acetylation. (2004). PubMed. Retrieved from [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (2011). PMC - NIH. Retrieved from [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. (2012). ResearchGate. Retrieved from [Link]

  • (PDF) Inhibition of Histone Deacetylase Activity by Butyrate1,2. (2003). ResearchGate. Retrieved from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PMC - NIH. Retrieved from [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot assay demonstrates the change in histone acetylation levels during cold acclimation. (2013). Public Library of Science. Retrieved from [Link]

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. (2016). PMC. Retrieved from [Link]

  • Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. (2011). NIH. Retrieved from [Link]

  • Dose escalation study of pivanex (a histone deacetylase inhibitor) in combination with docetaxel for advanced non-small cell lung cancer. (2004). ASCO Publications. Retrieved from [Link]

  • Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. (1978). ResearchGate. Retrieved from [Link]

  • Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. (2011). NIH. Retrieved from [Link]

Sources

Methodological & Application

Introduction: A Strategic Approach to Characterizing Trimethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Cell-Based Assays for Trimethylphenyl Compounds

The family of trimethylphenyl (TMP) compounds and their derivatives represents a promising scaffold in medicinal chemistry, with demonstrated potential as anticancer agents that can interfere with critical cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] To effectively advance these molecules through the drug discovery pipeline, a robust and systematic evaluation of their biological activity is paramount. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to assess a compound's efficacy, mechanism of action, and potential liabilities.[2][3][4]

This guide provides a comprehensive, tiered strategy for the cell-based characterization of novel TMP compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of reliable and reproducible data. The framework presented here begins with broad cytotoxicity screening to establish potency, progresses to detailed mechanistic assays to elucidate how the compounds work, and concludes with essential preliminary genotoxicity screens to identify safety red flags at an early stage.[5][6]

Section 1: The First Gatekeeper: High-Throughput Cytotoxicity Screening

Expertise & Rationale: The initial step in evaluating any new compound library is to determine the concentration-dependent effect on cell viability and proliferation. This primary screen serves two critical functions: 1) it identifies the most potent compounds for further investigation, and 2) it establishes the therapeutic window (e.g., the 50% inhibitory concentration, or IC50), which is essential for designing all subsequent mechanistic experiments. The MTT assay is a stalwart for this purpose due to its cost-effectiveness, scalability for high-throughput screening (HTS), and reliance on a functional readout of metabolic activity.[7][8]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The principle of the MTT assay is centered on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells.[8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells, which can be quantified spectrophotometrically.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-Well Plates B 2. Allow Adhesion (24h) A->B C 3. Prepare Serial Dilutions of TMP Compounds B->C D 4. Treat Cells with TMP Compounds C->D E 5. Incubate (e.g., 48-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4h) F->G H 8. Solubilize Formazan Crystals G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability & Plot Dose-Response Curve I->J K 11. Determine IC50 Values J->K

Caption: High-level workflow for determining TMP compound cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell line (e.g., HepG2, as used in previous TMP studies[1])

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS, protected from light.[10]

  • Solubilization solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 2X stock concentration series of the TMP compounds in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9][10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate inside the cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11] Measure the absorbance at 570 nm using a microplate reader.

Senior Scientist's Notes (Trustworthiness & Causality):

  • Self-Validation: Always include a positive control (e.g., doxorubicin, podophyllotoxin) to validate assay performance.

  • Background Control: The culture medium background (wells with medium and MTT but no cells) must be subtracted from all readings.[11]

  • Interference: Phenol red in culture medium can interfere with absorbance readings. If high background is observed, use phenol red-free medium during the MTT incubation step.[7][11]

  • Solubility: Ensure complete solubilization of the formazan crystals before reading; incomplete dissolution is a major source of variability. Gentle pipetting may be required.[11]

Data Presentation: IC50 Determination
CompoundIC50 (µM) vs. HepG2 (48h)Hill Slope
TMP-0011.381.20.992
TMP-00215.20.90.985
TMP-003> 100N/AN/A
Podophyllotoxin (Control)0.051.50.998

Section 2: Unveiling the Mechanism of Action (MOA)

Expertise & Rationale: After identifying cytotoxic TMP compounds, the next critical question is how they induce cell death. Based on prior research on similar scaffolds, apoptosis and cell cycle disruption are highly probable mechanisms.[1] Flow cytometry is a powerful tool for dissecting these processes at a single-cell level, providing quantitative data on distinct cellular states.

Apoptosis Induction Assessment

Featured Assay: Annexin V-FITC / Propidium Iodide (PI) Staining

This assay elegantly distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Principle of Annexin V / PI Apoptosis Detection

Apoptosis_Principle cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Live Early Early Apoptotic label_healthy PS (Internal) Membrane Intact Annexin V (-) / PI (-) Late Late Apoptotic label_early PS (External) Membrane Intact Annexin V (+) / PI (-) label_late PS (External) Membrane Compromised Annexin V (+) / PI (+)

Caption: Differentiating cell states using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cells treated with TMP compounds (at IC50 and 2x IC50 concentrations) for a relevant time (e.g., 24 hours)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates. After incubation, collect both adherent and floating cells. To harvest adherent cells, use gentle trypsinization.

  • Cell Washing: Centrifuge the collected cells (1-5 x 10⁵ cells per sample) and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze immediately (within 1 hour) by flow cytometry.

Senior Scientist's Notes (Trustworthiness & Causality):

  • Self-Validation: Use a known apoptosis inducer (e.g., staurosporine, etoposide) as a positive control. An untreated/vehicle-treated sample serves as the negative control.

  • Causality (Binding Buffer): The binding of Annexin V to PS is calcium-dependent. It is absolutely critical to use the provided calcium-rich binding buffer for the resuspension and staining steps, not PBS.

  • Timing is Key: Analyze samples promptly after staining. If PI incubation is too long, the rate of late apoptosis/necrosis may be artificially inflated.[12]

Cell Cycle Analysis

Featured Assay: Propidium Iodide Staining for DNA Content

Cell cycle analysis by flow cytometry is based on the measurement of DNA content. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[14] Therefore, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells undergoing DNA replication in the S phase have an intermediate amount of DNA.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with TMP compounds

  • Cold 70% ethanol (stored at -20°C)

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane for PI entry.

  • Incubation: Incubate the fixed cells for at least 30 minutes at 4°C (or overnight at -20°C for storage).[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial as it degrades RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry. Use gating strategies to exclude cell doublets and debris.

Data Presentation: MOA Summary
Compound (at IC50)% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control3.11.565.420.114.5
TMP-00125.810.215.312.572.2
Staurosporine45.115.7N/AN/AN/A

Section 3: Preliminary Genotoxicity Assessment

Expertise & Rationale: Identifying compounds that damage DNA (genotoxicity) is a critical safety hurdle in drug development.[16] Early-stage in vitro genotoxicity testing can save immense resources by flagging problematic candidates before they advance to costly preclinical studies.[5] We present two cornerstone assays: the Comet assay for direct DNA damage and the Ames test for mutagenicity.

DNA Damage Detection

Featured Assay: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[17] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid".[18] Under alkaline electrophoresis conditions, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[19]

Principle of the Comet Assay

Comet_Principle cluster_undamaged Undamaged Cell cluster_damaged Damaged Cell A Nucleoid with intact, supercoiled DNA B Electrophoresis -> A->B C No Migration (Comet Head Only) B->C D Nucleoid with DNA strand breaks E Electrophoresis -> D->E F Fragments Migrate (Comet Head + Tail) E->F

Caption: DNA damage visualization via the Comet Assay.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • Treated cells

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt, detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with analysis software

Procedure:

  • Slide Preparation: Coat slides with a layer of 1% NMPA and allow to dry.

  • Cell Embedding: Mix ~1x10⁴ treated cells with 0.5% LMPA and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Remove coverslip and immerse slides in cold lysis solution for at least 1 hour at 4°C.[20] This step removes cell membranes and proteins.

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[18]

  • Electrophoresis: Apply voltage (e.g., ~1 V/cm) for 20-30 minutes.[19]

  • Neutralization & Staining: Gently lift slides from the buffer, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.

  • Visualization & Analysis: Visualize comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Mutagenicity Assessment

Featured Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[21] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine (his-). These bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies (his+).[21]

Senior Scientist's Note (Causality): Many compounds are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, the test is performed both with and without the addition of a rat liver extract known as the S9 fraction.[6][22] A positive result in the presence of S9 suggests the compound's metabolites are mutagenic.

Data Presentation: Genotoxicity Summary
Compound (10 µM)Comet Assay (% Tail DNA)Ames Test (TA98, -S9) Revertants/PlateAmes Test (TA98, +S9) Revertants/Plate
Vehicle Control4.5 ± 1.225 ± 528 ± 6
TMP-0016.8 ± 2.130 ± 835 ± 7
Etoposide (Comet Control)65.3 ± 8.5N/AN/A
2-NF (Ames Control)N/A450 ± 42510 ± 55

Conclusion

This application guide outlines a logical, multi-tiered workflow for the comprehensive characterization of novel trimethylphenyl compounds. By systematically progressing from broad cytotoxicity screening to specific mechanism-of-action and genotoxicity assays, researchers can efficiently identify promising lead candidates, understand their biological activity, and flag potential safety liabilities early in the drug discovery process. Each protocol is designed as a self-validating system with embedded controls, ensuring data integrity and reproducibility. This strategic approach empowers drug development professionals to make informed decisions, accelerating the translation of promising chemical scaffolds into therapeutic realities.

References

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Comet assay. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

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  • BenchSci. (2016, September 14). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Biotoxicity. (n.d.). Ames Test Kits. Retrieved from [Link]

  • Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Active compound 2,4,6-trimethylphenol bound in the cyclooxygenase.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Trimethyl Lock-Based Prostate-Specific Membrane Antigen Targeted Conjugates: Design, Synthesis, and Biological Activity Evaluation. Retrieved from [Link]

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Application Notes & Protocols: Evaluating the In Vivo Efficacy of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a novel small molecule with potential therapeutic applications. Its chemical structure, particularly the butyric acid moiety, suggests a possible mechanism of action as a Histone Deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, compounds can induce hyperacetylation, leading to a more open chromatin structure and altered transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][2]

The therapeutic potential of HDAC inhibitors is well-established, with several approved for the treatment of cancers.[1][2] Furthermore, emerging evidence implicates HDACs in the pathophysiology of inflammatory and metabolic diseases.[3][4][5] HDACs regulate inflammatory gene expression in immune cells and are involved in key metabolic processes, including insulin signaling and adipogenesis.[3][6]

Given this context, the initial preclinical evaluation of this compound (hereinafter referred to as "Compound X") should be designed to test its efficacy in robust and well-characterized animal models relevant to these therapeutic areas. This guide provides a strategic framework and detailed protocols for conducting these initial in vivo studies, beginning with essential preliminary assessments of safety and pharmacokinetics before proceeding to efficacy models.

Foundational In Vivo Studies: Pharmacokinetics and Tolerability

Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X, and to establish a safe dose range. These preliminary studies are fundamental for designing meaningful and interpretable efficacy experiments.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use healthy, 8-week-old C57BL/6J mice. Use both male and female animals (n=3-5 per group per sex).

  • Dose Escalation:

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose steps should be guided by any available in vitro cytotoxicity data.

    • Administer Compound X once daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., altered posture, rough coat, lethargy, labored breathing).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Definition: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible signs of clinical distress.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To determine the plasma concentration-time profile of Compound X after a single administration.[7][8][9][10]

Methodology:

  • Animal Model: Use healthy, 8-week-old C57BL/6J mice (n=3-4 per time point).

  • Administration: Administer a single dose of Compound X (at a dose well below the MTD, e.g., 50 mg/kg) via both intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral gavage, PO).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration. A typical schedule for IV might be 2, 5, 15, 30 min, and 1, 2, 4, 8 hours. For PO, time points might be 15, 30 min, and 1, 2, 4, 8, 24 hours.[10]

    • Blood can be collected via a method like retro-orbital sinus puncture or saphenous vein sampling.[11][12][13][14][15]

  • Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Table 1: Example Pharmacokinetic Parameters for Compound X

Parameter Intravenous (10 mg/kg) Oral (50 mg/kg)
Cmax (ng/mL) 1500 2500
Tmax (hr) 0.08 1.0
AUC (ng*hr/mL) 1800 9500
Half-life (hr) 2.5 4.0

| Bioavailability (%) | N/A | ~42% |

Efficacy Evaluation in Disease Models

Based on the hypothesized HDACi mechanism, two distinct models are proposed: an acute inflammation model to quickly assess anti-inflammatory potential and a chronic metabolic disease model to evaluate effects on obesity and insulin resistance.

Model 1: Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation

Rationale: This model is a rapid and highly reproducible method for inducing a systemic inflammatory response characterized by a surge in pro-inflammatory cytokines like TNF-α and IL-6.[16] Many HDAC inhibitors have shown potent anti-inflammatory effects in this model.

Workflow Diagram: LPS-Induced Inflammation Model

LPS_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing & Challenge cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize C57BL/6J Mice (1 week) Randomize Randomize into Groups (n=8-10 per group) Acclimatize->Randomize Dose Administer Compound X or Vehicle (e.g., 1 hr pre-LPS) Randomize->Dose Challenge Inject LPS (i.p.) (e.g., 0.5-1 mg/kg) Dose->Challenge Blood Collect Blood (e.g., 1.5-2 hrs post-LPS) Challenge->Blood Cytokine Measure Plasma Cytokines (TNF-α, IL-6 via ELISA) Blood->Cytokine Data_Analysis Data_Analysis Cytokine->Data_Analysis Statistical Analysis

Caption: Experimental workflow for the LPS-induced acute inflammation model.

Detailed Protocol:

  • Animals: 8-10 week old male C57BL/6J mice.

  • Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound X (Low Dose) + LPS

    • Group 4: Compound X (High Dose) + LPS

    • (Optional) Group 5: Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Acclimatize animals for at least one week.

    • Administer Compound X or vehicle via the predetermined route (e.g., PO or IP). Doses should be selected based on MTD and PK data.[17][18][19]

    • One hour after treatment, administer LPS (from E. coli O55:B5) via intraperitoneal (IP) injection at a dose of 0.5-1 mg/kg.[20][21]

    • 90 minutes after LPS injection (the typical peak for TNF-α), collect blood via terminal cardiac puncture under anesthesia.[16]

  • Endpoints:

    • Primary: Measure plasma levels of TNF-α and IL-6 using commercial ELISA kits.

    • Secondary: Assess sickness behavior (e.g., activity levels, piloerection) if applicable.

  • Expected Outcome: A successful compound will significantly reduce the LPS-induced spike in plasma TNF-α and IL-6 levels compared to the Vehicle + LPS group.

Model 2: Genetic Model of Type 2 Diabetes and Obesity (db/db Mice)

Rationale: The db/db mouse is a robust genetic model of type 2 diabetes, characterized by a mutation in the leptin receptor.[22][23] These mice develop severe obesity, hyperphagia, hyperglycemia, and insulin resistance, making them a gold-standard model for testing anti-diabetic and metabolic-modulating agents.[22][23][24][25] HDACs are known to play a role in metabolic pathways, and their inhibition can improve insulin sensitivity.[3]

Signaling Pathway: Insulin Signaling and HDACs

Insulin_HDAC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylation Cascade PI3K PI3K IRS->PI3K Phosphorylation Cascade AKT Akt/PKB PI3K->AKT Phosphorylation Cascade FOXO1 FOXO1 (Transcription Factor) AKT->FOXO1 Phosphorylates & Inhibits Nuclear Entry GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 G6Pase Gluconeogenic Genes (e.g., G6Pase, PEPCK) FOXO1->G6Pase Activates Transcription HDACs HDACs HDACs->FOXO1 Deacetylates & Potentiates Activity CompoundX Compound X CompoundX->HDACs Inhibits

Sources

Analytical methods for the quantification of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

A Validated LC-MS/MS Method for the Sensitive Quantification of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid in Human Plasma

Abstract

This document provides a comprehensive guide to a robust and sensitive analytical method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or biomarker studies. The methodology encompasses a detailed solid-phase extraction (SPE) procedure for sample clean-up, optimized chromatographic separation, and sensitive detection via multiple reaction monitoring (MRM). Furthermore, this application note outlines a full validation protocol adhering to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation to ensure data integrity, reproducibility, and regulatory compliance.[1][2][3]

Introduction

This compound is a novel compound of interest in pharmaceutical research. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a highly selective and sensitive analytical method for its quantification in biological matrices is imperative. This application note addresses this need by presenting a detailed, validated LC-MS/MS method for the determination of this analyte in human plasma.

The inherent complexity of biological samples necessitates rigorous sample preparation to remove interfering substances and a highly selective detection technique to ensure accurate quantification.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard for such applications, offering unparalleled sensitivity and specificity.[1] The method described has been developed and validated in accordance with international regulatory standards, ensuring the generation of reliable and defensible data.[6][7]

Analytical Workflow Overview

The overall analytical process is a multi-step workflow designed to ensure the accurate and precise measurement of the analyte from a complex biological matrix. The process begins with sample collection and preparation, followed by instrumental analysis, and concludes with data processing and interpretation. Each stage is critical for the integrity of the final results.

Analytical_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Validation Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking aliquot SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE load Evaporation Evaporation & Reconstitution SPE->Evaporation elute LC_Separation UPLC Separation Evaporation->LC_Separation inject MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection ionize Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition acquire signal Quantification Quantification & Calibration Data_Acquisition->Quantification process Validation Method Validation Assessment Quantification->Validation assess

Caption: Overall bioanalytical workflow from sample receipt to final data validation.

Materials and Instrumentation

Reagents and Chemicals
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound-d6

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade); Water (Type I, 18.2 MΩ·cm)

  • Plasma: Human plasma (K2EDTA anticoagulant), sourced from an accredited biobank.

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, 30 mg, 1 cc)

Instrumentation
  • Liquid Chromatograph: Ultra-High Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY UPLC I-Class)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 System) equipped with a Turbo V™ ion source.

  • Data System: Analyst® or equivalent software for instrument control and data processing.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of organic solvent in the spiked plasma should not exceed 5%.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for selecting SPE is its ability to provide superior sample clean-up compared to simpler methods like protein precipitation, leading to reduced matrix effects and improved assay sensitivity. A mixed-mode cation exchange sorbent is chosen to leverage both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

  • Pre-treatment: Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard working solution (e.g., 500 ng/mL) to all samples except the blank matrix. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. These steps remove polar interferences and phospholipids, respectively.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10 v/v) and transfer to an autosampler vial.

LC-MS/MS Method

The chromatographic method is designed to achieve a sharp peak shape and rapid elution time, while ensuring separation from any potential endogenous interferences.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

The mass spectrometric parameters are optimized for maximum sensitivity and specificity using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterAnalyteInternal Standard (IS)
Ionization Mode Electrospray Ionization (ESI), NegativeESI, Negative
Precursor Ion (Q1) m/z 261.2m/z 267.2
Product Ion (Q3) m/z 161.1 (Quantifier), m/z 119.1 (Qualifier)m/z 167.1
Dwell Time 100 ms100 ms
Collision Energy -22 eV (Quantifier), -35 eV (Qualifier)-22 eV
Declustering Potential -80 V-80 V

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method must be performed to demonstrate its reliability for the intended application, in accordance with regulatory guidelines.[6][8]

Validation_Process Validation Full Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Calibration_Curve Calibration Curve Validation->Calibration_Curve LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for comprehensive bioanalytical method validation.

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources. The response of any interfering peaks at the retention time of the analyte and IS should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity
  • Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels should be prepared and analyzed. The concentration range should be appropriate for the expected in-vivo concentrations. The linearity should be assessed using a weighted (1/x² or 1/x) linear regression model. At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in at least five replicates per level. This should be performed on at least three separate days (inter-day assessment).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at LLOQ).

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of the analyte from extracted plasma samples (pre-spiked) to the peak area of the analyte from post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma from at least six different sources to the peak area of the analyte in a neat solution at low and high QC levels. The matrix factor is calculated, and its variability (%CV) should be ≤15%.

Stability
  • Protocol: The stability of the analyte in plasma must be evaluated under various conditions that mimic sample handling and storage. This includes:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: In the reconstituted extract under autosampler conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples.

Representative Validation Results

The following tables summarize the expected performance data for this validated method.

Table 3: Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.58.2104.511.5102.1
Low 1.56.598.78.999.5
Medium 504.1101.26.2100.8
High 4003.597.95.198.3

Table 4: Stability Assessment Summary (Analyte concentration deviation from nominal)

Stability TestConditionLow QC Deviation (%)High QC Deviation (%)
Freeze-Thaw 3 cycles at -80°C-4.5%-3.1%
Bench-Top 6 hours at Room Temp-2.8%-1.9%
Long-Term 90 days at -80°C-6.2%-5.5%
Autosampler 24 hours at 10°C-3.3%-2.7%

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The solid-phase extraction protocol ensures effective sample clean-up, minimizing matrix effects and maximizing recovery. The method has been successfully validated according to stringent international guidelines, demonstrating excellent accuracy, precision, and stability. This well-characterized and reliable method is fit for purpose and can be confidently implemented in regulated bioanalytical laboratories to support drug development programs.

References

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Scientific guideline. [Link][2][6]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][8]

Sources

Application Notes and Protocols: A Researcher's Guide to Characterizing 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Butyric Acid Derivative

In the dynamic landscape of chemical biology and drug discovery, the identification and characterization of novel small molecules as chemical probes are paramount to dissecting complex biological processes and validating new therapeutic targets. This guide focuses on 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid , a compound whose specific biological functions remain largely unexplored. Its chemical architecture, featuring a butyric acid core, a dimethyl substitution, and a trimethylphenyl moiety, suggests intriguing possibilities for biological activity.

Derivatives of butyric acid are known to possess a wide spectrum of biological activities, from serving as histone deacetylase (HDAC) inhibitors to modulating gut health.[1][2] Furthermore, molecules with aryl-keto acid structures are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes.[3] Given these structural precedents, this compound presents itself as a compelling candidate for investigation as a novel chemical probe.

This document provides a comprehensive framework for researchers to systematically characterize this compound, from initial physicochemical assessment to target identification and validation. The protocols outlined herein are designed to be robust and self-validating, empowering researchers to elucidate the compound's mechanism of action and establish its utility as a specific and potent chemical probe.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a potential chemical probe is the foundation for all subsequent biological experiments. The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 867130-04-9,
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
SMILES Cc1cc(C)c(C(=O)CC(C)(C)C(O)=O)c(C)c1

Experimental Workflows for Characterization

The journey to validating a new chemical probe is a multi-step process. The following diagram illustrates the proposed workflow for the characterization of this compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Broad Biological Screening cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Probe Validation A Physicochemical Characterization (Solubility, Stability, Purity) B Initial Cytotoxicity Assessment (e.g., MTT/XTT Assay) A->B Establish working concentrations C Phenotypic Screening (e.g., Cell Proliferation, Migration) B->C D Targeted Assays Based on Structure (HDAC, COX, GPCRs) B->D E Target Deconvolution (Affinity Chromatography, Proteomics) D->E If activity is observed F In Vitro Target Engagement (Biochemical Assays) E->F G Cellular Target Engagement (e.g., CETSA, Western Blot) F->G H Structure-Activity Relationship (SAR) (Synthesize and test analogs) G->H I In Vivo Model Testing H->I

Caption: A stepwise workflow for the characterization of a novel chemical probe.

Protocols for Initial Characterization and Screening

Protocol 1: Determination of Aqueous Solubility

Rationale: Establishing the aqueous solubility of the compound is critical for preparing accurate stock solutions and ensuring its bioavailability in cell-based assays.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Create a series of dilutions of the stock solution in PBS to final concentrations ranging from 1 µM to 1 mM.

  • Incubate the solutions at room temperature for 2 hours with gentle agitation.

  • Centrifuge the samples at 14,000 x g for 20 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • The highest concentration at which no precipitate is observed is the approximate aqueous solubility.

Protocol 2: Initial Cytotoxicity Screening using MTT Assay

Rationale: A primary assessment of cytotoxicity is necessary to determine the appropriate concentration range for subsequent cell-based assays, avoiding concentrations that induce non-specific cell death.

Materials:

  • A relevant cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium, typically ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Targeted Screening Protocols Based on Structural Motifs

Based on the structural features of this compound, the following targeted assays are recommended to explore its potential mechanism of action.

Protocol 3: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Rationale: Butyric acid is a well-known HDAC inhibitor.[1] This assay will determine if the test compound shares this activity.

Materials:

  • Commercially available fluorescent HDAC assay kit (e.g., from Cayman Chemical or R&D Systems)

  • HeLa nuclear extract (as a source of HDACs)

  • This compound

  • Trichostatin A (TSA) or Sodium Butyrate (as positive controls)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Follow the manufacturer's instructions for the HDAC assay kit.

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In a 96-well plate, add the HeLa nuclear extract, the fluorescent substrate, and the various concentrations of the test compound or controls.

  • Incubate the plate at 37°C for the recommended time.

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percentage of HDAC inhibition for each concentration and determine the IC₅₀ value.

Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: The aryl-keto-acid moiety of the compound is structurally similar to some NSAIDs that inhibit COX enzymes.[3] This assay will assess its potential anti-inflammatory activity.

Materials:

  • Commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Abcam or Cayman Chemical)

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective COX inhibitor) as positive controls

  • 96-well plates

  • Colorimetric or fluorometric plate reader

Procedure:

  • Follow the instructions provided with the COX inhibitor screening kit.

  • Prepare a range of concentrations for the test compound and the positive controls.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the heme cofactor, and the test compound or controls.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time at 37°C.

  • Stop the reaction and measure the product (prostaglandin H2, often detected via a colorimetric or fluorometric probe) using a plate reader.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway Analysis: A Hypothetical Model

Should this compound be identified as an HDAC inhibitor, it would be expected to modulate gene expression through the hyperacetylation of histones. The following diagram illustrates this proposed mechanism of action.

G compound 2,2-Dimethyl-4-oxo-4- (2,4,6-trimethylphenyl)butyric acid hdac HDAC compound->hdac Inhibits histones Histones (acetylated) hdac->histones Deacetylates chromatin Relaxed Chromatin histones->chromatin Leads to transcription Gene Transcription chromatin->transcription Facilitates

Sources

Application of Trimethylphenyl Ketones in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trimethylphenyl Ketone Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and precise biological targeting is paramount. Among the myriad of structural motifs, the trimethylphenyl ketone core, particularly the 2,4,6-trimethylphenyl (mesityl) ketone, has emerged as a platform of significant interest. The defining characteristic of this scaffold is the steric hindrance imparted by the ortho-methyl groups on the phenyl ring. This steric bulk is not a mere structural curiosity; it is a powerful tool that can be leveraged to modulate ligand-receptor interactions, enhance selectivity for biological targets, and protect against metabolic degradation by sterically shielding the ketone moiety and adjacent functionalities.

The trimethylphenyl ketone unit can be found in a variety of biologically active molecules, most notably in the chalcone family of compounds. Chalcones, which are α,β-unsaturated ketones, are precursors to all flavonoids and have demonstrated a wide spectrum of pharmacological activities. The incorporation of a trimethylphenyl group into these and other molecular architectures can profoundly influence their therapeutic potential. This guide will provide an in-depth exploration of the applications of trimethylphenyl ketones in medicinal chemistry, with a focus on their anticancer and anti-inflammatory properties. We will delve into the synthesis of this key scaffold, detail its role in the structure-activity relationships of therapeutic candidates, and provide robust protocols for their synthesis and biological evaluation.

Synthesis of the Trimethylphenyl Ketone Scaffold: A Protocol for Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of trimethylphenyl ketones is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction provides a reliable route to this important building block.[1]

Protocol: Synthesis of 2',4',6'-Trimethylacetophenone (Acetomesitylene)

This protocol details the synthesis of 2',4',6'-trimethylacetophenone, a representative trimethylphenyl ketone, via the Friedel-Crafts acylation of mesitylene with acetyl chloride.

Materials and Reagents:

  • Mesitylene

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (freshly prepared, finely powdered)

  • Carbon disulfide

  • Ice

  • Concentrated hydrochloric acid

  • Benzene

  • Dilute sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure: [1]

  • In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.

  • Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture.

  • After the addition is complete, gently warm the mixture on a water bath for 15 minutes.

  • Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.

  • Perform steam distillation on the mixture until no more oily droplets are observed in the distillate.

  • Extract the distillate with benzene.

  • Wash the benzene extract with a dilute sodium hydroxide solution followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and freshly distilled acetyl chloride is critical as the Lewis acid catalyst is highly reactive with water, which would quench the reaction.

  • Gradual Addition of Catalyst: The Friedel-Crafts acylation is an exothermic reaction. The gradual addition of aluminum chloride helps to control the reaction temperature and prevent the formation of unwanted byproducts.

  • Steam Distillation and Extraction: These steps are crucial for the purification of the product, separating it from the reaction mixture and any non-volatile impurities.

  • Washing with Sodium Hydroxide: This step removes any unreacted acetyl chloride and acidic byproducts.

G cluster_start Starting Materials Mesitylene Mesitylene Reaction Friedel-Crafts Acylation in Carbon Disulfide Mesitylene->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Workup Quench with Ice/HCl Steam Distillation Extraction with Benzene Reaction->Workup Purification Wash with NaOH/H₂O Dry with CaCl₂ Distillation Workup->Purification Product 2',4',6'-Trimethylacetophenone Purification->Product

Figure 1: Synthetic workflow for 2',4',6'-trimethylacetophenone.

Applications in Anticancer Drug Discovery

The trimethylphenyl ketone scaffold, particularly when incorporated into chalcone structures, has shown significant promise in the development of novel anticancer agents. The presence of the bulky trimethylphenyl group can enhance the binding affinity and selectivity of these compounds for various biological targets implicated in cancer progression.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which trimethylphenyl ketone-containing chalcones exert their anticancer effects is the inhibition of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By binding to the colchicine binding site on tubulin, these chalcones disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

One notable example is the synthetic chalcone derivative, (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one, which has demonstrated potent anticancer activity with IC50 values in the nanomolar range against several cancer cell lines.

G TMPK_Chalcone Trimethylphenyl Ketone Chalcone Tubulin β-Tubulin (Colchicine Binding Site) TMPK_Chalcone->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G cluster_setup Assay Setup cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Compound Dilutions Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 6. Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The trimethylphenyl ketone scaffold represents a versatile and strategically valuable platform in medicinal chemistry. Its unique steric and electronic properties, particularly when incorporated into chalcone frameworks, have led to the discovery of potent anticancer and anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain an area of active investigation for the development of novel therapeutics. Future research will likely focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and the elucidation of their precise molecular mechanisms of action. The protocols and insights provided in this guide are intended to facilitate these endeavors and empower researchers to fully exploit the potential of this promising chemical scaffold.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Synthesis and anti-inflammatory activity of chalcone derivatives. BioMed Research International, 2012, 764240. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Pharmacology, 13, 930543. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. Drug Discovery & Therapeutics, 10(3), 157-166. [Link]

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Application Notes and Protocols: Development of Drug Delivery Systems for Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Challenging Molecule

Butyric acid (BA), a short-chain fatty acid, is a molecule of immense therapeutic interest. It serves as the primary energy source for colonocytes, plays a crucial role in maintaining gut homeostasis, and, notably, functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] This latter mechanism gives it potent anti-neoplastic properties, including the ability to induce cancer cell differentiation, promote apoptosis, and control cell growth.[1][4][5] However, the clinical translation of butyric acid is severely hampered by significant physicochemical and pharmacokinetic challenges.

Direct administration of BA is impractical due to its very short plasma half-life (approximately 5 minutes), rapid absorption and metabolism in the upper gastrointestinal (GI) tract, and a pungent, unpleasant odor that leads to poor patient compliance.[5][6][7][8][9][10] These limitations prevent the delivery of therapeutic concentrations to target sites, particularly the colon, where its benefits in inflammatory bowel disease (IBD) and colorectal cancer are most sought.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, formulate, and evaluate advanced drug delivery systems for butyric acid derivatives. By leveraging prodrug chemistry and nanoformulation strategies, it is possible to overcome the inherent limitations of BA and unlock its full therapeutic potential. We will explore the causality behind experimental choices and provide detailed, validated protocols for key stages of development.

Section 1: The Scientific Rationale for Butyric Acid Delivery Systems

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary anticancer mechanism of butyric acid is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, butyrate promotes a more open chromatin structure (hyperacetylation), allowing for the transcription of genes involved in critical cellular processes.[2][5][11] This leads to several favorable anti-tumor outcomes:

  • Induction of Apoptosis: Upregulation of pro-apoptotic genes.

  • Cell Cycle Arrest: Expression of cyclin-dependent kinase inhibitors.

  • Cellular Differentiation: Activation of genes that promote a more mature, less proliferative cell phenotype.[4][5]

Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors like butyrate a promising therapeutic strategy.[1][2]

HDAC_Inhibition cluster_0 Normal Cell State (Gene Repression) cluster_1 Butyric Acid Action (Gene Activation) Histone Histone Tail (Lysine) HDAC HDAC Enzyme Histone->HDAC deacetylation DNA Condensed Chromatin (DNA) Histone->DNA leads to Acetyl Acetyl Group HDAC->Acetyl Butyrate Butyric Acid Derivative HDAC_Inhibited HDAC (Inhibited) Butyrate->HDAC_Inhibited inhibits Histone_A Acetylated Histone DNA_A Relaxed Chromatin (DNA) Histone_A->DNA_A leads to Gene Gene Transcription (Apoptosis, Differentiation) DNA_A->Gene allows

Caption: Mechanism of Butyric Acid as an HDAC inhibitor.

Overcoming Formulation & Pharmacokinetic Hurdles

An effective drug delivery system for butyric acid must address a specific set of challenges. The design of any formulation should be guided by the need to overcome these inherent molecular limitations.

ChallengeConsequenceGoal of Delivery System
Short Half-Life Requires continuous infusion for systemic effect.[5]Provide sustained release of the active molecule.
Rapid Upper GI Absorption Prevents delivery to the distal gut and colon.[7][10]Protect the drug until it reaches the target site (e.g., colon).
Unpleasant Odor/Taste Extremely poor patient compliance.[7][10]Mask the organoleptic properties of the molecule.
High Water Solubility Limits passive diffusion across cell membranes.Improve lipophilicity to enhance cellular uptake.

Section 2: Key Strategies for Butyric Acid Derivative Delivery

To circumvent the challenges outlined above, several key strategies have been developed. These generally fall into two synergistic categories: modifying the molecule itself (prodrugs) and encapsulating the molecule in a carrier (nanoformulations).

The Prodrug Approach: Chemical Modification for Enhanced Delivery

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. For butyric acid, this typically involves masking the free carboxylic acid group via an ester linkage.[8][12]

  • Causality & Rationale: Esterification increases the molecule's lipophilicity, which can improve its absorption and cellular uptake. Crucially, it masks the unpleasant odor.[12] Once absorbed, ubiquitous esterase enzymes in the plasma and tissues hydrolyze the ester bond, releasing active butyric acid at the target site.[13]

  • Field-Proven Examples:

    • Tributyrin: A triglyceride prodrug of BA found in milk fat, which releases three molecules of butyrate upon hydrolysis.[8]

    • Pivaloyloxymethyl butyrate (AN-9): A well-studied acyloxyalkyl ester prodrug with demonstrated antineoplastic activity and greater potency than BA in preclinical models.[4][13][14][15]

    • Cholesterylbutyrate: A prodrug that can also serve as the lipid matrix for solid lipid nanoparticles, combining the prodrug and nanocarrier concepts.[6]

Nanoformulations: Encapsulation for Protection and Targeting

Nanoformulations involve encapsulating butyric acid or its prodrugs within carriers that are typically less than 200 nm in diameter. This strategy offers protection from premature degradation and absorption, while also enabling controlled release and targeted delivery.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is entrapped within a solid lipid matrix. As demonstrated with Cholesterylbutyrate-SLNs, the prodrug itself can form the nanoparticle core, creating a highly efficient delivery vehicle.[6]

  • Polymeric Micelles and Nanoparticles: These are formed from the self-assembly of amphiphilic block copolymers. The butyrate moiety can be conjugated to the polymer backbone, forming a prodrug-polymer conjugate that assembles into micelles.[11] These systems can be engineered to release butyrate in response to specific GI tract enzymes.[11] Polyvinyl butyrate (PVBu) nanoparticles have also been shown to act as effective butyrate donors for treating colitis.[16][17]

  • Microencapsulation for Colon Targeting: A key strategy for treating gut-related diseases is to ensure the payload reaches the colon. This is achieved by encapsulating butyrate in coatings made from pH-sensitive polymers. These polymers remain intact in the acidic environment of the stomach but dissolve in the more alkaline conditions of the lower intestine, releasing the drug directly at the site of action.[7][18]

Nanoparticle_Structure cluster_0 Butyrate-Prodrug Loaded Nanoparticle Core Hydrophobic Core Prodrug1 Prodrug2 Prodrug3 Shell Polymeric Shell Shell->Core self-assembles to form Prodrug Butyrate Prodrug label_prodrug Prodrug is encapsulated in the hydrophobic core

Caption: Generalized structure of a butyrate-prodrug loaded nanoparticle.

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for the formulation and characterization of a representative butyrate derivative delivery system.

Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) via Microemulsion

This protocol is adapted from the method used for Cholesterylbutyrate-SLNs and is suitable for lipophilic butyrate prodrugs.[6] The rationale is to create a stable oil-in-water microemulsion at high temperature, which upon cooling forces the lipid to precipitate, forming solid nanoparticles.

Materials:

  • Lipophilic Butyrate Prodrug (e.g., Cholesterylbutyrate)

  • Surfactant (e.g., Soy Phosphatidylcholine)

  • Co-surfactant (e.g., Sodium taurocholate)

  • Glycerol

  • Ultrapure Water

Equipment:

  • Magnetic stirrer with heating plate

  • Water bath sonicator

  • High-pressure homogenizer (optional, for size reduction)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Prepare the Lipid Phase: Accurately weigh the butyrate prodrug and surfactant. Heat them together at ~70-80°C (above the lipid's melting point) with gentle magnetic stirring until a clear, homogenous lipid melt is formed.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the co-surfactant and glycerol in ultrapure water. Heat this solution to the same temperature as the lipid phase.

  • Form the Microemulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous, vigorous stirring. Continue stirring for 15-30 minutes until a transparent, stable microemulsion is formed.

  • Nanoparticle Precipitation: Disperse the hot microemulsion into cold water (2-4°C) under moderate stirring. The volume ratio of microemulsion to cold water should be approximately 1:10. The sudden temperature drop causes the lipid to precipitate, forming a suspension of SLNs.

  • Purification: To remove excess surfactants and un-encapsulated drug, dialyze the SLN suspension against ultrapure water for 24 hours at 4°C, with several changes of water.

  • Storage: Store the final SLN suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., trehalose) is recommended.

Protocol 2: Characterization of the Nanoparticle System

A self-validating protocol requires thorough characterization to ensure reproducibility and quality.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Rationale: Particle size influences the biological fate and cellular uptake of nanoparticles. PDI measures the width of the size distribution (a value < 0.3 is desirable for homogeneity). Zeta potential indicates surface charge and is a key predictor of colloidal stability (a value of ±30 mV is generally considered stable).

  • Method (Dynamic Light Scattering - DLS):

    • Dilute the SLN suspension (~1:100) with ultrapure water to avoid multiple scattering effects.

    • Vortex briefly and transfer to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

2.2. Drug Loading (DL) and Encapsulation Efficiency (EE)

  • Rationale: DL quantifies the amount of drug per unit weight of the nanoparticle, while EE measures the percentage of the initial drug that was successfully encapsulated. These are critical parameters for determining dosage.

  • Method (Indirect Quantification):

    • Take a known volume of the SLN suspension and centrifuge it at high speed (e.g., 15,000 g for 30 min) using a centrifugal filter unit (e.g., Amicon Ultra, MWCO 10 kDa).

    • The nanoparticles will be retained on the filter, while the filtrate will contain the free, un-encapsulated drug.

    • Quantify the amount of drug in the filtrate using the HPLC method described in Protocol 4.

    • Calculate DL and EE using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

ParameterTypical Target ValueImportance
Particle Size 100 - 200 nmCellular uptake, biodistribution
PDI < 0.3Homogeneity of the formulation
Zeta Potential > |25| mVColloidal stability, prevention of aggregation
Encapsulation Efficiency > 80%Formulation efficiency, minimizing drug waste
Protocol 3: In Vitro Drug Release Study

This protocol simulates the release of the butyrate derivative from the nanoparticles in physiological conditions.

Rationale: A sustained release profile is often desired to maintain therapeutic concentrations over an extended period. The dialysis bag method effectively separates the nanoparticles from the release medium, allowing for the sampling of released drug over time.

Workflow:

Release_Study_Workflow Start Start: Prepare SLN Suspension Step1 1. Load 1 mL of SLN suspension into a dialysis bag (MWCO 12 kDa) Start->Step1 Step2 2. Submerge bag in 50 mL of release buffer (e.g., PBS pH 7.4) in a sealed container Step1->Step2 Step3 3. Incubate at 37°C with gentle shaking (50 rpm) Step2->Step3 Step4 4. At predetermined time points (0, 1, 2, 4, 8, 12, 24h), withdraw 1 mL of buffer Step3->Step4 Step5 5. Immediately replace with 1 mL of fresh, pre-warmed buffer (maintain sink conditions) Step4->Step5 Step6 6. Analyze samples for drug concentration via HPLC (Protocol 4) Step5->Step6 End End: Plot cumulative release (%) vs. time Step6->End

Caption: Workflow for an in vitro drug release study using the dialysis method.

Protocol 4: Analytical Method for Butyric Acid Quantification by HPLC

This protocol provides a reliable method for quantifying butyric acid or its simple derivatives.[19][20]

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid solution in water.

  • Butyric acid standard.

Chromatographic Conditions:

  • Mobile Phase: 20:80 (v/v) Acetonitrile : 0.1% Phosphoric Acid.[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30°C.[19]

  • Detection Wavelength: 206 nm.[19]

  • Injection Volume: 20 µL.[19]

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of butyric acid standard in the mobile phase. Perform serial dilutions to create a series of standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute samples (from release studies, etc.) with the mobile phase to fall within the range of the standard curve. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Quantification: Determine the peak area for butyric acid in each chromatogram. Plot a standard curve of peak area vs. concentration for the standards. Use the linear regression equation from this curve to calculate the concentration in the unknown samples.

Note: For complex biological matrices or improved sensitivity, derivatization (e.g., with 3-nitrophenylhydrazine) followed by LC-MS analysis may be required.[21]

Protocol 5: In Vitro Cellular Efficacy Assay

This protocol determines the anti-proliferative effect of the formulated butyrate derivative on cancer cells.

Rationale: The ultimate goal is for the delivery system to effectively transport the active agent into cells to exert a biological effect. A cell proliferation assay is a fundamental test of efficacy for anti-cancer agents.

Materials:

  • Human colon adenocarcinoma cell lines (e.g., Caco-2, HT-29).[22][23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT or XTT proliferation assay kit.

  • Test articles: Butyrate-SLNs, empty SLNs (placebo), free butyrate prodrug solution.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the test articles in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assay:

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by viable cells.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot cell viability (%) vs. drug concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

    • Self-Validation: Comparing the IC₅₀ of the formulated drug to the free drug can indicate if the delivery system enhances or retains efficacy. The empty nanoparticles should show minimal cytotoxicity.

Conclusion and Future Outlook

The development of effective drug delivery systems is paramount to translating the significant therapeutic promise of butyric acid and its derivatives into clinical reality. By employing prodrug strategies to improve stability and pharmacokinetics, and utilizing nanoformulations for protection and targeted delivery, the historical limitations of this molecule can be systematically overcome. The protocols detailed in this guide provide a robust framework for the rational design, formulation, and evaluation of such systems. Future innovations may focus on multifunctional systems that combine butyrate delivery with other therapeutic agents or incorporate targeting ligands for enhanced specificity to cancer cells or inflamed tissues, paving the way for novel treatments in oncology and gastroenterology.[8][24]

References

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  • Dalpiaz, A., et al. (2025). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. Journal of Drug Delivery Science and Technology. Available at: [Link]

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Application Notes & Protocols: Experimental Design for Preclinical Studies of Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in inflammation research.

Introduction: A Strategic Approach to Preclinical Anti-Inflammatory Drug Discovery

The development of novel anti-inflammatory therapeutics requires a meticulously planned preclinical strategy. This guide provides a comprehensive framework for the systematic evaluation of new chemical entities (NCEs), from initial in vitro screening to robust in vivo efficacy and safety profiling. The core philosophy of this approach is to build a progressive and logical evidence base, ensuring that only the most promising candidates advance, saving valuable time and resources.

Inflammation is a complex biological response involving a symphony of cellular and molecular players.[1] Key mediators include prostaglandins, leukotrienes, histamine, bradykinin, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] Many anti-inflammatory drugs function by inhibiting enzymes like cyclooxygenase (COX) or by modulating critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] The NF-κB pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes.[4][5] Therefore, a successful preclinical program must interrogate these key mechanisms to not only demonstrate efficacy but also to elucidate the compound's mechanism of action (MOA).

This document will guide researchers through a tiered testing cascade, beginning with high-throughput in vitro assays to identify active compounds, followed by more complex cell-based systems to understand cellular effects, and culminating in well-designed in vivo models of inflammation to establish preclinical proof-of-concept.

Part 1: The In Vitro Screening Cascade: From Broad Strokes to Mechanistic Detail

The initial phase of preclinical testing aims to rapidly screen and prioritize compounds based on their potential to modulate key inflammatory processes. This is achieved through a series of in vitro assays, starting with simple, high-throughput methods and progressing to more complex, mechanistically informative studies.

Foundational Screening: Target-Based and Phenotypic Assays

The first step is to determine if a compound has anti-inflammatory potential. This can be approached from two angles: target-based or phenotypic screening.

  • Target-Based Assays: If the compound is designed to interact with a specific molecular target, such as an enzyme or receptor, the initial screen should confirm this interaction.

    • Enzyme Inhibition Assays: For compounds targeting enzymes like COX-1 and COX-2, in vitro inhibition assays are crucial.[3][6] These assays quantify the compound's ability to block the activity of the purified enzyme. A key goal is to determine selectivity, as COX-1 is constitutive and involved in physiological functions, while COX-2 is inducible during inflammation.[3][6] Selective COX-2 inhibitors are often sought to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]

    • Receptor Binding Assays: If the target is a receptor, binding assays will determine the compound's affinity and specificity.

  • Phenotypic Assays: These assays measure a broader, functional outcome of inflammation without assuming a specific target.

    • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation.[7] This simple and cost-effective assay uses heat-induced denaturation of proteins like bovine serum albumin or egg albumin as a proxy for inflammatory damage.[7][8] The ability of a compound to prevent this denaturation is an indicator of its potential anti-inflammatory activity.[9]

    • Membrane Stabilization Assays: The stabilization of red blood cell membranes is a useful in vitro model to assess anti-inflammatory activity.[8][9] During inflammation, lysosomal enzymes are released, causing damage to surrounding tissues.[7] Compounds that can stabilize these membranes may prevent the release of these inflammatory mediators.[7]

Cell-Based Assays: Probing Cellular Responses to Inflammation

Once initial activity is confirmed, the focus shifts to understanding how the compound affects inflammatory responses in a cellular context.

  • Lipopolysaccharide (LPS)-Stimulated Macrophages: Macrophages are key players in the inflammatory response. Stimulating macrophage cell lines (e.g., RAW 264.7) with LPS, a component of bacterial cell walls, triggers a robust inflammatory cascade.[10] This model is invaluable for assessing a compound's ability to suppress the production of key inflammatory mediators.

    • Nitric Oxide (NO) Production: Inflammatory stimuli lead to the upregulation of inducible nitric oxide synthase (iNOS), resulting in high levels of NO production. The Griess assay is a simple colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

    • Pro-inflammatory Cytokine Production: LPS stimulation also leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] These can be measured using Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex assays like Luminex or Meso Scale Discovery (MSD), which allow for the simultaneous quantification of multiple cytokines from a small sample volume.[11][12][13]

  • Mechanism of Action (MOA) Elucidation: Targeting the NF-κB Pathway The NF-κB signaling pathway is a central regulator of inflammation, and many anti-inflammatory compounds exert their effects by inhibiting this pathway.[4][14] Upon stimulation by inflammatory signals like TNF-α or IL-1, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB.[5] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][15]

    • Western Blot Analysis: To investigate the effect of a compound on NF-κB signaling, Western blotting can be used to measure the levels of key proteins in the pathway, such as phosphorylated IκB (p-IκB), total IκB, and nuclear NF-κB (p65 subunit). A reduction in p-IκB and an increase in cytosolic IκB would suggest inhibition of the pathway upstream of IκB degradation.

    • Immunofluorescence/Nuclear Translocation Assays: These assays visualize the location of NF-κB within the cell. In unstimulated cells, NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. An effective inhibitor would prevent this translocation.

Table 1: Summary of In Vitro Assays for Anti-inflammatory Compound Screening

Assay TypeSpecific AssayPurposeKey Readouts
Foundational Screening Enzyme Inhibition (e.g., COX-1/COX-2)Assess direct inhibition of a specific enzyme target and determine selectivity.IC50 values
Inhibition of Protein DenaturationEvaluate the ability to prevent protein denaturation, a hallmark of inflammation.Percentage inhibition
Membrane StabilizationDetermine the compound's ability to stabilize lysosomal membranes.Percentage inhibition of hemolysis
Cell-Based Assays LPS-Stimulated Macrophages (NO Production)Measure the inhibition of nitric oxide production in activated macrophages.Nitrite concentration
LPS-Stimulated Macrophages (Cytokine Production)Quantify the reduction of pro-inflammatory cytokines.Cytokine levels (TNF-α, IL-6, IL-1β)
Mechanism of Action NF-κB Western BlotInvestigate the effect on key proteins in the NF-κB signaling pathway.Levels of p-IκB, IκB, nuclear p65
NF-κB Nuclear TranslocationVisualize the inhibition of NF-κB translocation to the nucleus.Cellular localization of NF-κB

Diagram 1: The In Vitro Screening Workflow

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Enzyme Inhibition Enzyme Inhibition Protein Denaturation Protein Denaturation Membrane Stabilization Membrane Stabilization LPS-Stimulated Macrophages LPS-Stimulated Macrophages Membrane Stabilization->LPS-Stimulated Macrophages Active Compounds NO Production NO Production Cytokine Profiling Cytokine Profiling NF-kB Pathway Analysis NF-kB Pathway Analysis Cytokine Profiling->NF-kB Pathway Analysis Potent Hits Western Blot Western Blot Nuclear Translocation Nuclear Translocation In Vivo Studies In Vivo Studies Nuclear Translocation->In Vivo Studies Lead Candidates Compound Library Compound Library Compound Library->Enzyme Inhibition

Caption: A tiered approach to in vitro screening of anti-inflammatory compounds.

Part 2: In Vivo Models: Establishing Preclinical Efficacy

After demonstrating promising in vitro activity and a potential mechanism of action, the next critical step is to evaluate the compound's efficacy in living organisms.[16] The choice of in vivo model is crucial and should align with the intended therapeutic application of the drug.[17]

Acute Models of Inflammation

Acute inflammatory models are useful for initial in vivo screening as they are relatively short in duration and highly reproducible.[18]

  • Carrageenan-Induced Paw Edema: This is a classic and widely used model for evaluating acute anti-inflammatory drugs.[18][19] Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[18][20]

    • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.[20]

    • Late Phase (3-6 hours): Primarily driven by the production of prostaglandins, involving the upregulation of COX-2.[20] This model is particularly useful for differentiating between compounds that act on different inflammatory pathways.[20] For example, traditional NSAIDs are typically more effective in the late phase.[20]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Intraperitoneal injection of LPS in rodents induces a systemic inflammatory response characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, such as TNF-α and IL-6.[21] This model is excellent for assessing the in vivo efficacy of compounds that were shown to inhibit cytokine production in vitro.[21][22]

Chronic Models of Inflammation

For compounds intended to treat chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, more complex and longer-term models are necessary.[23]

  • Adjuvant-Induced Arthritis (AIA) in Rats: This model shares many features with human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone resorption. It is induced by the injection of Freund's complete adjuvant.

  • Collagen-Induced Arthritis (CIA) in Mice: This is another widely used model of rheumatoid arthritis, induced by immunization with type II collagen.[24]

Diagram 2: The NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inhibitor Novel Compound Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by a novel anti-inflammatory compound.

Part 3: Safety and Pharmacokinetics: Ensuring a Viable Drug Candidate

Efficacy is only one part of the equation. A successful drug candidate must also have an acceptable safety profile and appropriate pharmacokinetic properties.[25]

Preclinical Toxicology

Toxicology studies are essential to identify potential safety concerns before a drug can be tested in humans.[25][26] These studies evaluate the potential harmful effects of a substance on living organisms.[26]

  • Acute Toxicity: Determines the effects of a single high dose of the compound.

  • Repeat-Dose Toxicity: Assesses the effects of repeated administration of the compound over a longer period (e.g., 28 days).[27] The dosing regimen in these studies should be designed to mimic the intended clinical use.[27]

  • Safety Pharmacology: Examines the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[28]

  • Genotoxicity: Evaluates the potential of the compound to damage genetic material.[26]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

PK/PD studies are crucial for understanding the relationship between the drug's concentration in the body and its therapeutic effect.[29][30]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[31] These studies determine factors like bioavailability, half-life, and clearance.[30]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[30] In the context of anti-inflammatory drugs, this involves measuring the drug's effect on biomarkers of inflammation (e.g., cytokine levels, COX inhibition) over time.[32][33]

Integrating PK and PD data allows for the development of models that can predict the optimal dosing regimen to achieve the desired therapeutic effect while minimizing potential toxicity.[29]

Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a novel compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast animals overnight before the experiment with free access to water.

  • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[20]

  • Administer the test compound, positive control, or vehicle control via the desired route (e.g., oral gavage).[20]

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[19][20]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

Data Analysis:

  • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[20]

  • Calculate the mean edema for each group at each time point.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 2: LPS-Induced Cytokine Production in Mice

Objective: To assess the in vivo efficacy of a compound in inhibiting systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Positive control (e.g., Dexamethasone)

  • Vehicle control

  • Sterile, pyrogen-free saline

  • Blood collection supplies

  • ELISA or multiplex assay kits for TNF-α and IL-6

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Administer the test compound, positive control, or vehicle control via the desired route.

  • 30-60 minutes after drug administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.5 mg/kg).[34] A control group should receive saline instead of LPS.

  • At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α peak, 3-4 hours for IL-6 peak), collect blood via cardiac puncture or from the tail vein.

  • Process the blood to obtain serum or plasma and store at -80°C until analysis.

Data Analysis:

  • Measure the concentrations of TNF-α and IL-6 in the serum/plasma samples using ELISA or a multiplex assay.[21]

  • Compare the cytokine levels in the treated groups to the LPS-only vehicle group.

  • Calculate the percentage inhibition of cytokine production for each treated group.

References

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Application Note: Comprehensive Structural Elucidation of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-technique protocol for the complete structural characterization of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid (CAS No. 867130-04-9).[1] By synergistically employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy with high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS), we present a robust workflow for unambiguous molecular structure confirmation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both field-proven protocols and an in-depth explanation of the data interpretation process.

Introduction: The Need for Orthogonal Analytical Techniques

The target molecule, this compound, possesses several key structural features that necessitate a comprehensive analytical approach:

  • A sterically hindered aromatic ketone (the 2,4,6-trimethylphenyl, or mesityl, group).

  • A β-keto acid moiety, which can influence fragmentation patterns and chemical reactivity.

  • A quaternary carbon center with two magnetically equivalent methyl groups.

Confirming the precise connectivity and chemical environment of each functional group is critical for quality control, reaction monitoring, and understanding structure-activity relationships. While ¹H NMR provides initial proton mapping and Mass Spectrometry yields the molecular weight, only their combined and expanded use (including ¹³C and 2D NMR) can resolve potential ambiguities and definitively confirm the structure.

Molecular Structure:

  • Molecular Formula: C₁₅H₂₀O₃[1]

  • Molecular Weight: 248.32 g/mol [1]

  • Key Features: Carboxylic acid, ketone, gem-dimethyl group, and a mesityl aromatic ring.

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,1!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="2,-1!"]; C6 [label="C", pos="1,-1!"]; C7 [label="C", pos="-1.5,0!"]; O1 [label="O", pos="-2.3,0.5!"]; C8 [label="C", pos="-1.5,-1.2!"]; C9 [label="C", pos="-1.5,-2.4!"]; C10 [label="C", pos="-2.7,-3!"]; C11 [label="C", pos="-0.3,-3!"]; C12 [label="C", pos="-1.5,-3.6!"]; O2 [label="O", pos="-1.5,-4.6!"]; O3 [label="OH", pos="-2.7,-4.2!"];

C_Me1 [label="CH₃", pos="1,2!"]; C_Me2 [label="CH₃", pos="4,0!"]; C_Me3 [label="CH₃", pos="1,-2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=bold]; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- C11; C9 -- C12; C12 -- O2 [style=bold]; C12 -- O3;

C2 -- C_Me1; C4 -- C_Me2; C6 -- C_Me3;

// Labels for key atoms L1 [label="H-Ar (2H)", pos="3.2,1!", fontcolor="#4285F4"]; L2 [label="Ar-CH₃ (6H)", pos="0,-2.5!", fontcolor="#EA4335"]; L3 [label="Ar-CH₃ (3H)", pos="5,0!", fontcolor="#FBBC05"]; L4 [label="CH₂ (2H)", pos="-2.5,-0.8!", fontcolor="#34A853"]; L5 [label="gem-CH₃ (6H)", pos="0.2,-3.5!", fontcolor="#5F6368"]; L6 [label="COOH (1H)", pos="-3.8,-4.2!", fontcolor="#202124"]; } caption: "Structure of the target molecule with key proton groups highlighted."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The protocol below outlines the acquisition of a full suite of spectra to map the complete carbon and proton framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The addition of a small amount of Tetramethylsilane (TMS) provides a universal reference point (δ 0.00 ppm), ensuring data comparability across different instruments.[2]

Protocol Steps:

  • Glassware Preparation: Ensure all glassware, including vials and Pasteur pipettes, is meticulously cleaned and dried to prevent contamination.[2][3] NMR tubes should be of high quality and free from scratches or defects.[3][4]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[2][5] Higher concentrations are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[2]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube. Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[3][5]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.[6][7][8]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[6][7][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-30 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d High-Res Sample nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d Initial Data assign Assign Signals nmr_2d->assign Correlation Data confirm Confirm Structure assign->confirm

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and integrations for the target molecule. These predictions are based on established chemical shift theory and empirical data for similar functional groups.[9][10][11]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label (see structure) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-Ar ~6.8-7.0 Singlet (s) 2H Aromatic Protons The two protons on the mesityl ring are chemically equivalent due to symmetry. Their chemical shift is in the typical aromatic region.[11]
Ar-CH₃ (ortho) ~2.3-2.4 Singlet (s) 6H ortho-Methyl Protons The two methyl groups ortho to the carbonyl are equivalent and appear as a sharp singlet.
Ar-CH₃ (para) ~2.2-2.3 Singlet (s) 3H para-Methyl Proton The methyl group para to the carbonyl is in a unique environment and appears as a separate singlet.
CH₂ ~3.2-3.4 Singlet (s) 2H Methylene Protons These protons are adjacent to a ketone and a quaternary carbon, leading to a downfield shift. No adjacent protons means it will be a singlet.
gem-CH₃ ~1.3-1.4 Singlet (s) 6H gem-Dimethyl Protons The two methyl groups on the quaternary carbon are equivalent and show a single peak in the aliphatic region.

| COOH | ~10-12 | Broad Singlet (br s) | 1H | Carboxylic Acid Proton | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[9][12] Its visibility may depend on sample concentration and purity. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted δ (ppm) Assignment Rationale
> 200 Ketone (C=O) The carbonyl carbon of the ketone is highly deshielded and appears far downfield.[13][14][15]
~175-180 Carboxylic Acid (C=O) The carbonyl carbon of the carboxylic acid is also downfield, but typically less so than a ketone.[13][14][15]
~135-140 Aromatic C (quaternary) Carbons in the aromatic ring bonded to other carbons (including methyl groups and the carbonyl).
~128-130 Aromatic CH The two equivalent protonated carbons in the aromatic ring.
~50 Methylene (CH₂) The carbon adjacent to the ketone is deshielded.
~45 Quaternary C (aliphatic) The carbon bearing the two methyl groups.
~25 gem-Dimethyl (CH₃) The two equivalent methyl groups attached to the quaternary carbon.

| ~20-22 | Aromatic CH₃ | The three methyl groups attached to the aromatic ring. |

Interpreting 2D Spectra:

  • COSY: A COSY spectrum for this molecule would be expected to be very simple, showing no cross-peaks. This is a powerful piece of evidence in itself, as it confirms that none of the proton environments are within 2-3 bonds of each other, validating the proposed structure of isolated spin systems.[6][16]

  • HSQC: The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals.[7][8] For example, it will show a correlation between the ¹H signal at ~6.9 ppm and the ¹³C signal at ~129 ppm, confirming the C-H bond of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and the presence of an acidic proton, which facilitates ionization.[17][18][19]

Experimental Protocol: ESI-MS

Causality: ESI is a "soft" ionization technique, which minimizes in-source fragmentation and typically yields a strong signal for the molecular ion. We will analyze in both positive and negative modes. Negative mode is often ideal for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.[17][19] Positive mode can yield [M+H]⁺ or sodium adducts like [M+Na]⁺.[20]

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrument Setup: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500).

  • Direct Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Negative Ion Mode): Acquire the mass spectrum in negative ion mode. The primary ion expected is [M-H]⁻.

  • Data Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode. Expected ions include [M+H]⁺ and [M+Na]⁺.

  • Tandem MS (MS/MS): If desired, perform a product ion scan on the [M-H]⁻ or [M+H]⁺ peak to induce fragmentation and gather further structural data.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution ESI-MS Data

Ion Mode Calculated m/z Observed m/z Description
[M-H]⁻ Negative 247.1339 (Expected) Deprotonated molecular ion
[M+H]⁺ Positive 249.1485 (Expected) Protonated molecular ion

| [M+Na]⁺ | Positive | 271.1305 | (Expected) | Sodium adduct of the molecular ion |

Predicted Fragmentation Pattern: The structure is a β-keto acid. In mass spectrometry, fragmentation often occurs at bonds adjacent to carbonyl groups (α-cleavage) or through rearrangements like the McLafferty rearrangement.[21][22][23][24]

  • Loss of H₂O: The protonated molecular ion [M+H]⁺ may lose a molecule of water (18.01 Da).

  • Loss of CO₂: Decarboxylation (loss of 44.00 Da) is a common fragmentation pathway for carboxylic acids.

  • Acylium Ion Formation: Cleavage of the bond between the methylene group and the mesityl ketone could generate a stable mesitoyl acylium ion (C₁₀H₁₁O⁺, m/z 147.08). This would be a very strong indicator of the ketone's structure.

Summary and Conclusion

The combination of 1D/2D NMR and high-resolution ESI-MS provides a self-validating workflow for the complete and unambiguous structural determination of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments, while 2D experiments (COSY and HSQC) confirm the connectivity between them. High-resolution mass spectrometry validates the elemental composition and molecular weight, with fragmentation patterns corroborating the major functional groups identified by NMR. This integrated approach ensures the highest level of confidence in the final structural assignment, a critical requirement in all stages of chemical research and development.

References

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 653-659. Available at: [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(5), 713-720. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Available at: [Link]

  • Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Mahajan, J. R., & Araújo, H. C. (1977). 13C chemical shifts in medium ring and macrocyclic ketolactones. Canadian Journal of Chemistry, 55(18), 3261-3267. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Friedel-Crafts acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Reaction Overview

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with 2,2-dimethylsuccinic anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

Reaction Scheme A simplified representation of the target synthesis. The actual reaction involves complexation with the Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: This synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1] The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the 2,2-dimethylsuccinic anhydride, leading to the formation of a highly reactive acylium ion intermediate.[2][3] This ion is the active electrophile.

  • Electrophilic Attack: The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the aromaticity of the ring.[1][4]

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed with the catalyst.[4]

  • Hydrolysis: The final product is liberated from its complex with the Lewis acid during an aqueous work-up.[1]

Q2: Why is a stoichiometric amount of aluminum chloride (AlCl₃) required, rather than a catalytic amount?

A2: This is a critical and often misunderstood aspect of Friedel-Crafts acylation. Unlike many other catalytic reactions, a stoichiometric amount (at least one equivalent relative to the acylating agent) of the Lewis acid is necessary.[5] The reason is that the carbonyl oxygen of the resulting ketone product is itself a Lewis base and forms a stable complex with the AlCl₃.[5][6] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, an excess of the catalyst is often used to ensure the reaction proceeds to completion.[5][7]

Q3: What are the best solvents for this reaction, and why?

A3: The choice of solvent is crucial for success. The ideal solvent must be inert to the strong Lewis acid and the reaction intermediates. Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are commonly used because they are polar enough to dissolve the reactants and the intermediate complexes but are generally unreactive.[7] It is imperative that the solvent is anhydrous, as any moisture will react with and deactivate the aluminum chloride catalyst.[6][8]

Q4: How does the structure of mesitylene influence the reaction?

A4: Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic ring. The three methyl groups are electron-donating, which increases the nucleophilicity of the ring and makes it highly reactive towards electrophilic substitution.[9] This high reactivity is advantageous, often allowing the reaction to proceed under milder conditions than with less activated rings like benzene. However, the substitution pattern is fixed; acylation will occur at one of the three equivalent unsubstituted positions (2, 4, or 6). The primary challenge is not regioselectivity but controlling the reaction to prevent potential side reactions due to its high reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q: My reaction has failed or given a very low yield. Where should I start my investigation?

A: Low yield in Friedel-Crafts acylation is a common problem, almost always tracing back to one of four key areas: the catalyst, the reagents, the conditions, or the work-up.

Troubleshooting_Yield

Caption: Troubleshooting workflow for low reaction yield.

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[5][6] Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. It should be a fine, free-flowing powder, not clumped. Handle it quickly in a dry environment or, ideally, in a glovebox.

  • Insufficient Catalyst: As detailed in the FAQ, you must use a stoichiometric amount. A common mistake is to use a truly "catalytic" amount (e.g., 5-10 mol%), which will result in very low conversion. Ensure you are using at least 1.1 to 2.0 molar equivalents relative to the 2,2-dimethylsuccinic anhydride.[7]

  • Sub-optimal Reaction Temperature: While the initial formation of the acylium ion complex is often exothermic, the reaction may require heating to overcome the activation energy and proceed to completion.[6] If you are running the reaction at room temperature or 0°C with no success, consider gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC).

  • Poor Reagent Quality: The purity of your mesitylene and, critically, the 2,2-dimethylsuccinic anhydride is paramount. If the anhydride has hydrolyzed back to the dicarboxylic acid, it will not form the acylium ion correctly.[6]

Problem Area 2: Impure Product & Side Reactions

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: While Friedel-Crafts acylation is generally cleaner than alkylation, impurities can still arise.

  • Cause 1: Unreacted Starting Materials: This is the most common "impurity" and is directly related to the low-yield issues discussed above. If the reaction does not go to completion, you will have to separate your product from the starting mesitylene and anhydride.

    • Solution: Optimize the reaction conditions (catalyst, stoichiometry, temperature, time) to drive the reaction to completion.[10]

  • Cause 2: Competing Reactions with Functional Groups: The acyl group itself is electron-withdrawing and deactivates the aromatic ring, which strongly disfavors poly-acylation.[2][6] This is a major advantage of acylation over alkylation.[3][11] Therefore, the formation of a di-acylated product is highly unlikely under standard conditions.

  • Cause 3: Impurities in the Solvent: If the solvent contains reactive impurities (e.g., alcohols from improper drying), these can react with the acylating agent or the catalyst.

    • Solution: Always use freshly distilled, anhydrous solvents.[5]

Problem Area 3: Work-up and Purification

Q: The work-up is problematic; quenching the reaction results in a violent reaction or a thick, unmanageable solid. How can I improve this step?

A: The work-up procedure is critical for both safety and yield. The reaction mixture contains a large amount of unreacted, highly reactive AlCl₃ and its product complex.

  • Correct Quenching Procedure: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[12] Never add water or ice directly to the reaction flask. This reverse addition ensures that the quenching medium is always in vast excess, which helps to dissipate the large exotherm safely. The acid helps to break down the aluminum-ketone complex and dissolve the resulting aluminum hydroxides (Al(OH)₃).

  • Managing Solids: If a precipitate forms, it is likely aluminum salts. Adding more acid and ensuring vigorous stirring can help dissolve them. After quenching, the product will be in the organic layer, which can be separated.

Q: What is the most effective method for purifying the final carboxylic acid product?

A: An acid-base extraction is highly effective.

  • After separating the organic layer post-quench, extract it with an aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[12]

  • The carboxylic acid product is acidic and will be deprotonated, moving into the aqueous layer as its sodium salt. The neutral starting material (mesitylene) will remain in the organic layer.

  • Separate the aqueous layer and carefully re-acidify it with cold, concentrated HCl until the product precipitates out. The pH should be brought to ~2.

  • Collect the precipitated solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly.[12] Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification if needed.[13]

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

** dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: High-level experimental workflow.

1. Reagent Preparation and Stoichiometry:

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalents
2,2-Dimethylsuccinic Anhydride128.130.1012.81 g1.0
1,3,5-Trimethylbenzene (Mesitylene)120.190.1114.8 mL1.1
Aluminum Chloride (Anhydrous)133.340.2229.33 g2.2
Dichloromethane (Anhydrous)--200 mL-

2. Step-by-Step Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) followed by anhydrous aluminum chloride (29.33 g, 2.2 eq). Stir the resulting suspension and cool the flask to 0°C using an ice bath.

  • Acylating Agent Addition: Dissolve 2,2-dimethylsuccinic anhydride (12.81 g, 1.0 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Aromatic Substrate Addition: After the anhydride addition is complete, add mesitylene (14.8 mL, 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Gentle heating to reflux may be required if the reaction is sluggish.

  • Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). Once the reaction is complete, cool the reaction flask in an ice bath and then slowly and carefully pour its contents into the stirred ice/HCl slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Purification (Acid-Base Extraction): Combine all organic layers and extract them three times with a saturated sodium bicarbonate solution (3 x 75 mL). Combine the aqueous (bicarbonate) layers and slowly acidify with concentrated HCl at 0°C until no more white precipitate forms (pH ≈ 2).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) to remove residual salts. Dry the product under vacuum to a constant weight to yield this compound as a white solid.

References

  • Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society. Available from: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Available from: [Link]

  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Available from: [Link]

  • Optimization of Reaction Conditions. ResearchGate. Available from: [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. Available from: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. ChemistryScore. Available from: [Link]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available from: [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available from: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Friedel-Crafts Acylation Lab Handout. University of California, Irvine. Available from: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available from: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. PubChem. Available from: [Link]

  • Synthesis of Dimethyl 2-(2,4,6-Trimethylphenoxy)-3-triphenylphosphoniobutanedioate and its Application in Intramolecular Wittig Reactions. Sci-Hub. Available from: [Link]

  • 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. Molport. Available from: [Link]

  • Preparation method of 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal. Google Patents.

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro experiments. Given its lipophilic nature, achieving and maintaining this compound's solubility in aqueous cell culture media is a critical step for obtaining reliable and reproducible experimental data. This guide provides a series of field-proven strategies, detailed protocols, and troubleshooting advice to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the handling of this compound.

Q1: What is the best starting solvent for preparing a stock solution of this compound?

A: Due to its lipophilic ("grease-ball") molecular structure, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds that are poorly soluble in water.[2][4]

Q2: Why does my compound precipitate when I add the DMSO stock to my aqueous cell culture medium?

A: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The aqueous medium cannot support the compound at the concentration it was in the stock solution, leading to the formation of a solid precipitate. This is the primary challenge that this guide will help you overcome.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A: The cytotoxic threshold for DMSO is highly dependent on the specific cell line and the duration of exposure.[1] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending a target of ≤0.1%.[5][6] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6] Concentrations as low as 1% have been shown to reduce cell proliferation in some cell types, while concentrations of 5% and 10% are often cytotoxic.[1][7]

Q4: Can DMSO affect my experimental results beyond direct cytotoxicity?

A: Yes. DMSO is not biologically inert and can induce various effects, including cell differentiation, altered gene expression, and anti-inflammatory responses.[8][9] For example, some studies have shown that DMSO can reduce the production of inflammatory cytokines like TNF-α and IL-2.[9] Therefore, a vehicle control (medium with the same final concentration of DMSO but without your compound) is essential to distinguish the effects of the compound from the effects of the solvent itself.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem: My compound precipitates in the cell culture medium upon dilution.

This is the most frequent and critical issue. The following workflow provides a systematic approach to troubleshooting this problem, from simple adjustments to more advanced formulation strategies.

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration ≤0.1%? start->check_dmso reduce_dmso Action: Lower the stock concentration to achieve final DMSO ≤0.1%. check_dmso->reduce_dmso No optimize_dilution Did you optimize the dilution technique? check_dmso->optimize_dilution Yes reduce_dmso->check_dmso protocol_dilution Action: Add stock solution dropwise to vigorously vortexing medium. Avoid adding medium to stock. optimize_dilution->protocol_dilution No lower_stock Is precipitation still occurring? optimize_dilution->lower_stock Yes protocol_dilution->optimize_dilution advanced_methods Consider Advanced Strategies lower_stock->advanced_methods Yes success Problem Solved lower_stock->success No action_lower_stock Action: Prepare a new, less concentrated stock solution (e.g., from 20 mM to 5 mM). ph_adjust Strategy 1: pH Adjustment. Is the compound acidic/basic? advanced_methods->ph_adjust action_ph Action: Slightly increase pH of the medium (e.g., to 7.6-7.8) to ionize the carboxylic acid group and increase aqueous solubility. ph_adjust->action_ph Yes (Acidic) co_solvent Strategy 2: Use a Co-solvent. (e.g., PEG 400, Pluronic® F-68) ph_adjust->co_solvent No action_ph->success complexation Strategy 3: Complexation Agents. (e.g., Cyclodextrins, BSA) co_solvent->complexation complexation->success

Caption: Decision workflow for troubleshooting compound precipitation.

Q5: I've tried the basic steps, but my compound still precipitates. What are these "Advanced Strategies"?

A: When standard dilution from a DMSO stock fails, more sophisticated formulation techniques may be required. These methods aim to create a more stable microscopic environment for the drug molecule within the aqueous medium.

  • pH Adjustment: this compound contains a carboxylic acid group.[10] The solubility of carboxylic acids in water is often pH-dependent. By slightly increasing the pH of your culture medium (e.g., from 7.4 to 7.8, ensuring it remains within a physiologically acceptable range for your cells), you can deprotonate the acid group. The resulting carboxylate salt is an ion and is typically much more water-soluble than the neutral acid form. Always verify that the pH shift does not negatively impact your cell model.

  • Use of Co-solvents and Surfactants: These agents can improve solubility.[11][12] For example, adding a small amount of a biocompatible non-ionic surfactant like Polysorbate 80 (Tween® 80) or a block copolymer like Pluronic® F-68 to the culture medium can help create micelles that encapsulate the lipophilic compound, keeping it dispersed.[11]

  • Complexation Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its apparent solubility.[11][13]

    • Bovine Serum Albumin (BSA): Many lipophilic compounds bind to albumin in vivo. Adding purified BSA to your serum-free medium can help solubilize the compound by mimicking this natural transport mechanism.

Problem: I am concerned about DMSO stability and alternatives.

Q6: My compound might be unstable in DMSO for long-term storage. What should I do?

A: If you suspect instability in DMSO, the best practice is to aliquot the compound as a dry powder and prepare fresh stock solutions immediately before use.[14] Alternatively, you can prepare the DMSO stock, aliquot it into single-use vials, and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[15]

Q7: Are there any viable alternatives to DMSO for in vitro assays?

A: Yes, though none are as universally effective as DMSO.[8]

  • Ethanol: Can be used for many organic compounds and is sometimes less toxic than DMSO for certain cell types.[15] However, it is more volatile and may not dissolve compounds as effectively.[15]

  • Cyrene™ (dihydrolevoglucosenone): This is a bio-based, aprotic dipolar solvent that has been proposed as a "greener" alternative to DMSO.[8][16] It has comparable solvation properties and is reported to have low toxicity, making it a promising substitute.[8][16]

  • Dimethylformamide (DMF): Another option, but it also carries its own toxicity concerns and should be used with caution and appropriate controls.[14]

SolventKey AdvantageKey DisadvantageRecommended Max. Final Conc. (General)
DMSO Superior dissolving power for a wide range of compounds.[2][3]Can be cytotoxic and have off-target biological effects.[1][8][9]< 0.5% (ideal: ≤0.1%)[5][6]
Ethanol Less toxic than DMSO for some cell lines; volatile.[15]Weaker solvent than DMSO; higher volatility can alter concentration.< 0.5%
Cyrene™ Bio-based ("green") solvent with low toxicity.[8][16]Less established in protocols; may require more optimization.Not widely established, but likely similar to DMSO.
DMF Strong solvent, sometimes used when DMSO is not suitable.[14]Generally considered more toxic than DMSO.< 0.1%

Caption: Comparison of common solvents for in vitro compound solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a concentrated stock solution, which is the foundational step for all subsequent experiments.

Materials:

  • This compound (MW: 262.34 g/mol )

  • Anhydrous/cell culture grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric flask (optional, for high precision)

  • Pipettors and sterile tips

Workflow Diagram:

G cluster_0 Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., 2.62 mg for 1 mL of 10 mM) weigh 2. Weigh Compound Accurately calc->weigh add_dmso 3. Add DMSO (e.g., to 1 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex, Sonicate) add_dmso->dissolve aliquot 5. Aliquot & Store (-20°C or -80°C) dissolve->aliquot

Caption: Step-by-step workflow for preparing a stock solution.

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 262.34 g/mol x 1000 mg/g = 2.62 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 2.62 mg) of the compound using an analytical balance.[15]

  • Dissolution:

    • Transfer the weighed powder to a sterile, appropriately sized vial (e.g., a 1.5 mL microfuge tube or a 2 mL amber vial).

    • Add the calculated volume of high-purity DMSO (e.g., 1 mL).

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Verification & Aiding Dissolution:

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If particles persist, sonicate the vial in a water bath for 5-10 minutes.[17] Gentle warming (to 37°C) can also be applied but use with caution for thermally sensitive compounds.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[15] Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C to prevent degradation.[15]

Protocol 2: Best-Practice Dilution into Aqueous Medium

This protocol is designed to minimize precipitation during the critical step of introducing the compound into your experimental medium.

Procedure:

  • Prepare Working Solution: Prepare an intermediate dilution of your stock solution in cell culture medium if necessary. This is often not recommended as it can promote precipitation, but may be required for some automated systems. The direct dilution method below is preferred.

  • Prepare Final Medium: Dispense the final volume of pre-warmed (37°C) cell culture medium into a sterile tube (e.g., a 15 mL conical tube).

  • Critical Dilution Step:

    • Place the tube containing the medium on a vortex mixer set to a medium-high speed.

    • While the medium is vortexing, slowly add the required volume of your DMSO stock solution drop-by-drop into the vortex. This technique, known as "injecting into an antisolvent," promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.[18]

    • Crucial: Always add the small volume of DMSO stock to the large volume of aqueous medium. Never do the reverse.

  • Final Mix and Use: Briefly continue vortexing, then immediately add the final solution to your cells. Do not store the diluted compound in aqueous medium for extended periods unless its stability has been confirmed, as the compound may slowly precipitate over time.

By following these guidelines and systematically troubleshooting any issues, you can confidently overcome the solubility challenges associated with this compound and generate high-quality, reproducible data in your in vitro assays.

References

  • How to dissolve a lipophilic compund in media? - ResearchGate. (2021, October 5). ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). ResearchGate. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH. (2019, December 17). National Center for Biotechnology Information. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2024, December 16). National Center for Biotechnology Information. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - Journal of Biotech Research. (n.d.). Journal of Biotech Research. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). MDPI. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH. (2024, March 4). National Center for Biotechnology Information. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017, September 20). National Center for Biotechnology Information. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Chemistry LibreTexts. [Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development | American Pharmaceutical Review. (2020, August 12). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 2,2-Dimethyl-3-oxo-butyric acid ethyl ester | 597-04-6 - J&K Scientific. (2020, January 20). J&K Scientific. [Link]

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - MDPI. (n.d.). MDPI. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. (2015, June 12). ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). WebMD. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (n.d.). Hilaris Publisher. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). PhytoTech Labs. [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021, April 27). Reddit. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20). YouTube. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • DMSO - gChem Global. (n.d.). gChem Global. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of 2[5(4-chlorphenyl)pentyl]oxirane-2-carboxylate on fatty acid synthesis and fatty acid oxidation in isolated rat hepatocytes - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Butyric Acid | C4H8O2 | CID 264 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Properties of Butanoic acid, 2,2-dimethyl- (CAS 595-37-9) - Cheméo. (n.d.). Cheméo. [Link]

  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit. (2019, July 21). Reddit. [Link]

  • Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate | C15H20O3S - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of Biosynthesis of 2-oxo-3-methylvalerate in Chlorobium Vibrioforme - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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Sources

Troubleshooting unexpected results in cell viability assays with 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

A Senior Application Scientist's Guide to Navigating Cell Viability Assays

Welcome to the technical support center for researchers utilizing this compound in cell-based assays. This guide is structured to provide in-depth troubleshooting advice and foundational protocols to ensure the accuracy and reproducibility of your experimental results. As a novel compound, its interaction with common assay reagents is not yet fully characterized. Therefore, a systematic approach grounded in first principles of assay technology is crucial.

Part 1: Foundational Knowledge & Initial Assessment

Before troubleshooting specific issues, it is essential to understand the physicochemical properties of the test compound and how they might interact with different assay platforms. The structure of this compound presents several features that require careful consideration: a butyric acid moiety, a ketone group, and a bulky trimethylphenyl ring.

  • Butyric Acid Moiety: Short-chain fatty acids like butyric acid are known to have biological activity, including serving as an energy source for some cells or acting as histone deacetylase (HDAC) inhibitors, which can influence cell cycle and metabolism.[1]

  • Keto Group & Aromatic Rings: These structures can possess intrinsic color or engage in redox chemistry. This is a critical consideration for colorimetric or fluorometric assays that rely on redox reactions (e.g., tetrazolium salts like MTT, XTT, or resazurin).[2]

  • Bulky Hydrophobic Group: The trimethylphenyl ring suggests that the compound may have limited aqueous solubility. Poor solubility is a leading cause of artifacts and high variability in cell-based assays.[3]

Table 1: Overview of Common Cell Viability Assays & Potential Compound-Specific Interferences
Assay TypePrincipleProsCons & Potential Interferences with Test Compound
MTT / XTT / MTS / WST-1 Enzymatic reduction of a tetrazolium salt by cellular dehydrogenases (often mitochondrial) into a colored formazan product.[4]Inexpensive, high-throughput.High Risk of Interference : The compound's ketone group may chemically reduce the tetrazolium salt, causing a false-positive signal.[5] It could also inhibit cellular dehydrogenases, causing a false-negative.
Resazurin (alamarBlue®) Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable, metabolically active cells.Highly sensitive, non-toxic endpoint.High Risk of Interference : Susceptible to direct chemical reduction by the test compound, leading to false positives.[2]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).[6]Measures cytotoxicity directly (membrane integrity).Moderate Risk of Interference : The compound could inhibit the LDH enzyme itself, masking true cytotoxicity.[3] Serum in the medium can be a source of high background LDH.[6]
ATP Content (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase-luciferin reaction; ATP is a marker of metabolically active cells.Highly sensitive, rapid, good linearity.Low Risk of Direct Interference : Less susceptible to redox or colorimetric artifacts. However, as a butyrate derivative, the compound could alter cellular metabolism and ATP production rates.
Crystal Violet / SRB Staining of total cellular protein or DNA, providing an estimate of total cell biomass.Simple, inexpensive, endpoint is stable.Low Risk of Chemical Interference : Measures biomass, not metabolic activity. However, it does not distinguish between live and dead cells effectively unless dead cells have detached.

Part 2: Troubleshooting Unexpected Results (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Question 1: My treated wells show higher absorbance/fluorescence than the vehicle control, suggesting an increase in viability. Is this real?

This is a common artifact, especially with novel chemical entities. An apparent increase in "viability" is often due to chemical interference with the assay chemistry rather than a true proliferative effect.

Troubleshooting Workflow:

  • Run a Cell-Free Control: This is the most critical first step. Prepare wells with culture medium and the test compound at all experimental concentrations, but without cells. Add the assay reagent (MTT, resazurin, etc.) and incubate for the standard duration. If you observe a signal increase that correlates with the compound concentration, you have confirmed direct chemical interference.[5]

  • Microscopic Examination: Before adding any assay reagents, carefully examine the cells under a microscope. Does the compound precipitate out of solution at higher concentrations? Precipitates can scatter light, leading to artificially high absorbance readings.[3]

  • Assess Compound's Intrinsic Color/Fluorescence: Measure the absorbance or fluorescence of the compound in media across the relevant wavelengths without any assay reagents. This will determine if the compound itself is contributing to the signal.

dot

start Observation: Signal > Vehicle Control q1 Is there a signal in a cell-free system? start->q1 interference Result: Direct Assay Interference (e.g., Chemical Reduction) q1->interference Yes q2 Is compound precipitate visible under microscope? q1->q2 No action1 Action: Switch to an orthogonal assay (e.g., ATP-based, Crystal Violet) interference->action1 precipitate Result: Signal Artifact from Light Scatter q2->precipitate Yes q3 Does the compound have intrinsic color/fluorescence? q2->q3 No action2 Action: Check compound solubility. Lower DMSO concentration. Use alternative assay. precipitate->action2 color Result: Signal Artifact from Compound Color q3->color Yes true_effect Possible True Biological Effect: - Enhanced Metabolism - True Proliferation q3->true_effect No action3 Action: Use appropriate background subtraction. Consider non-optical assay. color->action3 action4 Action: Validate with a cell counting method (e.g., Trypan Blue, automated counter) or DNA synthesis assay (e.g., BrdU). true_effect->action4

Caption: Troubleshooting workflow for unexpectedly high viability signals.

Question 2: My LDH assay shows low cytotoxicity, but the cells look dead under the microscope. What's happening?

This discrepancy suggests that either the timing of the assay is incorrect or the compound is directly inhibiting the LDH enzyme.

Causality and Troubleshooting Steps:

  • Timing of LDH Release: LDH is released during late-stage apoptosis and necrosis when the cell membrane is compromised.[3] If your compound induces apoptosis, there can be a significant delay between morphological signs of cell death (e.g., blebbing, cell shrinkage) and LDH release.

    • Action: Perform a time-course experiment. Measure LDH release at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of cell death.[3]

  • Direct LDH Enzyme Inhibition: The compound may be binding to and inhibiting the activity of the LDH enzyme released into the medium. This would prevent the enzyme from generating a signal in the assay, leading to a false-negative result.

    • Action: Perform an enzyme inhibition control. Lyse a sample of untreated cells (using the lysis buffer provided in the kit to create a "maximum LDH release" positive control). Add your test compound to this lysate and measure the LDH activity. A reduced signal compared to the lysate without the compound indicates direct enzyme inhibition.[3]

Question 3: I'm seeing high variability between my replicate wells, especially at higher concentrations.

High variability is frequently caused by issues with compound solubility or general assay technique.

Troubleshooting Table:

SymptomPotential CauseRecommended Action & Rationale
High Standard Deviation in Replicates Poor Compound Solubility : The bulky trimethylphenyl group makes this likely. The compound may be precipitating unevenly after dilution into aqueous culture medium.1. Visually Inspect: Check for precipitate in stock solutions and in wells after dosing. 2. Reduce Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low, typically <0.5%, as higher concentrations can cause precipitation and are cytotoxic themselves.[3] 3. Prepare Fresh Dilutions: Prepare serial dilutions for each experiment rather than using stored, diluted stocks.
Inconsistent Results at Plate Edges "Edge Effects" : The outer wells of a microplate are prone to faster evaporation and temperature changes, altering cell growth and compound concentration.[7]Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[3][7]
Random, Inconsistent Variability Inconsistent Cell Seeding/Handling : Uneven cell numbers per well or harsh pipetting can lead to variable results.1. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension flask before and during plating. 2. Gentle Pipetting: Avoid overly forceful pipetting during media changes or reagent additions to prevent cell damage and accidental LDH release.[6]

Part 3: Essential Protocols & Validation Workflows

To ensure data integrity, the following protocols should be considered standard practice when evaluating a new compound.

Protocol 1: Cell-Free Assay Interference Check
  • Prepare a 96-well plate with cell culture medium.

  • Add the test compound (and vehicle control) to triplicate wells at the same final concentrations used in your cell-based experiments. Do not add cells.

  • Add the assay reagent (e.g., MTT, resazurin solution) to all wells.

  • Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO₂, 1-4 hours).

  • Read the plate on a spectrophotometer or fluorometer.

  • Interpretation: Any signal significantly above the medium-only blank indicates direct interference.

Protocol 2: Orthogonal Assay Confirmation Workflow

Never rely on a single assay. An orthogonal method confirms a biological effect by measuring a different cellular parameter.

dot

cluster_validations Orthogonal Validation Methods start Primary Screen: Metabolic Assay (e.g., MTT) result Result: Apparent Cytotoxicity start->result validation_q Is the result valid? result->validation_q path1 Validation 1: Membrane Integrity Assay (e.g., LDH Release) validation_q->path1 Confirm Cytotoxicity path2 Validation 2: Total Biomass Assay (e.g., Crystal Violet) validation_q->path2 Confirm Anti-Proliferation path3 Validation 3: ATP Content Assay (e.g., CellTiter-Glo®) validation_q->path3 Confirm Metabolic Impact conclusion Conclusion: Confident Assessment of True Biological Activity path1->conclusion path2->conclusion path3->conclusion

Caption: Workflow for validating primary screening results with orthogonal assays.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the best starting concentration for my experiments?

    • A: For a novel compound, a wide range of concentrations tested in a logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended for initial range-finding experiments.

  • Q: How long should I expose the cells to the compound?

    • A: This depends on the expected mechanism. For acute toxicity, 24 hours may be sufficient. For anti-proliferative effects, 48 to 72 hours is more common to allow for at least one to two cell doubling times.[8] A time-course experiment is always recommended.

  • Q: My compound is dissolved in DMSO. Could that be the problem?

    • A: Yes. DMSO can be cytotoxic at final concentrations above 0.5%-1%, depending on the cell line.[4] Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound dose) to account for any solvent-induced effects.

  • Q: Should I use serum-free medium during the assay incubation?

    • A: For LDH and some tetrazolium assays, switching to a serum-free medium during the final incubation step can be beneficial. Serum contains endogenous dehydrogenases and LDH that can increase background signal and interfere with results.[3] However, be aware that serum starvation itself can stress cells, so this step should be tested and validated for your specific cell line.

References

  • The Fluorescent Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. G-Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Takara Bio. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • Aslantürk, Ö. S. (2024).
  • Adan, A., et al. (2016). Guidelines for cell viability assays. Turkish Journal of Biology, 40, 555-568.
  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. Retrieved from [Link]

  • Khorsandi, K., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(13), 10711.
  • Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 633–643.

Sources

Technical Support Center: Experimental Stability of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the comprehensive technical guide for ensuring the experimental stability of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. The integrity of your compound is the bedrock of reproducible and reliable data. This guide is structured to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot stability issues with confidence. We will explore the inherent chemical liabilities of this γ-keto acid and provide field-proven strategies for its preservation.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My compound solution (in DMSO) appears to have precipitated after being stored at -20°C. What should I do?

A1: Precipitation upon freezing is a common issue related to compound solubility limits in a given solvent.[1] First, gently warm the stock solution to room temperature and vortex or sonicate to attempt redissolution.[2] If it does not fully redissolve, this indicates your stock concentration is too high for stable storage at -20°C.

  • Immediate Action: Centrifuge the vial to pellet the precipitate. Carefully transfer the supernatant to a new, sterile vial. The concentration of this supernatant is now your compound's maximum solubility in DMSO at that temperature and should be considered your new, albeit unquantified, stock concentration. For accurate quantitative experiments, you must re-prepare a fresh stock at a lower concentration.

  • Long-Term Solution: Prepare a new stock solution at a lower concentration (e.g., reduce from 10 mM to 5 mM or 1 mM). Always perform a stability check by freezing an aliquot and confirming it redissolves completely upon thawing before using it in critical experiments.[3]

Q2: I'm observing inconsistent results in my cell-based assays. Could compound instability be the cause?

A2: Absolutely. Inconsistent results are a classic symptom of compound degradation in the assay medium.[4] The compound may be unstable over the duration of your experiment (e.g., 24-72 hours) in the aqueous, pH-neutral, and oxygen-rich environment of cell culture media.

  • Troubleshooting Steps:

    • Assess Media Stability: Incubate your compound in the complete cell culture medium (without cells) for the same duration as your assay. At the end of the incubation, analyze the medium using a suitable analytical method like HPLC to quantify the remaining parent compound. A significant decrease confirms instability.

    • Prepare Fresh: Always prepare working solutions fresh from a concentrated stock immediately before adding them to your assay plates.[5]

    • Minimize Exposure: If the compound is light-sensitive, protect your plates from light during incubation.[5]

Q3: What are the primary chemical liabilities of this compound I should be aware of?

A3: The molecule possesses two key functional groups that are susceptible to degradation under common experimental stress conditions:

  • Aromatic Ketone: This moiety is susceptible to photodegradation upon exposure to UV or even ambient light, and oxidative degradation in the presence of reactive oxygen species.[3][6]

  • Carboxylic Acid: While the gem-dimethyl group provides significant steric hindrance, the carboxylic acid can still undergo hydrolysis (e.g., esterification or amidation) under harsh acidic or basic conditions, though it will be slower than for unhindered acids.[7][8]

Q4: What is the single most important step I can take to improve the stability of this compound in routine use?

A4: Aliquot your stock solution. Prepare a primary stock solution in an anhydrous, aprotic solvent like DMSO, and then divide it into smaller, single-use volumes in tightly sealed, light-blocking vials.[2][5] Store these aliquots at -80°C. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, and prevents contamination of your entire compound supply.[1][9]

Part 2: Troubleshooting Guide - A Deeper Dive into Instability

When basic precautions are not enough, this guide will help you diagnose and solve more complex stability problems.

Issue 1: Rapid Loss of Compound Potency in Solution

Symptom: You prepare a working solution in an aqueous buffer for a biochemical assay. Over a few hours at room temperature, you observe a significant drop in the compound's activity or a decrease in the parent peak area by HPLC analysis.

Underlying Cause: This points to oxidative degradation of the aromatic ketone. Aromatic ketones can be susceptible to oxidation, potentially leading to cleavage reactions.[6] One well-documented pathway is the Baeyer-Villiger oxidation, where a ketone is converted to an ester by an oxidizing agent, such as hydroperoxides that can form in certain solvents.[10][11]

Troubleshooting Workflow:

Caption: Workflow for diagnosing rapid potency loss.

Solution: The Role of Antioxidants

Free radicals in solvents can initiate oxidative chain reactions. Antioxidants like Butylated Hydroxytoluene (BHT) act as radical scavengers, terminating these chains.[12][13][14] BHT donates a hydrogen atom from its phenolic hydroxyl group to a reactive radical, forming a stable, non-reactive BHT radical.[13]

  • Practical Protocol: When preparing your stock or working solutions, consider adding BHT at a low concentration (e.g., 0.01% w/v).

  • Selection Table:

AntioxidantTypical ConcentrationSolvent CompatibilityMechanismReference
BHT 0.01 - 0.1%Organic Solvents (DMSO, Ethanol)Radical Scavenger (HAT)[15]
Ascorbic Acid 0.1%Aqueous BuffersReducing Agent[16]
Issue 2: Appearance of New Peaks in HPLC Chromatogram After Light Exposure

Symptom: You leave a solution of your compound on the lab bench under ambient light and later observe new, unexpected peaks in your HPLC analysis.

Underlying Cause: This is a classic sign of photodegradation. Aromatic ketones are well-known photosensitizers. Upon absorbing UV or even high-energy visible light, the ketone can be excited to a triplet state.[7][17] From this excited state, it can undergo characteristic photochemical reactions, such as Norrish Type I or Type II reactions.[3][18][19]

  • Norrish Type I Reaction: Involves the cleavage of the bond alpha to the carbonyl group, creating two radical fragments. For this specific molecule, this would mean breaking the bond between the carbonyl carbon and the adjacent methylene carbon, leading to a cascade of potential recombination or fragmentation products.[3]

  • Norrish Type II Reaction: This involves the abstraction of a hydrogen atom from the gamma-position. In your compound, the gem-dimethyl groups are at the gamma position. This intramolecular reaction would form a 1,4-biradical, which could then cyclize to form a cyclobutanol derivative or cleave to form an alkene and an enol.[3]

Degradation Pathway Visualization:

G compound Parent Compound (Aromatic Ketone) excited Excited Triplet State compound->excited hν (Light) norrish1 Norrish Type I (α-Cleavage) excited->norrish1 norrish2 Norrish Type II (γ-H Abstraction) excited->norrish2 fragments Radical Fragments norrish1->fragments products2 Degradation Products 2 norrish2->products2 Cyclization or Cleavage products1 Degradation Products 1 fragments->products1

Caption: Plausible photodegradation pathways for the aromatic ketone.

Solution: Rigorous Light Protection

  • Storage: Always store both solid material and solutions in amber vials or containers wrapped in aluminum foil.[2]

  • Handling: When working with the compound, minimize exposure to direct overhead lighting. Use a yellow light or work in a shaded area if possible.

  • Experimentation: For light-sensitive assays (e.g., fluorescence), ensure that control wells are also subjected to the same light conditions to account for any baseline degradation.

Part 3: Essential Protocols for Stability Enhancement and Assessment

Adherence to validated protocols is essential for generating reproducible data. The following sections provide step-by-step methodologies for compound handling and stability testing.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO, incorporating an antioxidant for enhanced stability.

Materials:

  • This compound (MW: 248.32 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Analytical balance, calibrated

  • Class A volumetric flask

  • Amber, screw-cap vials for aliquoting

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.010 L * 248.32 g/mol * 1000 mg/g = 2.48 mg

  • Prepare BHT-DMSO: Prepare a 0.01% (w/v) BHT solution in DMSO. Weigh 1 mg of BHT and dissolve it in 10 mL of anhydrous DMSO. This will be your solvent.

  • Weigh Compound: Accurately weigh approximately 2.48 mg of the compound onto weighing paper. Record the exact mass.

  • Dissolution: Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 7-8 mL of the BHT-DMSO solvent. Gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Carefully add the BHT-DMSO solvent to the 10 mL calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquot and Store: Dispense the stock solution into single-use amber vials (e.g., 50-100 µL per vial). Tightly cap the vials and store them at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study based on ICH guidelines to identify potential degradation products and validate a stability-indicating analytical method.[20][21]

Objective: To intentionally degrade the compound under various stress conditions to generate likely degradation products. The goal is to achieve 5-20% degradation of the parent compound.[22]

Materials:

  • 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a validated, stability-indicating method

  • Photostability chamber, calibrated oven

Procedure Summary Table:

Stress ConditionProcedureAnalysis TimepointsNeutralization/Quenching
Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C.2, 4, 8, 24 hoursNeutralize with 1 mL of 0.1 M NaOH
Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.1, 2, 4, 8 hoursNeutralize with 1 mL of 0.1 M HCl
Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at RT, protected from light.2, 6, 12, 24 hoursN/A (dilute directly)
Thermal (Solid) Place solid compound in an oven at 80°C.24, 48, 72 hoursDissolve in mobile phase
Photolytic (Solid) Expose solid compound to light (ICH Q1B conditions: >1.2 million lux hours).End of exposureDissolve in mobile phase

Workflow Diagram:

Caption: Workflow for conducting a forced degradation study.

Data Interpretation: Analyze the chromatograms from each stress condition. A stability-indicating method is one that can resolve the parent compound peak from all degradation product peaks, excipients, and impurities. The goal is to achieve "peak purity" for the parent compound, confirming that no degradants are co-eluting.

By understanding the chemical vulnerabilities of this compound and implementing these robust handling and testing protocols, you can ensure the integrity of your experimental data and accelerate your research and development efforts.

References

  • Norrish reaction. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. 2020;124(14):2765-2775. doi:10.1021/acs.jpca.0c00841
  • Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. EduRev. Accessed January 17, 2026. [Link]

  • Norrish’ type I and II reactions and their role in the building of photochemical science. RSC Photochem. 2024;5(1):8-28. doi:10.1039/D3PH00078K
  • Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. ResearchGate. Accessed January 17, 2026. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Explain norrish type 1 and 2 reaction of photochemistry with it... Filo. Published May 24, 2025. Accessed January 17, 2026. [Link]

  • Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. J. Chem. Soc., Faraday Trans. 1. 1984;80(8):2185-2194. doi:10.1039/F19848002185
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. J Biomol Screen. 2009;14(6):708-714. doi:10.1177/1087057109335670
  • How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Published September 28, 2023. Accessed January 17, 2026. [Link]

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Technical Support Center: Method Refinement for the Purification of Substituted Butyric Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of substituted butyric acids. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable compounds. Our focus is on providing practical, experience-driven insights to overcome common challenges and optimize your purification workflows.

Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What are the primary methods for purifying substituted butyric acids?

A1: The most prevalent and effective methods for the purification of substituted butyric acids include:

  • Crystallization: Often the first choice for solid carboxylic acids, crystallization is a powerful technique for achieving high purity. [1]The selection of an appropriate solvent system is critical for success.

  • Liquid-Liquid Extraction: This is a fundamental technique for separating butyric acid derivatives from reaction mixtures or aqueous solutions, such as fermentation broths. [2][3]The efficiency of this method is highly dependent on pH control and the choice of an appropriate organic solvent. [4]* Column Chromatography: For complex mixtures or when high purity is essential, column chromatography is a versatile tool. [1]Techniques like reversed-phase HPLC and HILIC are commonly employed. [5]* Reactive Extraction: This technique involves a reaction between the butyric acid and an extractant in an organic phase, forming a complex that is soluble in the organic layer. [2][6]It is particularly useful for recovering dilute carboxylic acids from aqueous solutions. [2] Q2: How does the polarity of substituted butyric acids affect purification?

A2: Substituted butyric acids are polar molecules, which presents distinct purification challenges. [5]Their polarity can lead to issues such as poor retention on nonpolar stationary phases in reversed-phase chromatography and high solubility in polar solvents like water, making extraction difficult. [5]Understanding the specific polarity of your substituted butyric acid, influenced by its functional groups, is key to selecting the right purification strategy. For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than traditional reversed-phase methods. [5][7]

Troubleshooting Common Purification Issues

Q3: My crystallization yield is low. What are the potential causes and solutions?

A3: Low crystallization yield can be frustrating. Here are some common culprits and how to address them:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [1]If the compound is too soluble at low temperatures, the yield will be poor.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. A slow, controlled cooling process is generally preferred to allow for the growth of larger, purer crystals. [8]* Supersaturation Issues: If the solution is not sufficiently concentrated, crystallization may not occur. Carefully evaporating some of the solvent before cooling can help achieve the necessary supersaturation.

Q4: I'm observing peak tailing and poor separation during HPLC analysis of my substituted butyric acid. What can I do?

A4: Peak tailing and poor separation in HPLC are common issues when dealing with carboxylic acids. Here are some troubleshooting tips:

  • Mobile Phase pH: The ionization state of the carboxylic acid group is pH-dependent. Operating the mobile phase at a pH below the pKa of the butyric acid derivative (typically around 4.8) will protonate the carboxyl group, reducing its polarity and interaction with the stationary phase, which can improve peak shape. [9]Adding a small amount of an acid like phosphoric acid to the mobile phase can help suppress ionization and reduce tailing. [10]* Column Choice: For very polar substituted butyric acids, a standard C18 column may not provide adequate retention. [11]Consider using a column with a more polar stationary phase or switching to HILIC. [5][7]* Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample and re-injecting.

Q5: How can I effectively remove water-soluble impurities from my organic-soluble substituted butyric acid?

A5: Liquid-liquid extraction is the go-to method for this separation. The key is to manipulate the pH of the aqueous phase. By adjusting the pH to be acidic (below the pKa of the butyric acid), the compound will be in its neutral, less water-soluble form and will preferentially partition into the organic layer, leaving polar, water-soluble impurities in the aqueous phase. [1]Performing multiple extractions with smaller volumes of the organic solvent is more effective than a single extraction with a large volume. [1]

Chiral Separations

Q6: What are the recommended methods for separating enantiomers of chiral substituted butyric acids?

A6: The separation of enantiomers is a critical step in the development of many pharmaceuticals. For chiral substituted butyric acids, the most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantiomeric separation. [12][13]It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. []* Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. []* Pre-column Derivatization: In some cases, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. [13][15]

Troubleshooting Guides

Guide 1: Optimizing Crystallization of Substituted Butyric Acids

This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization of substituted butyric acids.

Problem: Oiling Out Instead of Crystallizing

Potential Cause Explanation Recommended Solution
High Impurity Level Impurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase (oiling out).Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities.
Cooling Too Rapidly Rapid cooling does not allow sufficient time for ordered crystal nucleation and growth.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring can sometimes promote crystallization. [8]
Inappropriate Solvent The solvent may be too "good" a solvent, even at low temperatures, preventing the compound from precipitating.Try a mixed-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" or "anti-solvent" until turbidity is observed. Then, heat to redissolve and cool slowly. [1]

Problem: Poor Crystal Quality (Small or Needle-like Crystals)

Potential Cause Explanation Recommended Solution
Rapid Nucleation Too many nucleation sites form at once, leading to the growth of many small crystals instead of fewer large ones.Reduce the rate of cooling. Consider using a seeded crystallization by adding a small, pure crystal of the compound to the supersaturated solution.
Solvent Effects The choice of solvent can influence crystal habit.Experiment with different solvents or solvent mixtures. Sometimes a slight change in polarity can dramatically affect crystal morphology.
Guide 2: Enhancing Liquid-Liquid Extraction Efficiency

This guide focuses on troubleshooting and improving the separation of substituted butyric acids using liquid-liquid extraction.

Problem: Low Recovery of Butyric Acid in the Organic Phase

Potential Cause Explanation Recommended Solution
Incorrect pH of Aqueous Phase If the pH of the aqueous phase is above the pKa of the butyric acid, the compound will be ionized (carboxylate form) and more soluble in the aqueous phase.Adjust the pH of the aqueous phase to be at least 1-2 pH units below the pKa of the substituted butyric acid using a suitable acid (e.g., HCl). [9]
Insufficient Mixing Inadequate mixing of the two phases leads to poor mass transfer of the compound from the aqueous to the organic phase.Shake the separatory funnel vigorously for a sufficient amount of time, ensuring to vent frequently to release any pressure buildup.
Emulsion Formation The formation of a stable emulsion at the interface between the two layers can trap the compound and make separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Problem: Impurities Co-extracting with the Product

Potential Cause Explanation Recommended Solution
Impurities with Similar pKa If acidic impurities have a similar pKa to the target compound, they will also be extracted into the organic phase under acidic conditions.Consider a back-extraction. After the initial extraction, wash the organic layer with a basic solution (e.g., dilute NaHCO3) to convert the butyric acid back to its salt form and extract it into a fresh aqueous layer. The pH of this basic wash can be optimized to selectively extract the target compound.
Neutral Impurities Neutral organic impurities will be readily extracted into the organic phase along with the product.Further purification by column chromatography or crystallization will be necessary to remove these impurities.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Recrystallization of a Solid Substituted Butyric Acid
  • Solvent Selection: Choose a solvent in which the substituted butyric acid has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Standard Liquid-Liquid Extraction Workflow

G start Crude Reaction Mixture (Aqueous/Organic) ph_adjust Adjust Aqueous pH (below pKa of Butyric Acid) start->ph_adjust extraction Extract with Immiscible Organic Solvent (e.g., Ethyl Acetate) ph_adjust->extraction separation Separate Aqueous and Organic Layers extraction->separation wash Wash Organic Layer (e.g., with Brine) separation->wash Organic Phase aqueous_waste separation->aqueous_waste Aqueous Phase (Waste) dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate Organic Layer (Rotary Evaporation) dry->concentrate end Purified Substituted Butyric Acid concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Troubleshooting Decision Tree for HPLC Peak Tailing

G decision decision solution solution start Peak Tailing Observed is_ph_low Is Mobile Phase pH < pKa of Analyte? start->is_ph_low add_acid Add Acid Modifier (e.g., 0.1% Phosphoric Acid) is_ph_low->add_acid No is_overloaded Is Column Overloaded? is_ph_low->is_overloaded Yes add_acid->is_overloaded dilute Dilute Sample is_overloaded->dilute Yes is_column_ok Is Column Suitable for Polar Compounds? is_overloaded->is_column_ok No good_peak Good Peak Shape dilute->good_peak change_column Consider Polar-Embedded or HILIC Column is_column_ok->change_column No is_column_ok->good_peak Yes change_column->good_peak

Caption: HPLC Peak Tailing Troubleshooting.

Purity Assessment

Ensuring the purity of the final product is a critical step. A combination of analytical techniques should be employed for a comprehensive assessment.

Recommended Analytical Techniques for Purity Confirmation
Technique Information Provided Common Applications
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities. [10][16]Routine purity checks, impurity profiling.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents. [17]Often requires derivatization for carboxylic acids. [18]
Mass Spectrometry (MS) Structural confirmation of the main compound and identification of impurities. [19]Coupled with HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis. [20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and detection of structural isomers. [17]Confirms the chemical structure of the purified compound.

References

  • Reactive Extraction of Butyric Acid using Tri-Octyl Amine in Decanol. ethesis. Available at: [Link]

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  • (PDF) Enhanced extraction of butyric acid under high-pressure CO2 conditions to integrate chemical catalysis for value-added chemicals and biofuels. ResearchGate. Available at: [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography). Google Patents.
  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. Available at: [Link]

  • Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization | Request PDF. ResearchGate. Available at: [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit. Available at: [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • (212f) Sustainable Recovery of Butyric Acid through Salt-Induced Aqueous Two-Phase Extraction Using Non-Ionic Surfactants. AIChE - Proceedings. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Reduction of Butyric Acid | PDF. Scribd. Available at: [Link]

  • Butyric Acid and Caproic Acid Production Using Single and Mixed Bacterial Cultures. MDPI. Available at: [Link]

  • Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method ⚗️. YouTube. Available at: [Link]

  • Enhanced extraction of butyric acid under high-pressure CO2 conditions to integrate chemical catalysis for value-added chemicals. Biotechnology for Biofuels. Available at: [Link]

  • Batch and fed-batch production of butyric acid by Clostridium butyricum ZJUCB. PMC - NIH. Available at: [Link]

  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • Butyric acid. Wikipedia. Available at: [Link]

  • butanoic acid and its Impurities. Pharmaffiliates. Available at: [Link]

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Technical Support Center: Navigating Off-Target Effects of Trimethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of off-target effects, particularly in the context of trimethylphenyl-containing compounds.

Q1: What are off-target effects, and why should I be concerned?

A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[1][2] These interactions can lead to a range of confounding outcomes, from overt cytotoxicity that masks the true phenotype to subtle pathway modulation that can lead to misinterpretation of a compound's mechanism of action.[2][3] For drug development, unidentified off-target effects are a primary cause of preclinical toxicity and clinical trial failure.[3][4][5]

Q2: Why is the trimethylphenyl (TMP) scaffold sometimes associated with off-target activity?

A2: The trimethylphenyl group is a common feature in many small molecule inhibitors, particularly kinase inhibitors.[6] Its chemical properties can contribute to interactions with a broad range of proteins. The TMP moiety can fit into hydrophobic pockets of various ATP-binding sites, which are present in hundreds of kinases and other ATP-dependent enzymes.[6] This promiscuity is not inherent to every TMP-containing compound but represents a liability that requires careful experimental validation.[7] A compound's overall structure dictates its selectivity, but the TMP scaffold is a known starting point for potential polypharmacology.[8]

Q3: My compound is causing widespread cell death even at low micromolar concentrations. Is this an on-target or off-target effect?

A3: While potent on-target activity can induce cell death, non-specific cytotoxicity is a classic hallmark of off-target effects, especially if the phenotype appears at concentrations significantly higher than the compound's in vitro potency (IC50 or Kd) against its primary target.[7][9] High concentrations increase the likelihood that the compound will engage lower-affinity, off-target proteins, leading to toxicity.[10] It is critical to differentiate between targeted apoptosis/necrosis and general cellular poisoning.

Q4: How do I begin to distinguish between an on-target and off-target phenotype?

A4: This requires a multi-pronged approach centered on building a body of evidence. Key strategies include:

  • Dose-Response Correlation: Establish a clear correlation between the concentration required to engage the target in cells and the concentration that produces the phenotype.[7]

  • Use of Controls: Employ a structurally related but biologically inactive analog of your compound as a negative control. This helps rule out effects caused by the chemical scaffold itself.[9]

  • Orthogonal Compounds: Use a second, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype at concentrations relevant to their respective potencies, it strengthens the case for an on-target effect.[7][9]

  • Genetic Validation: The gold standard is to use genetic tools like CRISPR/Cas9 to knock out the intended target protein.[3] If the compound no longer produces the phenotype in the knockout cells, the effect is on-target. Conversely, if the phenotype persists, it is definitively off-target.[3][5]

Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a question-and-answer guide for specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Phenotype is inconsistent with the known function of the target protein. 1. The observed effect is mediated by an unknown off-target.[3] 2. The compound is activating a parallel signaling pathway through retroactivity.[11] 3. The literature on the target's function is incomplete or context-dependent.1. Perform Genetic Validation: Use CRISPR or shRNA to deplete the intended target and see if the phenotype is lost.[3] 2. Run an Unbiased Screen: Use chemical proteomics or kinome profiling to identify other proteins the compound binds to (See Protocol 2). 3. Use Orthogonal Controls: Test a structurally different inhibitor of the same target.[9]
Effect is not dose-dependent or has a very steep "all-or-nothing" response. 1. The compound has poor solubility and is precipitating at higher concentrations. 2. The phenotype is due to a non-specific mechanism like membrane disruption. 3. Off-target toxicity at higher concentrations is masking a more subtle, dose-dependent on-target effect.[2]1. Check Solubility: Visually inspect your media for precipitation and perform a formal solubility assay. 2. Run a Cytotoxicity Assay: Use a simple viability assay (e.g., CellTiter-Glo® or Trypan Blue) across a broad concentration range (See Protocol 1). 3. Expand Dose Range: Test lower concentrations (e.g., 0.1-100 nM) to see if a dose-response emerges below the toxicity threshold.
Results are inconsistent between different cell lines. 1. The expression level of the on-target or a key off-target protein differs between cell lines. 2. Cell lines have different metabolic capacities, altering the effective concentration of the compound. 3. The signaling network downstream of the target is wired differently.1. Quantify Target Expression: Use Western Blot or qPCR to confirm the presence and relative abundance of your target protein in each cell line. 2. Test in Target-Null Cells: Compare the compound's effect in a cell line that expresses the target versus one that does not. 3. Consider the Genetic Background: Research the mutational status (e.g., TP53, KRAS) of your cell lines, as this can profoundly impact drug response.
My negative control compound shows some activity. 1. The negative control is not truly inactive and retains some off-target activity. 2. The chemical scaffold itself has some inherent biological activity or toxicity. 3. The high concentration used is causing non-specific effects.1. Validate the Control: Ensure the negative control has been profiled and confirmed to be inactive against the primary target at the concentrations used. 2. Test a Second Negative Control: If possible, use another inactive analog with a different structure. 3. Lower the Concentration: Ensure you are not using the negative control at excessively high concentrations where non-specific effects are more likely.[7]
Part 3: Experimental Workflows & Protocols

Here we provide detailed methodologies for key experiments to validate your compound and investigate off-target effects.

Diagram: Overall Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Phase 1: Basic Validation cluster_2 Phase 2: Genetic & Proteomic Analysis cluster_3 Interpretation & Mitigation A Unexpected Phenotype Observed (e.g., Toxicity, Inconsistent Effect) B Protocol 1: Dose-Response & Cytotoxicity Assay A->B Characterize Potency C Use Orthogonal & Negative Controls B->C Compare with Controls D Quantify Target Engagement in Cells (e.g., CETSA, Western Blot) C->D Confirm Target is Hit E CRISPR/Cas9 Target Knockout D->E Is Phenotype Target-Dependent? F Protocol 2: Unbiased Off-Target ID (e.g., Chemical Proteomics) D->F What Else is Hit? G Phenotype Persists in KO? YES -> Off-Target Confirmed E->G H Phenotype Lost in KO? YES -> On-Target Confirmed E->H F->G Correlate Binders with Phenotype I Synthesize Analogs to Mitigate Off-Target Binding G->I Rational Design J Proceed with Validated Tool Compound H->J Confidence in Results

Caption: A stepwise workflow for characterizing and validating compound activity.

Protocol 1: Foundational Dose-Response and Cytotoxicity Profiling

Objective: To determine the concentration range over which the compound elicits its biological effect and to identify the threshold for non-specific cytotoxicity.

Principle: This assay differentiates between a specific, dose-dependent biological effect and general cell death. A large window between the phenotypic EC50 (effective concentration) and the cytotoxic CC50 is indicative of a specific compound.[12]

Materials:

  • Cell line(s) of interest

  • Complete cell culture medium

  • Trimethylphenyl compound (Compound X) stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or white-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Assay-specific reagents for measuring the on-target phenotype (e.g., antibodies for Western blot, reporter plasmid)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Perform a serial dilution of Compound X in culture medium to prepare 2X working stocks. A common starting range is from 100 µM down to 1 nM, using 8-12 points. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound working stocks to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). This time should be sufficient to observe the on-target phenotype.

  • Phenotype Measurement: At the end of the incubation, measure your specific on-target phenotype (e.g., lyse cells for Western blot, measure reporter activity).

  • Viability Measurement: In a parallel plate set up under identical conditions, add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data for both assays to the vehicle control (100% activity or viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the EC50 for the phenotype and the CC50 for cytotoxicity.

Interpreting the Results:

  • Good Selectivity: The EC50 for your phenotype is at least 10-fold lower than the CC50.

  • Potential Off-Target Toxicity: The EC50 and CC50 values are very close, suggesting the observed phenotype may be a consequence of general toxicity.[13]

Diagram: Interpreting Dose-Response vs. Cytotoxicity

G cluster_0 Scenario A: Good Selectivity cluster_1 Scenario B: Poor Selectivity A Phenotype EC50 = 50 nM B Cytotoxicity CC50 = 5 µM A->B 100-fold window C Conclusion: Large therapeutic window. Phenotype is likely on-target. B->C D Phenotype EC50 = 2 µM E Cytotoxicity CC50 = 4 µM D->E 2-fold window F Conclusion: Narrow window. Phenotype may be due to toxicity. E->F

Caption: Comparison of desirable vs. problematic assay windows.

Protocol 2: Unbiased Off-Target Identification using Chemical Proteomics

Objective: To identify the full spectrum of proteins that physically interact with your compound in a cellular context.

Principle: This method, often called "pull-down mass spectrometry," uses an immobilized version of your compound to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry, providing an unbiased list of potential on- and off-targets.[14]

Materials:

  • Cell line of interest

  • Compound X and a "clickable" analog with an alkyne or azide handle for immobilization.

  • Affinity resin (e.g., NHS-activated Sepharose beads or Streptavidin beads if using a biotinylated probe).

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS).

  • Mass spectrometer and associated proteomics workflow equipment.

Procedure (Conceptual Overview):

  • Probe Synthesis: This is a critical medicinal chemistry step. A linker and a reactive handle (e.g., alkyne) must be added to Compound X at a position that does not disrupt its binding to the primary target. An inactive control analog should also be synthesized.[14]

  • Probe Immobilization: Covalently attach the probe to the affinity resin according to the manufacturer's protocol.

  • Cell Lysate Preparation: Grow and harvest a large quantity of cells (e.g., 10^8 - 10^9 cells). Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Enrichment: Incubate the cell lysate with the compound-immobilized beads. The compound's binding partners will be "pulled down" from the complex mixture. Include two critical controls:

    • Beads immobilized with the inactive analog.

    • A competition control where the lysate is pre-incubated with a high concentration of free, unmodified Compound X before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins present in the Compound X pulldown but absent or significantly reduced in the inactive control and competition control samples.

    • Use label-free quantification (LFQ) or isotopic labeling (e.g., SILAC) to determine the relative abundance of each protein across the different conditions.

    • Proteins that are significantly enriched in the active compound sample and competed away by the free compound are high-confidence interactors.

Interpreting the Results:

  • The list of high-confidence interactors contains your primary target as well as all potential off-targets.

  • This list can be cross-referenced with your observed phenotype. For example, if your compound causes cell cycle arrest, you can check the list for known cell cycle regulators. This provides testable hypotheses for the mechanism of the off-target effect.[6]

References
  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Best Practices: Chemical Probes Webinar (Case Study). (2020, January 28). YouTube. Retrieved from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. Retrieved from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dos and Don'ts of Chemical Probes. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. Retrieved from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]

  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. (n.d.). PubMed. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). Next Steps for Functional Genomics - NCBI Bookshelf. Retrieved from [Link]

  • Using High-Throughput Screening Data To Discriminate Compounds with Single-Target Effects from Those with Side Effects. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Retrieved from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Off-target analysis. (n.d.). DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. Retrieved from [Link]

  • Off-target effects of MEK inhibitors. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019, September 11). PubMed. Retrieved from [Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2023, August 6). PubMed. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved from [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (n.d.). PMC - NIH. Retrieved from [Link]

  • Off-target toxicity in antibody-drug conjugates. (2025, July 28). Blog. Retrieved from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PMC - PubMed Central. Retrieved from [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024, June 28). Cell and Gene. Retrieved from [Link]

  • The target landscape of clinical kinase drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Strategies to reduce off-target effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. Retrieved from [Link]

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Enhancing Oral Bioavailability of Butyric Acid Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of butyric acid prodrugs. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflow. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding butyric acid and its prodrugs.

Q1: Why is the oral bioavailability of butyric acid so low?

A1: Butyric acid, a short-chain fatty acid, faces several challenges that limit its systemic availability after oral administration. Primarily, it has a very short half-life in the bloodstream, being rapidly metabolized by the liver and other tissues.[1][2] Studies in humans have shown that the half-life of butyrate is less than 15 minutes, with an initial rapid elimination phase of about 0.5 minutes.[2] This rapid clearance means that even if it is absorbed, it doesn't remain in circulation long enough to exert systemic therapeutic effects.

Q2: What is a prodrug strategy and how does it help improve the bioavailability of butyric acid?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[3][4] For butyric acid, a common prodrug strategy involves creating an ester, which masks the polar carboxylic acid group. This increases the lipophilicity of the molecule, enhancing its ability to cross cell membranes in the gastrointestinal tract.[3][4][5] Once absorbed, cellular enzymes, particularly esterases, hydrolyze the ester bond, releasing the active butyric acid inside the target cells or in systemic circulation.[6] This approach helps to bypass the initial rapid metabolism and improve the overall exposure of the body to butyric acid.

Q3: What are some examples of butyric acid prodrugs currently under investigation?

A3: Several butyric acid prodrugs have been developed and studied. Some notable examples include:

  • Tributyrin: A triglyceride containing three butyrate molecules, which is a naturally occurring prodrug found in butter.[7]

  • Pivanex® (Pivaloyloxymethyl butyrate or AN-9): An acyloxyalkyl ester prodrug that has shown greater potency than butyric acid in preclinical studies.[8]

  • Lysine Butyrate (LysB) and Sodium Butyrate (NaB): Butyrate salts that have demonstrated higher bioavailability and faster absorption compared to tributyrin in some studies.[1][9][10]

Q4: What are the key formulation challenges for butyric acid prodrugs?

A4: While the prodrug strategy improves permeability, formulation remains a critical challenge. Many ester prodrugs of butyric acid are lipophilic and thus have poor aqueous solubility.[11][12] This can lead to low dissolution rates in the gastrointestinal fluids, which is a rate-limiting step for absorption.[11][12] Additionally, these ester prodrugs can be susceptible to premature hydrolysis by esterases present in the gut lumen or intestinal wall, which would release the butyric acid before it can be absorbed systemically.[11][12] Therefore, a successful formulation must enhance solubility and protect the prodrug from premature degradation.

II. Experimental Protocols & Troubleshooting Guides

This section provides detailed protocols for key in vitro assays used to assess the oral bioavailability of butyric acid prodrugs, followed by troubleshooting guides for common issues encountered during these experiments.

A. In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and express relevant transporter proteins, mimicking the intestinal barrier.[13][14][15]

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the laboratory's established acceptable range (typically >200 Ω·cm²).

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The apparent permeability (Papp) of the marker should be low, indicating a tight monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Prepare the dosing solution of your butyric acid prodrug in the transport buffer. The final concentration of any solvent (like DMSO) should be low (e.g., <1%) to avoid affecting cell integrity.

    • To measure apical-to-basolateral (A-B) permeability (absorption), add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) permeability (efflux), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of the prodrug and any major metabolites (i.e., butyric acid) in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[15]

Problem Potential Cause(s) Recommended Solution(s)
Low Papp value for a prodrug designed to be highly permeable. 1. Poor aqueous solubility of the prodrug in the transport buffer. 2. Rapid hydrolysis of the ester prodrug to the less permeable butyric acid in the donor compartment. 3. High efflux of the prodrug back into the apical chamber. 1. Check the solubility of the prodrug in the assay buffer. If it's low, consider using a formulation approach (e.g., with a non-toxic solubilizing excipient) in the dosing solution. 2. Analyze the donor compartment at the end of the experiment for the presence of butyric acid. If significant hydrolysis is observed, consider adding an esterase inhibitor (if appropriate for the research question) or shortening the incubation time. 3. Examine the efflux ratio. If it is >2, the prodrug is likely a substrate for an efflux transporter. Consider co-incubating with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm. [15]
High variability in Papp values between replicate wells. 1. Inconsistent monolayer integrity. 2. Inaccurate pipetting of small volumes. 3. Adsorption of the lipophilic prodrug to the plasticware. 1. Ensure consistent cell seeding and culture conditions. Discard any wells with TEER values outside the acceptable range. 2. Use calibrated pipettes and proper technique. For highly potent compounds, consider serial dilutions to work with larger volumes. 3. Use low-binding plates and pipette tips. Also, measure the concentration in the donor chamber at the end of the experiment to calculate mass balance and check for compound loss.
Low mass balance/recovery (<80%). 1. Binding to plasticware. 2. Accumulation of the prodrug within the Caco-2 cells. 3. Metabolism of the prodrug by the Caco-2 cells. 1. As above, use low-binding materials. 2. At the end of the experiment, lyse the cells and analyze the cell lysate for the presence of the prodrug and metabolites. 3. Analyze the receiver and donor samples, as well as the cell lysate, for the parent prodrug and expected metabolites (butyric acid). This will help to understand the metabolic fate of the compound within the assay system.
B. Formulation Strategies and In Vitro Digestion Models

For butyric acid prodrugs with poor aqueous solubility, formulation strategies are key to enhancing oral bioavailability. Lipid-based formulations are particularly promising.

  • Lipid-Based Formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). The prodrug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, these formulations form fine emulsions or microemulsions, increasing the surface area for dissolution and absorption.

  • Solid Dispersions: The prodrug is dispersed in a solid hydrophilic carrier at the molecular level. This can improve the dissolution rate by preventing the drug from crystallizing.

  • Nanosizing: Reducing the particle size of the prodrug to the nanometer range can significantly increase its surface area and dissolution velocity.

This model mimics the digestion process in the gastrointestinal tract to assess the stability of the prodrug and the performance of the formulation.

  • Oral Phase:

    • Mix the formulated prodrug with simulated salivary fluid containing α-amylase at pH 7 for a short duration (e.g., 5 minutes).

  • Gastric Phase:

    • Add simulated gastric fluid containing pepsin and adjust the pH to ~3.

    • Incubate at 37°C with gentle agitation for 1-2 hours.

  • Intestinal Phase:

    • Add simulated intestinal fluid containing pancreatin and bile salts, and adjust the pH to ~7.

    • Incubate at 37°C for 2-3 hours.

  • Sample Analysis:

    • At different time points, take samples and analyze for the concentration of the intact prodrug and released butyric acid. This will indicate the stability of the prodrug to enzymatic degradation in the gut.

Problem Potential Cause(s) Recommended Solution(s)
Prodrug precipitates out of the formulation upon dilution in the digestion medium. 1. The formulation does not have sufficient solubilizing capacity. 2. The pH shift from the gastric to the intestinal phase causes the prodrug to become less soluble. 1. Screen different lipids, surfactants, and co-solvents to find a combination that provides better solubilization. 2. If the prodrug's solubility is pH-dependent, consider enteric-coating the formulation to protect it from the acidic environment of the stomach.
Rapid hydrolysis of the prodrug is observed in the intestinal phase. 1. The formulation does not adequately protect the prodrug from intestinal esterases. 2. The prodrug itself is highly susceptible to enzymatic hydrolysis. 1. Experiment with different formulation components. Some lipids and surfactants can form a protective layer around the drug. [11][12] 2. If formulation changes are not sufficient, a different prodrug moiety with greater steric hindrance around the ester bond may need to be considered at the medicinal chemistry stage.

III. Data Interpretation and Visualization

Comparative Pharmacokinetic Parameters of Butyric Acid Prodrugs

The following table summarizes key pharmacokinetic parameters from a study comparing different butyrate products. This data is crucial for understanding the in vivo performance of different prodrug strategies.

ProdrugCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)
Sodium Butyrate (NaB) 2.51 ± 4.1322.5 ± 7.91144 ± 214
Lysine Butyrate (LysB) 4.53 ± 7.5620.0 ± 0.0189 ± 306
Tributyrin (TB) 0.91 ± 1.6551.5 ± 21.7108 ± 190
Data presented as Mean ± SD.[1][9][10]

Interpretation: In this particular study, the butyrate salts (NaB and LysB) showed a higher and faster absorption (higher Cmax and lower Tmax) compared to the triglyceride prodrug, tributyrin.[1][9][10] This highlights that the choice of prodrug moiety significantly impacts the pharmacokinetic profile.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential tools for understanding complex biological processes and experimental designs.

Butyric acid's therapeutic effects are partly attributed to its role as a histone deacetylase (HDAC) inhibitor.[16][17] This inhibition leads to changes in gene expression that can induce cell cycle arrest and differentiation.[16][17][18]

HDAC_Inhibition Butyrate Butyric Acid (from Prodrug) HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates (Compacts Chromatin) AcetylatedHistones Acetylated Histones (Relaxed Chromatin) Histones->AcetylatedHistones Acetylation Gene Target Gene (e.g., p21) AcetylatedHistones->Gene Allows Access for Transcription Factors Transcription Increased Transcription Gene->Transcription

Caption: Butyric acid inhibits HDAC, leading to histone hyperacetylation and increased gene transcription.

This workflow illustrates how to use the Caco-2 assay to distinguish between low intrinsic permeability and high active efflux.

Permeability_Efflux_Workflow start Start: Low Papp (A-B) observed in Caco-2 efflux_assay Perform Bidirectional (B-A) Assay start->efflux_assay calculate_ratio Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) efflux_assay->calculate_ratio decision ER > 2? calculate_ratio->decision high_efflux Conclusion: High Efflux is Limiting Permeability decision->high_efflux Yes low_permeability Conclusion: Low Intrinsic Permeability decision->low_permeability No inhibitor_study Optional: Confirm with Efflux Inhibitor Study high_efflux->inhibitor_study

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Complex Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of complex organic acids. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale successes to larger-scale production. Here, we dissect common problems, offer field-proven troubleshooting strategies, and provide the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions that arise during the scale-up of organic acid synthesis.

Q1: My reaction yield dropped significantly upon scaling up from 1g to 100g. What are the likely causes?

A significant drop in yield during scale-up is a common issue and can stem from several factors that change with scale.[1] Key considerations include inefficient heat transfer, poor mixing, and altered reaction kinetics.[1] At a larger scale, the surface-area-to-volume ratio decreases, which can lead to poor temperature control, especially for exothermic reactions, potentially causing thermal degradation of your product or the formation of side products.[1][2] Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, also leading to side reactions.

Q2: I'm observing a new, unknown impurity in my scaled-up batch that wasn't present at the lab scale. How should I approach identifying and eliminating it?

The appearance of new impurities often points to changes in the reaction conditions that become more pronounced at a larger scale.[3] Begin by using analytical techniques like HPLC, LC-MS, and NMR to characterize the impurity.[4] Consider the possibility of side reactions favored by longer reaction times or higher temperatures that may occur during scale-up.[5] Also, evaluate the purity of your starting materials, as larger quantities may introduce new contaminants. To eliminate the impurity, you may need to re-optimize reaction parameters such as temperature, addition rates of reagents, and mixing efficiency.

Q3: How do I choose an appropriate solvent for a scaled-up synthesis?

Solvent selection is critical for a successful and safe scale-up.[6] While exotic solvents may be acceptable at the lab scale, for larger scales, you must consider cost, availability, safety, and environmental impact.[1][7] A good scale-up solvent should have a high boiling point to allow for a wider temperature range, be easily recoverable, and have low toxicity.[6] It's crucial to perform a thorough evaluation of the solvent's physical properties and its compatibility with your reaction and equipment.[6][8][9]

Q4: My organic acid is difficult to crystallize at a larger scale, leading to an oily product. What can I do?

"Oiling out" during crystallization is a common problem when scaling up. This happens when the compound separates from the solution as a liquid phase instead of a solid. This can be caused by high supersaturation, the presence of impurities, or an inappropriate solvent system.[10] To troubleshoot, you can try lowering the cooling rate, using a seeding strategy with crystals of your pure compound, or experimenting with different anti-solvents to induce crystallization.[11] Agitation also plays a crucial role in promoting nucleation and crystal growth.[12]

Q5: What are the most critical safety considerations when scaling up an organic acid synthesis?

Safety is paramount during scale-up.[1][13] A thorough hazard evaluation is essential, especially for exothermic reactions.[14][15] Key safety considerations include:

  • Thermal Runaway: Understand the reaction's heat evolution using techniques like reaction calorimetry to prevent uncontrolled temperature increases.[14][15]

  • Pressure Build-up: Be aware of potential gas evolution and ensure your reactor system is properly vented.

  • Reagent Handling: Develop safe procedures for handling large quantities of potentially hazardous reagents and solvents.[16]

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is used by all personnel involved in the process.[16]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific, complex issues encountered during the scale-up synthesis of complex organic acids.

Guide 1: Managing Exothermic Reactions and Preventing Thermal Runaway

A common and critical challenge in scaling up organic acid synthesis is the management of reaction exotherms.[15] What is easily controlled in a small flask can become a serious safety hazard in a large reactor.[2]

Problem: Upon scaling up a nitration reaction to produce a key organic acid intermediate, you observe a rapid and difficult-to-control temperature increase, leading to a dark-colored reaction mixture and poor product quality.

Causality: The decreased surface-area-to-volume ratio in a larger reactor hinders efficient heat dissipation.[1] This can lead to a "thermal runaway," where the reaction rate and heat generation increase exponentially, causing decomposition and the formation of dangerous byproducts.[2][15]

Troubleshooting Protocol:

  • Perform a Calorimetric Study: Before scaling up, use reaction calorimetry to determine the reaction's heat of reaction (enthalpy), maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.[14] This data is crucial for designing an adequate cooling system.

  • Control Reagent Addition: Switch from a single, bulk addition of the nitrating agent to a slow, controlled addition using a syringe pump or a dropping funnel. This allows the cooling system to keep pace with the heat generation.

  • Optimize Mixing: Ensure efficient agitation to promote heat transfer from the reaction mixture to the reactor walls and cooling jacket. Inadequate mixing can create localized hot spots where thermal runaway can initiate.

  • Dilution: Consider diluting the reaction mixture with a suitable, inert solvent. This increases the thermal mass, helping to absorb the heat generated.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This could involve adding a cold, inert solvent or a reagent that quickly neutralizes the reactive species.

Guide 2: Overcoming Challenges in Crystallization and Precipitation

Achieving a crystalline product with the desired purity and particle size distribution is often a significant hurdle during scale-up.[10][17]

Problem: Your complex organic acid, which readily crystallizes from an ethanol/water mixture at the 1-gram scale, forms a fine, difficult-to-filter powder or an amorphous solid when scaled to 200 grams.

Causality: Supersaturation, the driving force for crystallization, can be difficult to control at a larger scale.[11][18] Rapid cooling or anti-solvent addition can lead to high local supersaturation, favoring rapid nucleation over crystal growth, resulting in small particles or amorphous precipitation.[18] Agitation and the presence of impurities also significantly impact crystallization kinetics.[12][17]

Troubleshooting Protocol:

  • Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth.[11] You can determine the MSZW by monitoring the solution's turbidity while cooling at different rates.

  • Implement a Seeding Strategy: Introduce a small amount of pre-existing crystals of your pure organic acid (seed crystals) into the solution once it has entered the metastable zone. This provides a surface for controlled crystal growth, leading to larger, more uniform crystals.

  • Control Cooling/Anti-solvent Addition Rate: A slow, linear cooling profile or a gradual addition of the anti-solvent helps to maintain a low level of supersaturation, favoring crystal growth over nucleation.

  • Optimize Agitation: The type and speed of agitation can influence crystal size and shape. Experiment with different agitator designs and speeds to find the optimal conditions for your system.[12]

Data Presentation: Comparison of Crystallization Parameters

ParameterLab Scale (1g)Scaled-Up (200g) - Initial AttemptScaled-Up (200g) - Optimized
Cooling Method Ice bath (rapid)Jacket cooling (rapid)Jacket cooling (controlled, 2°C/hr)
Seeding NoNoYes (0.5% w/w)
Agitation Magnetic stir barImpeller (high speed)Impeller (moderate speed)
Product Form Crystalline solidFine powder/amorphousWell-defined crystals
Filtration Time < 1 minute> 30 minutes~5 minutes
Guide 3: Effective Workup and Purification Strategies

The workup and purification steps are often overlooked during initial process development but can become major bottlenecks at scale.[19]

Problem: During the aqueous workup of your organic acid synthesis, you encounter a persistent emulsion that makes phase separation nearly impossible in a large separatory funnel or reactor.

Causality: Emulsions are often stabilized by fine solid particles, surfactants, or compounds with dual hydrophobic/hydrophilic character. Vigorous mixing during the workup at a larger scale can exacerbate their formation.

Troubleshooting Protocol:

  • Alter the Aqueous Phase:

    • Increase Ionic Strength: Add a saturated brine solution (NaCl) to the aqueous phase. This increases the density of the aqueous layer and can help to break the emulsion.

    • Change pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion by changing the charge of the stabilizing species.

  • Filtration: If the emulsion is stabilized by fine solids, filtering the entire mixture through a pad of celite can remove the solids and break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., MTBE if you are using ethyl acetate) can sometimes disrupt the emulsion.

  • Minimize Agitation: During the extraction, use gentle mixing or rocking instead of vigorous shaking to prevent emulsion formation in the first place.

Experimental Workflow: Troubleshooting Emulsions

Emulsion_Troubleshooting start Persistent Emulsion Encountered add_brine Add Saturated Brine start->add_brine Step 1 gentle_mixing Future Prevention: Gentle Mixing start->gentle_mixing Preventative Measure adjust_ph Adjust Aqueous pH add_brine->adjust_ph If unresolved filter Filter through Celite adjust_ph->filter If unresolved add_solvent Add Different Organic Solvent filter->add_solvent If unresolved resolution Emulsion Resolved add_solvent->resolution

Caption: A decision-making workflow for resolving persistent emulsions during workup.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (n.d.).
  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes | Industrial & Engineering Chemistry Research - ACS Publications. (2025, August 18).
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Green solvents selection guide for bio-based organic acids recovery. (2020, May 22). Research Explorer The University of Manchester.
  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. (n.d.).
  • Green solvents selection guide for bio-based organic acids recovery. (n.d.). ResearchGate.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu.
  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (n.d.).
  • When it comes to scaling up organic synthesis, it pays to think small. (n.d.).
  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. (2016, February 18).
  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.). Frontiers.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu.
  • Difference between precipitation and crystallization. (n.d.). Jongia Mixing Technology.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12).
  • Troubleshooting: The Workup. (n.d.). Department of Chemistry : University of Rochester.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
  • Precipitation and Crystallization Processes. (n.d.).
  • (PDF) Crystallization and Precipitation. (2025, October 2). ResearchGate.
  • Organic Chemistry Synthesis Problems. (n.d.).
  • Looking for tips on scaling up organic syntheses. (2024, January 11). Reddit.
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids | Annual Reviews. (2025, June 9).
  • Analytical methods for the monitoring of solid phase organic synthesis. (n.d.). PubMed.
  • Improving Crystallization and Precipitation: A Review of 20 Years - Part II. (2015, September 30). YouTube.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation.
  • Organic Chemistry Problems. (n.d.).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
  • Improving Crystallization and Precipitation: A Review of 20 Years - Part I. (2015, September 30). YouTube.

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Technical Support Center: Troubleshooting Spectroscopic Analysis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid (Mol. Formula: C₁₅H₂₀O₃, Mol. Weight: 248.32 g/mol ). This document is designed for researchers, chemists, and quality control professionals to navigate and resolve common artifacts and challenges encountered during the characterization of this molecule using NMR, IR, and Mass Spectrometry. Our goal is to move beyond simple problem identification to a deeper understanding of the root causes, enabling robust and reliable data acquisition.

Section 1: ¹H and ¹³C NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this molecule. However, its sensitivity can also lead to the appearance of various artifacts. This section addresses the most common issues.

FAQ 1.1: What are the expected chemical shifts and multiplicities for the target compound?

Understanding the theoretical spectrum is the first step in identifying deviations. The structure contains several distinct proton and carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Group ¹H Shift (ppm, Multiplicity, Integration) ¹³C Shift (ppm) Rationale & Notes
a Carboxylic Acid (-COOH) ~10-12 (s, broad, 1H) ~175-180 Highly deshielded, exchangeable proton. Shift is concentration and solvent dependent.
b Aromatic (-CH-) ~6.8 (s, 2H) ~128-130 The two aromatic protons of the mesityl group are equivalent due to symmetry.
c Methylene (-CH₂-) ~3.2 (s, 2H) ~45-50 Singlet, as there are no adjacent protons. Deshielded by the adjacent ketone.
d Gem-dimethyl (-C(CH₃)₂) ~1.3 (s, 6H) ~25 Equivalent methyl groups on a quaternary carbon, appearing as a strong singlet.
e ortho-Methyls (Ar-CH₃) ~2.2 (s, 6H) ~20-22 The two methyl groups ortho to the carbonyl are equivalent.
f para-Methyl (Ar-CH₃) ~2.3 (s, 3H) ~21 The para methyl group is chemically distinct from the ortho methyls.
g Ketone Carbonyl (C=O) N/A ~205-210 Typical chemical shift for an aryl ketone.[1] Will be a weak signal.
h Quaternary Carbon (-C (CH₃)₂) N/A ~40-45 Quaternary carbons often show weak signals due to long relaxation times.[2][3]

| i, j, k | Aromatic Quaternary Carbons | N/A | ~135-140 | The four quaternary carbons of the aromatic ring. |

FAQ 1.2: I see extra peaks in my ¹H NMR spectrum that don't belong to my compound. What are they?

This is the most frequent issue encountered. These signals almost always originate from residual solvents from purification, moisture, or contaminants from lab equipment.[4]

Causality: Deuterated solvents are never 100% deuterated, leading to a residual solvent peak (e.g., CHCl₃ in CDCl₃).[5][6] Furthermore, solvents used in synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely and will appear in the spectrum.

Troubleshooting Steps:

  • Identify the Contaminant: Cross-reference the unknown peak's chemical shift and multiplicity with a standard table of NMR impurities.

  • Solvent Removal: If a solvent like ethyl acetate is identified, re-dissolve the sample in a more volatile solvent (like dichloromethane), rotary evaporate, and place under high vacuum for an extended period.

  • Proper Glassware Cleaning: Ensure NMR tubes are thoroughly cleaned and dried to remove residues like acetone from washing.

Table 2: Common ¹H NMR Impurities in CDCl₃

Impurity Chemical Shift (ppm) Multiplicity
Water (H₂O) ~1.56 s (broad)
Acetone ~2.17 s
Ethyl Acetate ~1.25 (CH₃), ~2.04 (Ac), ~4.12 (CH₂) t, s, q
Dichloromethane ~5.30 s
Hexane ~0.88, ~1.26 m
Silicone Grease ~0.07 s (broad)

Source: Adapted from values reported by Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[5][7]

troubleshooting_workflow start Unexpected Peak in ¹H NMR check_table Compare shift & multiplicity to impurity tables [1, 6] start->check_table is_solvent Is it a common solvent/impurity? check_table->is_solvent remove_solvent Action: Re-dissolve, rotovap, high vacuum [7] is_solvent->remove_solvent Yes is_grease Is it grease (~0.07 ppm)? is_solvent->is_grease No reacquire Re-acquire Spectrum remove_solvent->reacquire clean_sample Action: Filter sample through glass wool plug is_grease->clean_sample Yes is_water Is it H₂O (~1.56 ppm)? is_grease->is_water No clean_sample->reacquire d2o_shake Action: Perform D₂O shake to confirm (see FAQ 1.3) is_water->d2o_shake Yes unknown Consider synthetic byproduct or degradation is_water->unknown No d2o_shake->reacquire

Caption: Workflow for identifying and resolving unexpected ¹H NMR peaks.

FAQ 1.3: My -COOH proton signal is either missing, very broad, or in an unexpected position. Is this normal?

Yes, this is entirely normal and expected for a carboxylic acid proton.

Causality: The carboxylic acid proton is "labile" or "exchangeable." It engages in rapid chemical exchange with other labile protons (like trace water) in the sample and with itself via hydrogen bonding. This rapid exchange broadens the signal significantly.[8] Its chemical shift is highly sensitive to solvent, temperature, and sample concentration.

Troubleshooting & Confirmation Protocol: D₂O Shake This is a definitive test to confirm an O-H or N-H proton signal.

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Note the integration and position of the suspected -COOH peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The labile -COOH proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the carboxylic acid peak will disappear or become significantly attenuated. A new, potentially broad HOD peak will appear, typically between 4.7-5.0 ppm in CDCl₃.

FAQ 1.4: The quaternary carbon signals in my ¹³C NMR spectrum are very weak or missing. Why?

This is a common artifact related to the physics of ¹³C NMR spectroscopy, particularly for non-protonated (quaternary) carbons.

Causality:

  • Long T₁ Relaxation Times: Quaternary carbons lack attached protons, which are the primary mechanism for spin-lattice (T₁) relaxation. Consequently, they take a much longer time to relax back to their equilibrium state after being pulsed. Standard acquisition parameters with short relaxation delays (d1) do not allow these carbons to fully relax, resulting in saturation and a very weak or absent signal.[2][9]

  • Lack of Nuclear Overhauser Effect (NOE): Standard ¹³C spectra are acquired with proton decoupling, which provides a signal enhancement (the NOE) for carbons that have attached protons. Quaternary carbons do not benefit from this effect, making their intrinsic signal weaker relative to protonated carbons.[1][3]

Protocol for Improved Quaternary Carbon Detection:

  • Increase Relaxation Delay (d1): The most critical parameter. Increase d1 from the standard 1-2 seconds to 5-10 seconds. This allows more time for the slow-relaxing quaternary carbons to return to equilibrium between scans.

  • Increase Number of Scans (ns): Since the signals are inherently weak, increasing the number of scans (e.g., from 1024 to 4096 or higher) will improve the signal-to-noise ratio.

  • Use a Smaller Flip Angle: Instead of a 90° pulse, using a smaller flip angle (e.g., 30° or 45°) requires less relaxation time and can improve signal for a given experiment duration.

  • Consider Specialized Pulse Sequences: Experiments like DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary carbons) or specific quaternary-only sequences (e.g., iQCD) can be used to selectively observe or confirm quaternary carbons.[10][11]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups in the molecule: the carboxylic acid and the two distinct carbonyls.

FAQ 2.1: I have a very broad absorption in the 3500-2500 cm⁻¹ region. Is this just water contamination?

While water contamination does cause a broad O-H stretch, the signal from a carboxylic acid is typically much broader and more characteristic.

Causality: Carboxylic acids form strong hydrogen-bonded dimers in the solid state or in non-polar solvents. This extensive hydrogen bonding creates a wide distribution of O-H bond vibrational energies, resulting in an extremely broad absorption band that often obscures the C-H stretches.[12] This feature is often called a "hairy beard."[13]

How to Differentiate:

  • Carboxylic Acid O-H: Very broad, typically from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[14]

  • Alcohol/Water O-H: Broad, but usually confined to the ~3600-3200 cm⁻¹ region.

  • The Decisive Factor: A true carboxylic acid will always be accompanied by a strong C=O stretch around 1700 cm⁻¹. If you see the "hairy beard" and a C=O peak, you can be confident you have a carboxylic acid.[13][14]

ir_interpretation start Observe Broad Peak ~3500-2500 cm⁻¹ check_carbonyl Look for strong peak in 1780-1680 cm⁻¹ region start->check_carbonyl carbonyl_present C=O Peak Present? check_carbonyl->carbonyl_present is_acid Conclusion: Carboxylic Acid O-H Stretch Confirmed [9, 15] carbonyl_present->is_acid Yes is_alcohol Conclusion: Likely Alcohol/Water Contamination carbonyl_present->is_alcohol No

Caption: Logic for confirming a carboxylic acid O-H stretch in an IR spectrum.

FAQ 2.2: My two C=O stretching peaks seem to have merged into one broad band. Why?

The expected spectrum should show two C=O stretches: one for the carboxylic acid (~1710 cm⁻¹) and one for the aryl ketone (~1690 cm⁻¹).[1][14] Overlapping of these peaks is a common observation.

Causality:

  • Peak Proximity: The two carbonyl frequencies are naturally close together.

  • Hydrogen Bonding: Intermolecular hydrogen bonding involving the carboxylic acid can broaden its C=O absorption, causing it to merge with the adjacent ketone peak.

  • Physical State: Spectra of solid samples (KBr pellet or ATR) often exhibit broader peaks than solution-state spectra due to intermolecular interactions in the crystal lattice.

Troubleshooting:

  • Dilution Study: If possible, run the spectrum in a solution (e.g., in CCl₄ or CHCl₃) at varying concentrations. At lower concentrations, intermolecular hydrogen bonding is reduced, which may lead to sharpening of the peaks and better resolution of the two distinct carbonyl bands.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data, which serve as a final confirmation of the structure.

FAQ 3.1: I don't see the expected molecular ion peak at m/z 248. What could be the reason?

The absence of the molecular ion ([M]⁺) peak is common in Electron Ionization (EI) mass spectrometry, especially for molecules that can easily fragment.

Causality:

  • High Ionization Energy (EI): EI is a "hard" ionization technique that imparts a large amount of energy into the molecule. This can cause the newly formed molecular ion to be unstable and fragment immediately before it can be detected.[15]

  • Favorable Fragmentation Pathways: The molecule has several bonds that are prone to cleavage upon ionization, such as the C-C bond alpha to the ketone.

Troubleshooting & Solutions:

  • Switch to a "Soft" Ionization Technique: This is the most effective solution. Request analysis using Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much gentler and are excellent at producing the protonated molecule [M+H]⁺ (m/z 249) or other adducts with minimal fragmentation.

  • Look for Adducts (in ESI): In ESI, it is very common to see sodium [M+Na]⁺ (m/z 271) or potassium [M+K]⁺ (m/z 287) adducts, especially if glassware was not meticulously cleaned or if buffers were used. These adducts are strong evidence of the correct molecular weight.

Table 3: Expected Ions in Different MS Techniques

Ionization Method Expected Ion m/z Notes
EI Molecular Ion [M]⁺ 248 Often weak or absent.
EI Fragment [M - C₉H₇O]⁺ 115 Loss of the trimethylbenzoyl radical.
EI Fragment [C₁₀H₁₁O]⁺ 147 Trimethylbenzoyl (mesitoyl) cation.
ESI (Positive) Protonated Molecule [M+H]⁺ 249 Usually the base peak.
ESI (Positive) Sodium Adduct [M+Na]⁺ 271 Very common artifact.

| ESI (Negative) | Deprotonated Molecule [M-H]⁻ | 247 | Carboxylic acid is easily deprotonated. |

ms_troubleshooting start Molecular Ion (m/z 248) is Absent in MS check_method What ionization method was used? start->check_method is_ei EI: Unstable M⁺, fragments easily. Look for characteristic fragments (m/z 147, 115). check_method->is_ei EI is_esi ESI: Look for [M+H]⁺ at m/z 249 or adducts like [M+Na]⁺ at m/z 271. check_method->is_esi ESI solution Solution: Re-run sample using a soft ionization technique like ESI. is_ei->solution

Caption: Troubleshooting the absence of a molecular ion peak in mass spectrometry.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Aguilar, J. A., Cassani, J., del Campo, A., & Parella, T. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Applied Spectroscopy Reviews, 56(2), 140-167. [Link]

  • Strohmeier, G. A., & Kappe, C. O. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. California Institute of Technology. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Taylor & Francis Online. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Khan Academy. (n.d.). IR spectra practice. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Oregon State University, Department of Chemistry. (2020). Ketone Spectroscopy. [Link]

  • Jasperse, C. R. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Brown, W. P. (n.d.). Mass spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Cooper, A. J., & Redfield, A. G. (1975). Proton magnetic resonance studies of alpha-keto acids. Journal of Biological Chemistry, 250(2), 527–532. [Link]

  • Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (2009). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. [Link]

  • PubMed. (1975). Proton magnetic resonance studies of alpha-keto acids. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • DiVerdi, J. A. (n.d.). NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • DiVerdi, J. A. (n.d.). NMR Determination of Keto-Enol Equilibrium Constants. [Link]

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Validation & Comparative

Comparing the efficacy of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid with other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of novel histone deacetylase (HDAC) inhibitors holds significant promise for therapeutic advancements, particularly in oncology. While established HDAC inhibitors like Vorinostat and Panobinostat have paved the way, the landscape is continually evolving with new chemical entities. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, using 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid as a case study, in comparison to well-characterized HDAC inhibitors.

The core challenge with novel compounds is often a lack of extensive characterization. As of this writing, publicly available data on the specific HDAC inhibitory activity of this compound is limited. However, its structural similarity to other butyrate derivatives, which are known to possess HDAC inhibitory properties, warrants a thorough investigation.[1] This guide, therefore, is designed to equip researchers with the requisite experimental workflows to systematically assess and compare the efficacy of such a novel compound against established benchmarks.

The Central Role of HDACs in Cellular Regulation

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In numerous cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] HDAC inhibitors counteract this by inducing hyperacetylation of histones, which relaxes the chromatin and allows for the re-expression of these critical genes.[3] This can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

The mechanism of action of HDAC inhibitors extends beyond histones, as they also affect the acetylation status and function of various non-histone proteins involved in critical cellular processes.[4]

Established HDAC Inhibitors: The Benchmarks for Comparison

A robust comparative analysis requires well-defined standards. The following FDA-approved HDAC inhibitors serve as excellent benchmarks due to their extensive characterization and clinical use.

InhibitorClassMechanism of ActionApproved Indications
Vorinostat (SAHA) Pan-HDAC inhibitor (Classes I, II, and IV)Induces cell differentiation, blocks the cell cycle, and promotes apoptosis by inhibiting HDACs 1, 2, 3, and 6 at nanomolar concentrations.[5][6]Cutaneous T-cell lymphoma (CTCL)[5]
Romidepsin (FK228) Class I selective HDAC inhibitorA potent inhibitor of Class I HDACs, leading to cell cycle arrest and apoptosis.[7]Cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL)[8][9]
Panobinostat (LBH589) Pan-HDAC inhibitorA potent pan-deacetylase inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations, leading to cell-cycle arrest and/or apoptosis of transformed cells.[10][11]Multiple myeloma[10]
Belinostat (PXD101) Pan-HDAC inhibitorA hydroxamic acid-type inhibitor that targets HDAC enzymes, inhibiting tumor cell proliferation, inducing apoptosis, and promoting cellular differentiation.[12][13]Peripheral T-cell lymphoma (PTCL)[13]

Experimental Workflow for Efficacy Comparison

To comprehensively evaluate a novel compound like this compound, a multi-tiered experimental approach is essential. The following protocols provide a step-by-step guide for this characterization.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Pathway Analysis A HDAC Activity Assay B Determine IC50 values A->B C Cell Viability Assays (MTT/XTT) B->C Proceed if potent D Western Blot for Histone Acetylation C->D E Gene Expression Analysis D->E Confirm target engagement F Apoptosis Assays E->F

Fig 1. Experimental workflow for characterizing a novel HDAC inhibitor.
Biochemical Efficacy: HDAC Activity Assay

The initial step is to determine if the novel compound directly inhibits HDAC enzyme activity. Commercially available fluorometric or colorimetric HDAC activity assay kits provide a robust platform for this.

Principle: These assays utilize a substrate containing an acetylated lysine residue. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution then acts on the deacetylated substrate to produce a fluorescent or colorimetric signal that is proportional to the HDAC activity.

Detailed Protocol:

  • Reagent Preparation: Prepare the HDAC assay buffer, the substrate, the developer solution, and the positive control (e.g., HeLa nuclear extract) as per the manufacturer's instructions.[14][15]

  • Compound Dilution: Prepare a serial dilution of this compound and the benchmark inhibitors (Vorinostat, Romidepsin, Panobinostat, Belinostat) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds, a vehicle control (e.g., DMSO), and a no-enzyme control.[14]

  • Enzyme Addition: Add the HDAC enzyme source (e.g., HeLa nuclear extract or a purified recombinant HDAC) to all wells except the no-enzyme control.[15]

  • Substrate Addition & Incubation: Add the HDAC substrate to all wells, mix, and incubate at 37°C for a specified time (e.g., 60 minutes).[15]

  • Development: Stop the reaction by adding the developer solution and incubate at room temperature for 15-30 minutes.[14][15]

  • Measurement: Read the fluorescence (e.g., excitation 350-380 nm, emission 440-460 nm) or absorbance (e.g., 405 nm) using a plate reader.[14][15]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Expected Outcome: This assay will provide the IC50 values for the novel compound against a general HDAC activity source. A lower IC50 value indicates higher potency. For a more detailed analysis, this assay can be repeated using specific recombinant HDAC isoforms to determine class or isoform selectivity.

Hypothetical Comparative Data:

CompoundIC50 (nM) against total HDACs
This compoundTo be determined
Vorinostat~50
Romidepsin~1
Panobinostat~20
Belinostat~27[16][17]
Cellular Efficacy: Assessing Impact on Cancer Cells

Demonstrating enzymatic inhibition is the first step. The next crucial phase is to evaluate the compound's effect on cancer cell viability and its ability to induce histone hyperacetylation in a cellular context.

Principle: MTT and XTT assays are colorimetric assays that measure cellular metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compound and the benchmark inhibitors for a specified duration (e.g., 24, 48, or 72 hours).[18] Include a vehicle control.

  • Reagent Addition:

    • For MTT: Add the MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • For XTT: Add the XTT reagent, which is already water-soluble, directly to the wells and incubate for 2-4 hours.[19]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it will be used to visualize the accumulation of acetylated histones (a direct downstream effect of HDAC inhibition) in cells treated with the novel compound.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the novel compound and benchmark inhibitors at their respective GI50 concentrations for a set time (e.g., 24 hours). Harvest the cells and extract total protein or histones.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21] For better resolution of small histone proteins, a higher percentage gel (e.g., 15%) is recommended.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21][23]

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20][23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[20] Also, probe a separate blot with an antibody against total histone H3 or another loading control (e.g., GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[23]

  • Detection: Add a chemiluminescent substrate (ECL) and detect the signal using an imaging system.[22]

Expected Outcome: A successful HDAC inhibitor will show a significant increase in the levels of acetylated histones compared to the untreated control. The intensity of this increase can be qualitatively compared to that induced by the benchmark inhibitors.

Signaling Pathways and Downstream Effects

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. Understanding these pathways provides a deeper insight into the mechanism of action of a novel compound.

G HDACi HDAC Inhibitor (e.g., this compound) HDAC HDAC HDACi->HDAC Inhibits Acetylation Histone & Non-Histone Protein Hyperacetylation HDACi->Acetylation Promotes HDAC->Acetylation Deacetylates Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Gene Expression Changes Chromatin->Gene p21 p21 (CDKN1A) Upregulation Gene->p21 ProApoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bim, Bax) Gene->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) Gene->AntiApoptotic Cyclin Cyclin/CDK Inhibition p21->Cyclin Inhibits G1Arrest G1 Cell Cycle Arrest Cyclin->G1Arrest Leads to Apoptosis Apoptosis G1Arrest->Apoptosis ProApoptotic->Apoptosis AntiApoptotic->Apoptosis

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Metabolic Modulators: The Case of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

From Benchtop to Preclinical Models: A Strategic Comparison

For drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide offers a comprehensive framework for the preclinical validation of novel metabolic modulators, using the hypothetical compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid (hereinafter referred to as Compound X) as a case study. We will explore the logical progression from initial in vitro findings to rigorous animal model testing, comparing its potential performance against established alternatives.

The In Vitro Promise of Compound X: A Hypothesized Profile

While specific experimental data for Compound X is not yet publicly available, its structural similarity to other butyric acid derivatives suggests a potential role as a metabolic modulator. Butyric acid and its analogues are known to exert beneficial effects on metabolism, in part through the activation of peroxisome proliferator-activated receptors (PPARs). For the purpose of this guide, we will proceed with the hypothesis that Compound X is a potent and selective PPARγ agonist .

Our hypothetical in vitro studies in murine 3T3-L1 preadipocytes and human HepG2 hepatocytes have yielded the following promising results:

ParameterCompound XRosiglitazone (Comparator)Pioglitazone (Comparator)
PPARγ Transactivation (EC50) 50 nM30 nM100 nM
PPARα Transactivation (EC50) > 10 µM5 µM2 µM
PPARδ Transactivation (EC50) > 10 µM> 10 µM> 10 µM
Adipocyte Differentiation Moderate InductionHigh InductionHigh Induction
Glucose Uptake (3T3-L1) 2.5-fold increase3-fold increase2.8-fold increase
Target Gene Expression (e.g., aP2, LPL) Dose-dependent increaseRobust increaseRobust increase

These fabricated results suggest that Compound X is a potent PPARγ agonist with excellent selectivity over other PPAR isoforms. The moderate induction of adipocyte differentiation compared to full agonists like Rosiglitazone and Pioglitazone hints at a potential partial agonist profile, which could translate to an improved side-effect profile (e.g., reduced fluid retention and weight gain) in vivo.[1][2]

The Rationale for In Vivo Validation: Key Questions to Address

The promising in vitro profile of Compound X necessitates validation in a complex biological system. Animal models are indispensable for evaluating the compound's efficacy, pharmacokinetics, and safety before consideration for human trials.[3] The primary objectives of our in vivo studies will be to:

  • Confirm the antidiabetic and insulin-sensitizing effects.

  • Evaluate the impact on dyslipidemia.

  • Assess the potential for common PPARγ-related side effects.

  • Establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Proposed In Vivo Validation Workflow

The following diagram illustrates the key phases of the proposed in vivo validation plan for Compound X.

G cluster_0 Phase 1: Model Selection & Pilot Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Comparison Model_Selection Select Appropriate Animal Model (e.g., db/db mice) Pilot_PK Pilot Pharmacokinetic Study (Dose range finding, formulation) Model_Selection->Pilot_PK Pilot_Tox Acute Toxicity Assessment Pilot_PK->Pilot_Tox Chronic_Dosing Chronic Dosing Study (4-6 weeks) Compound X vs. Vehicle vs. Comparator Pilot_Tox->Chronic_Dosing Metabolic_Monitoring Weekly Monitoring (Body weight, food/water intake, blood glucose) Chronic_Dosing->Metabolic_Monitoring Terminal_Endpoints Terminal Blood & Tissue Collection (OGTT, insulin, lipids, gene expression) Metabolic_Monitoring->Terminal_Endpoints Data_Analysis Statistical Analysis of All Endpoints Terminal_Endpoints->Data_Analysis Comparison Comparative Analysis (Compound X vs. Comparators) Data_Analysis->Comparison Go_NoGo Go/No-Go Decision for Further Development Comparison->Go_NoGo

Caption: Workflow for in vivo validation of Compound X.

Detailed Experimental Protocols

Animal Model Selection

For evaluating a potential PPARγ agonist, the leptin receptor-deficient db/db mouse is an excellent choice. This model exhibits severe hyperglycemia, insulin resistance, and dyslipidemia, closely mimicking key aspects of human type 2 diabetes.

Chronic Efficacy Study in db/db Mice
  • Animals: Male db/db mice, 8-10 weeks of age.

  • Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Compound X (Low dose, e.g., 3 mg/kg/day)

    • Compound X (High dose, e.g., 10 mg/kg/day)

    • Rosiglitazone (Positive control, e.g., 5 mg/kg/day)

  • Administration: Oral gavage, once daily for 4-6 weeks.

  • Monitoring:

    • Body weight and food/water intake (daily for the first week, then weekly).

    • Fasting blood glucose (weekly, from tail vein).

  • Terminal Procedures (at the end of the study):

    • Oral Glucose Tolerance Test (OGTT): Following an overnight fast, mice are administered a glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.

    • Blood Collection: Plasma will be collected for analysis of insulin, triglycerides, total cholesterol, and non-esterified fatty acids (NEFAs).

    • Tissue Collection: Liver, epididymal white adipose tissue (eWAT), and skeletal muscle will be harvested, weighed, and snap-frozen for gene expression analysis (e.g., qPCR for PPARγ target genes).

Comparative Data Analysis: Hypothetical Outcomes

The following table presents a hypothetical comparison of the expected outcomes from the chronic efficacy study.

ParameterVehicleCompound X (10 mg/kg)Rosiglitazone (5 mg/kg)
Change in Body Weight +5%+8%+15%
Fasting Blood Glucose (mg/dL) 450 ± 50150 ± 30120 ± 25
Plasma Insulin (ng/mL) 15 ± 35 ± 1.54 ± 1
Plasma Triglycerides (mg/dL) 200 ± 40100 ± 2080 ± 15
OGTT (AUC) 50,000 ± 5,00025,000 ± 3,00020,000 ± 2,500
Liver Weight (g) 2.5 ± 0.32.2 ± 0.22.8 ± 0.4
eWAT Weight (g) 3.0 ± 0.53.5 ± 0.44.5 ± 0.6

This hypothetical data suggests that Compound X could be a potent antidiabetic agent, comparable to Rosiglitazone in its glucose-lowering and insulin-sensitizing effects. Importantly, the lesser increase in body weight and eWAT mass could indicate a favorable side-effect profile, potentially due to its hypothesized partial agonist nature.

Mechanistic Insights: The PPARγ Signaling Pathway

The therapeutic effects of PPARγ agonists are mediated through their interaction with the PPARγ nuclear receptor, which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

CompoundX Compound X PPARg PPARγ CompoundX->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription (e.g., aP2, LPL, GLUT4) PPRE->TargetGenes modulates MetabolicEffects Improved Insulin Sensitivity Lipid Metabolism Regulation TargetGenes->MetabolicEffects leads to

Caption: Simplified PPARγ signaling pathway activated by Compound X.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the in vivo validation of a novel metabolic modulator, exemplified by the hypothetical Compound X. By employing well-characterized animal models and established experimental protocols, researchers can effectively bridge the gap between in vitro discoveries and preclinical development. The comparative analysis against existing therapies is crucial for determining the potential therapeutic niche and commercial viability of a new chemical entity.

Should the in vivo data for Compound X align with the favorable hypothetical outcomes presented here, the next logical steps would include more extensive preclinical toxicology studies and the development of a formulation suitable for first-in-human clinical trials. The ultimate goal is to translate promising basic research into novel therapies that can improve the lives of patients with metabolic diseases.

References

  • J&K Scientific. (2020, January 20). 2,2-Dimethyl-3-oxo-butyric acid ethyl ester | 597-04-6.
  • PubMed. (n.d.). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid.
  • PubMed. (n.d.). Effects of 2[5(4-chlorphenyl)pentyl]oxirane-2-carboxylate on fatty acid synthesis and fatty acid oxidation in isolated rat hepatocytes.
  • National Institutes of Health. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.
  • PubMed. (2021, February 27). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide.
  • American Society for Microbiology. (2025, January 24). In vitro and in vivo activity of 1,2,3,4,6-O-pentagalloyl-glucose against Candida albicans.
  • National Institutes of Health. (n.d.). ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE.
  • National Institutes of Health. (2024, October 15). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.
  • ResearchGate. (n.d.). (PDF) Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation.
  • Thieme. (2014, September 24). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches.
  • PubMed. (n.d.). Animal models for studying the genetic basis of metabolic regulation.
  • National Institutes of Health. (2022, July 1). Role of animal models in biomedical research: a review.
  • National Institutes of Health. (n.d.). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation.
  • Business Wire. (2026, January 16). OrsoBio Announces Nature Medicine Publication Establishing Clinical and Mechanistic Validation of First-in-Class LXR Inverse Agonist TLC-2716 for the Treatment of Serious Metabolic Diseases.
  • Frontiers. (2022, October 20). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. As a specialized chemical compound, publicly available, validated analytical methods are not readily found. Therefore, this document outlines the principles and practices for establishing and comparing two robust analytical techniques from the ground up: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Our approach is grounded in the principles of scientific integrity and adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4].

The objective of cross-validating analytical methods is to ensure the reliability and consistency of results when different techniques are employed, which is a critical step in drug development and quality control[5]. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of method validation and comparison.

The Importance of Method Specificity and Cross-Validation

The fundamental goal of an analytical method is to provide a result that is accurate, reliable, and specific for the analyte of interest. The ICH Q2(R1) guideline emphasizes that the validation of an analytical procedure is to demonstrate its suitability for its intended purpose[1][4]. When multiple analytical methods are used within a project, or when a method is transferred between laboratories, cross-validation becomes essential to ensure that the data generated is comparable and consistent[5][6]. This process involves a direct comparison of the results obtained from two or more distinct analytical methods[6].

For a molecule like this compound, which possesses a carboxylic acid, a ketone, and an aromatic ring, different analytical techniques can be leveraged. HPLC-UV is a direct method suitable for non-volatile, polar compounds, while GC-MS, a highly sensitive and specific technique, requires derivatization to improve the volatility of the carboxylic acid group. Cross-validating these two methods provides a high degree of confidence in the reported analytical data.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the overall workflow for the development and cross-validation of the two proposed analytical methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation HPLC_UV_Dev HPLC-UV Method Development HPLC_UV_Val HPLC-UV Method Validation HPLC_UV_Dev->HPLC_UV_Val Sample_Analysis Analysis of Identical Sample Sets HPLC_UV_Val->Sample_Analysis GC_MS_Dev GC-MS Method Development GC_MS_Val GC-MS Method Validation GC_MS_Dev->GC_MS_Val GC_MS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Acceptance_Criteria Evaluation Against Pre-defined Criteria Data_Comparison->Acceptance_Criteria Report Final Cross-Validation Report Acceptance_Criteria->Report

Caption: Overall workflow for the development, validation, and cross-validation of HPLC-UV and GC-MS methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, the presence of the aromatic ring provides a chromophore that is readily detectable by UV spectroscopy.

Experimental Protocol: HPLC-UV Method Development and Validation

1. Instrument and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid). The gradient will be optimized to achieve good peak shape and resolution. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (based on the expected absorbance of the trimethylphenyl group).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps will be necessary.

3. Validation Parameters (in accordance with ICH Q2(R1)):

  • Specificity: Analyze a blank (matrix without analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity, making it an excellent confirmatory method. The carboxylic acid group in this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester. A common and effective derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

Experimental Protocol: GC-MS Method Development and Validation

1. Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine (as a catalyst).

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

2. Instrument and Chromatographic Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the TMS-derivatized analyte for enhanced sensitivity and specificity.

3. Validation Parameters: The validation parameters for the GC-MS method will be the same as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), with the acceptance criteria adjusted for the specific technique and application.

Cross-Validation of HPLC-UV and GC-MS Methods

Once both methods have been independently validated, a cross-validation study should be performed to ensure that they provide comparable results.

1. Experimental Design:

  • Select a minimum of three batches of the sample material.

  • Analyze each batch in triplicate using both the validated HPLC-UV and GC-MS methods.

  • The analyses should be performed by the same analyst on the same day to minimize variability.

2. Statistical Analysis:

  • Calculate the mean, standard deviation, and RSD for the results obtained from each method for each batch.

  • Compare the mean values obtained from the two methods using a statistical test, such as a Student's t-test, to determine if there is a statistically significant difference between the results. A p-value greater than 0.05 would indicate no significant difference.

  • The percentage difference between the mean results of the two methods should also be calculated and should be within a pre-defined acceptance criterion (e.g., ±5%).

Visualizing the Analytical Workflows

The following diagrams illustrate the individual workflows for the HPLC-UV and GC-MS methods.

HPLC_UV_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis

Caption: Workflow for the HPLC-UV analysis of this compound.

GC_MS_Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization (BSTFA/TMCS) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chrom_Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Chrom_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) Chrom_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Sources

Comparative study of the anti-inflammatory effects of different butyric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced anti-inflammatory potential of butyric acid and its derivatives is paramount. This guide provides an in-depth, objective comparison of these compounds, grounded in experimental data, to empower informed decisions in preclinical and clinical research. We will dissect the mechanisms of action, compare efficacy across various models, and provide detailed protocols for key validation experiments.

The Therapeutic Promise of Butyric Acid: A Double-Edged Sword

Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a cornerstone of gut health.[1][2] It serves as the primary energy source for colonocytes and plays a vital role in maintaining intestinal barrier integrity.[2][3][4] Beyond its metabolic functions, butyric acid exhibits potent anti-inflammatory properties, primarily through the inhibition of histone deacetylase (HDAC) and the suppression of pro-inflammatory signaling pathways like NF-κB.[2][5][6][7][8]

However, the direct therapeutic application of butyric acid is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and the need for high concentrations to elicit systemic effects.[9] This has spurred the development of various derivatives, or prodrugs, designed to overcome these limitations and enhance bioavailability.[3][10]

A Comparative Analysis of Butyric Acid Derivatives

The selection of a butyric acid derivative for research or therapeutic development hinges on its physicochemical properties, delivery mechanism, and resultant anti-inflammatory efficacy. Here, we compare some of the most studied derivatives.

Sodium Butyrate

As a simple salt of butyric acid, sodium butyrate is water-soluble and widely used in in vitro studies.[11] It readily dissociates to release butyrate and has been shown to effectively reduce the production of pro-inflammatory cytokines.[12][13][14] However, its rapid absorption limits its delivery to the lower gastrointestinal tract in vivo.[6]

Tributyrin

Tributyrin is a triglyceride prodrug composed of a glycerol backbone and three butyric acid molecules.[3] This formulation is more stable and palatable than butyric acid.[3] It is designed to be hydrolyzed by intestinal lipases, leading to a more controlled and targeted release of butyric acid in the gut.[3] Studies have demonstrated its efficacy in reducing inflammation in models of colitis.[9]

Phenylbutyrate

Phenylbutyrate is an aromatic fatty acid that acts as a potent inhibitor of inflammation.[15] It has been shown to antagonize NF-κB signaling and resolve inflammation in various models.[15][16] Its metabolite, phenylacetyl glutamine, also possesses anti-inflammatory activity.[17]

Monobutyrin

Monobutyrin is a monoglyceride of butyric acid. Like tributyrin, it serves as a carrier for butyric acid. Some studies suggest it can enhance intestinal barrier function.[1]

The following table summarizes the key characteristics and anti-inflammatory effects of these derivatives based on available experimental data.

DerivativeKey CharacteristicsIn Vitro Anti-Inflammatory EffectsIn Vivo Anti-Inflammatory EffectsReferences
Butyric Acid Short-chain fatty acid, unpleasant odor, rapid absorption.Reduces TNF-α secretion in LPS-challenged porcine alveolar macrophages (PAMs).[14][18]Alleviates chronic intermittent hypoxia-induced inflammation.[19][1][14][18][19]
Sodium Butyrate Water-soluble salt, rapid absorption.Reduces TNF-α production in LPS-challenged PAMs.[14][18] Increases IL-10 and decreases IL-6 and IL-1β in broilers with intestinal inflammation.[12]Reduces inflammation in models of inflammatory bowel disease.[20][21][12][14][18][20][21]
Tributyrin Triglyceride prodrug, stable, palatable, controlled release.Linearly reduces TNF-α production in PAMs.[18]Prevents weight loss and suppresses inflammation in DSS-induced colitis in mice.[9] Reduces Il-1β and Tnf-α and increases Il-10 in adipose tissue of obese mice.[22][3][9][18][22]
Phenylbutyrate Aromatic fatty acid, potent NF-κB inhibitor.Prevents transcription and translation of pro-inflammatory cytokines by inhibiting NF-κB signaling.[15] Reduces p62 accumulation and ccl2 expression.[16]Resolves corneal inflammation in mice.[15] Suppresses neuroinflammation in mouse models of Parkinson's disease.[23][15][16][23]
Monobutyrin Monoglyceride of butyric acid.Linearly reduces TNF-α production from PAMs.[18]Data on in vivo anti-inflammatory effects is less established compared to other derivatives.[1][18]

Mechanistic Insights: How Butyric Acid Derivatives Quell Inflammation

The anti-inflammatory effects of butyric acid and its derivatives are multifaceted, primarily revolving around the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[6][20] In an inflammatory state, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][20] Butyrate has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent pro-inflammatory cytokine production.[7] Phenylbutyrate also potently antagonizes NF-κB signaling.[15]

NF_kB_Pathway cluster_1 Cellular Response Butyrate Butyrate/ Phenylbutyrate IKK IKK Butyrate->IKK LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory

Caption: Butyrate's Inhibition of the NF-κB Signaling Pathway.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of histone deacetylases (HDACs).[5][24][25] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone acetylation, resulting in a more open chromatin structure that can alter the expression of genes involved in inflammation.[4][7]

Experimental Protocols for Assessing Anti-Inflammatory Effects

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay Using Porcine Alveolar Macrophages (PAMs)

This assay is a reliable method to screen the direct anti-inflammatory effects of compounds on primary immune cells.[1][18]

Objective: To determine the effect of butyric acid derivatives on the production of pro-inflammatory cytokines (e.g., TNF-α) by lipopolysaccharide (LPS)-stimulated PAMs.

Methodology:

  • Isolation of PAMs: Harvest PAMs from the bronchial lavage of healthy piglets.

  • Cell Seeding: Seed the isolated PAMs in 24-well plates at a density of 1 x 10^6 cells/mL and incubate for 24 hours to allow for adherence.[18]

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the butyric acid derivatives (e.g., 0, 0.5, 1, 2, 4 mM for butyric acid and tributyrin; 0, 1, 2, 4, 8 mM for sodium butyrate and monobutyrin).[18]

    • For the inflammatory challenge, add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the designated wells.[18] Include a control group without LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Analysis: Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]

  • Cell Viability: Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[18]

Caption: Workflow for In Vitro Anti-inflammatory Assay using PAMs.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used and reproducible animal model for inflammatory bowel disease (IBD) that allows for the evaluation of therapeutic interventions.[9]

Objective: To assess the ability of butyric acid derivatives to ameliorate the clinical and pathological signs of colitis.

Methodology:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

  • Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for a specified period (e.g., 5-7 days) to induce colitis. A control group receives regular drinking water.

  • Treatment Groups:

    • Control Group: No DSS, standard diet.

    • DSS Group: DSS in drinking water, standard diet.

    • Treatment Group(s): DSS in drinking water, diet supplemented with the butyric acid derivative (e.g., tributyrin-supplemented diet).[9]

  • Monitoring: Monitor the mice daily for:

    • Body weight loss

    • Stool consistency

    • Presence of blood in the stool (hemoccult test)

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination and Sample Collection: At the end of the experimental period, euthanize the mice and collect:

    • Colon length and weight (colon shortening is a sign of inflammation)

    • Colon tissue for histological analysis (to assess mucosal damage, immune cell infiltration)

    • Colon tissue for cytokine analysis (e.g., via qPCR or ELISA of tissue homogenates)

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the different groups.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of butyric acid and its derivatives. Prodrugs like tributyrin and phenylbutyrate offer significant advantages over native butyric acid in terms of stability and targeted delivery, making them promising candidates for further therapeutic development.

Future research should focus on:

  • Head-to-head comparative studies of different derivatives in the same experimental models to provide a more direct comparison of their efficacy.

  • Elucidation of the precise mechanisms of action of different derivatives, particularly their effects on other anti-inflammatory pathways beyond NF-κB and HDAC inhibition.

  • Development of novel delivery systems to further enhance the bioavailability and targeted delivery of butyrate to specific sites of inflammation.

  • Well-designed clinical trials to translate the promising preclinical findings into effective therapies for human inflammatory diseases.

This guide provides a solid foundation for researchers and drug developers to navigate the complexities of butyric acid derivatives and their anti-inflammatory properties. By understanding the nuances of each compound and employing rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of these remarkable molecules.

References

  • What Are the Benefits of Tributyrin - Zancheng Life Sciences. (2023, August 26).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
  • What Tributyrin Does for Your Body: Health Benefits Explained - casa de sante. (2025, April 18).
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021).
  • Tributyrin's Anti-Inflammatory Efficacy: An In Vivo Comparative Guide - Benchchem.
  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - NIH.
  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PubMed Central. (2025, September 29).
  • Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - MDPI.
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  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).
  • A Promising Approach to Mitigate Gut Inflammatory Diseases - B2B Nutramedic&Cosmetics. (2025, March 19).
  • Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PubMed. (2020, September 1).
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  • Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation. (2022, November 26).
  • Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways - PubMed. (2021, June 25).
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Benchmarking the Anti-Proliferative Activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-proliferative potential of the novel compound, 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. We will benchmark its performance against doxorubicin, a well-established chemotherapeutic agent, utilizing robust in vitro methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the efficacy of new chemical entities in oncology.

Introduction: The Quest for Novel Anti-Proliferative Agents

The development of new anti-cancer therapeutics is a cornerstone of modern biomedical research. While significant strides have been made, the challenges of drug resistance and off-target toxicity necessitate a continuous search for novel compounds with improved efficacy and safety profiles. The subject of this guide, this compound, is a synthetic compound with a structural scaffold that shares features with chalcones. Chalcones are a class of compounds known for their broad range of biological activities, including anti-cancer properties.[1][2][3] Many chalcone derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4][5]

This guide will present a systematic approach to characterizing the anti-proliferative effects of this novel butyric acid derivative. We will employ a comparative analysis with doxorubicin, a widely used anthracycline antibiotic that exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II.[6][7][8][9][10] The experimental design detailed herein will provide a robust dataset for evaluating the potential of this compound as a lead compound in cancer drug discovery.

Experimental Design and Methodologies

The cornerstone of this benchmarking study is a multi-faceted approach that combines cell viability assessment with a mechanistic investigation into the effects on cell cycle progression.

Cell Lines and Culture

For this study, we will utilize two well-characterized human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): A robust and widely used cell line for cancer research.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used for studying breast cancer.

Both cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Assessing Anti-Proliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HeLa and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and doxorubicin (e.g., 0.01, 0.1, 1, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Investigating the Mechanism: Cell Cycle Analysis by Flow Cytometry

To understand how the compounds inhibit cell proliferation, we will analyze their effects on cell cycle distribution. Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose.[14][15][16][17][18] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed HeLa and MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the IC50 concentration of this compound and doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while gently vortexing and store at -20°C overnight.[17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Assays cluster_analysis Data Analysis CellCulture Maintain HeLa and MCF-7 Cells Seeding_96 Seed cells in 96-well plates CellCulture->Seeding_96 Seeding_6 Seed cells in 6-well plates CellCulture->Seeding_6 Treatment_MTT Treat with varying concentrations of compounds (48h) Seeding_96->Treatment_MTT Treatment_FCM Treat with IC50 concentration of compounds (24h) Seeding_6->Treatment_FCM MTT_Assay MTT Assay Treatment_MTT->MTT_Assay FCM_Assay Cell Cycle Analysis (Flow Cytometry) Treatment_FCM->FCM_Assay IC50_Calc Calculate IC50 values MTT_Assay->IC50_Calc CellCycle_Analysis Determine Cell Cycle Distribution FCM_Assay->CellCycle_Analysis

Caption: Experimental workflow for benchmarking anti-proliferative activity.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Anti-proliferative Activity (IC50 Values in µM)

CompoundHeLaMCF-7
This compound15.2 ± 1.825.5 ± 2.3
Doxorubicin0.8 ± 0.10.5 ± 0.07

Table 2: Effect on Cell Cycle Distribution in HeLa Cells (% of Cells)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (Untreated)55.3 ± 3.128.1 ± 2.516.6 ± 1.9
This compound (15.2 µM)30.1 ± 2.820.5 ± 2.149.4 ± 3.5
Doxorubicin (0.8 µM)35.8 ± 3.015.2 ± 1.849.0 ± 3.2

Discussion and Mechanistic Insights

The hypothetical data suggests that this compound exhibits anti-proliferative activity against both HeLa and MCF-7 cancer cell lines, albeit with a lower potency compared to doxorubicin. The IC50 values in the low micromolar range indicate a moderate level of cytotoxicity.

The cell cycle analysis provides crucial insights into the potential mechanism of action. The hypothetical results show a significant accumulation of cells in the G2/M phase of the cell cycle after treatment with both the novel compound and doxorubicin. This suggests that both compounds may interfere with processes essential for mitotic entry or progression, leading to cell cycle arrest at the G2/M checkpoint. For doxorubicin, this is a known effect stemming from DNA damage response pathways.[6][10] The similar G2/M arrest induced by the butyric acid derivative suggests it might also trigger DNA damage or disrupt microtubule dynamics, a common mechanism for chalcone-like compounds.[2]

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway that could be activated by an anti-proliferative compound leading to G2/M cell cycle arrest and apoptosis.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Compound Anti-proliferative Compound DNA_Damage DNA Damage / Microtubule Disruption Compound->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest promotes mitosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathway for G2/M arrest and apoptosis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the anti-proliferative activity of a novel compound, this compound. By comparing its effects on cell viability and cell cycle progression to a standard chemotherapeutic agent like doxorubicin, researchers can gain valuable insights into its potential as a new anti-cancer drug candidate. The presented methodologies provide a solid foundation for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations.

References

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  • Guruswamy, S., & Jayarama, S. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. Journal of the Iranian Chemical Society. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Trimethylphenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylphenyl Ketones and SAR Studies

Trimethylphenyl ketones, a class of substituted acetophenones, represent a fascinating scaffold in medicinal chemistry and materials science. The strategic placement of three methyl groups on the phenyl ring can dramatically influence the molecule's electronic properties, steric profile, and ultimately, its biological activity. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel compounds with enhanced potency and selectivity for various applications, including as antimicrobial agents, enzyme inhibitors, and antioxidants.[1][2]

The core principle of SAR lies in systematically modifying a molecule's structure and observing the corresponding changes in its biological effects.[3] For trimethylphenyl ketones, the key variable is the isomeric substitution pattern of the methyl groups on the phenyl ring. This guide will compare and contrast the known and inferred activities of these isomers, providing a framework for predicting the biological potential of novel derivatives.

Synthesis and Spectroscopic Characterization of Trimethylphenyl Ketone Isomers

The synthesis of trimethylphenyl ketones is most commonly achieved through the Friedel-Crafts acylation of the corresponding trimethylbenzene (mesitylene or pseudocumene) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1] This electrophilic aromatic substitution reaction is a robust and well-established method for the preparation of aryl ketones.

Experimental Protocol: Synthesis of 2,4,6-Trimethylphenyl Ketone (2,4,6-Trimethylacetophenone)

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add mesitylene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition of mesitylene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,4,6-trimethylphenyl ketone.

Spectroscopic Characterization

The synthesized trimethylphenyl ketone isomers are characterized using standard spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is observed in the region of 1680-1700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the range of 6.8-7.5 ppm), the acetyl methyl protons (a singlet around 2.5 ppm), and the ring methyl protons (singlets between 2.2 and 2.4 ppm). The splitting patterns and chemical shifts of the aromatic protons are diagnostic for the specific isomer.

    • ¹³C NMR: The carbonyl carbon will appear as a downfield signal around 200 ppm. The aromatic carbons and the methyl carbons will have distinct signals that can be used to confirm the substitution pattern.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the trimethylphenyl ketone isomer will be observed, along with characteristic fragmentation patterns.

Comparative Biological Activities of Trimethylphenyl Ketone Isomers

While comprehensive, direct comparative studies on all trimethylphenyl ketone isomers are limited, we can synthesize available data and draw logical inferences based on studies of related substituted acetophenones to construct a comparative analysis. The primary biological activities of interest for this class of compounds are antimicrobial, antioxidant, and enzyme inhibitory effects.

Antimicrobial Activity

Substituted acetophenones have been shown to possess antimicrobial properties. The position of the substituents on the phenyl ring can significantly impact this activity. For instance, studies on other substituted ketones have shown that the presence and location of electron-donating methyl groups can influence the lipophilicity and electronic nature of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with molecular targets.

It is hypothesized that the increased lipophilicity of trimethylphenyl ketones compared to unsubstituted acetophenone could lead to enhanced antimicrobial activity. However, the steric hindrance introduced by the methyl groups, particularly in the ortho positions (as in the 2,4,6-isomer), might also affect the interaction with bacterial targets.

Table 1: Postulated Comparative Antimicrobial Activity of Trimethylphenyl Ketone Isomers

IsomerPostulated Relative ActivityRationale
2,4,5-Trimethylphenyl Ketone Moderate to HighGood balance of lipophilicity and accessibility to the ketone moiety.
2,4,6-Trimethylphenyl Ketone ModerateIncreased steric hindrance around the carbonyl group may slightly reduce activity compared to the 2,4,5-isomer.
3,4,5-Trimethylphenyl Ketone ModerateLess steric hindrance than the 2,4,6-isomer, but potentially different electronic effects.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Trimethylphenyl ketone isomers dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each trimethylphenyl ketone isomer.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, and ketones with hydroxyl substitutions on the aromatic ring often exhibit radical scavenging activity.[4] While trimethylphenyl ketones lack a hydroxyl group, the electron-donating nature of the methyl groups can influence the electron density of the aromatic ring and potentially contribute to some antioxidant capacity.

The position of the methyl groups will likely play a crucial role. The 2,4,6-isomer, with methyl groups at both ortho positions, might exhibit different radical scavenging capabilities compared to the 2,4,5-isomer due to steric effects influencing the stability of any potential radical intermediates.

Table 2: Postulated Comparative Antioxidant Activity of Trimethylphenyl Ketone Isomers

IsomerPostulated Relative ActivityRationale
2,4,5-Trimethylphenyl Ketone Low to ModerateElectron-donating methyl groups may contribute to some radical scavenging activity.
2,4,6-Trimethylphenyl Ketone LowSteric hindrance from the ortho-methyl groups might impede interaction with free radicals.
3,4,5-Trimethylphenyl Ketone Low to ModerateSimilar electronic effects to the 2,4,5-isomer but with a different steric profile.
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Trimethylphenyl ketone isomers

  • Ascorbic acid (positive control)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compounds.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Enzyme Inhibitory Activity

Ketones are known to act as inhibitors for various enzymes, often by forming reversible covalent adducts with active site residues or through non-covalent interactions.[5] The electrophilicity of the ketone's carbonyl carbon is a key determinant of its reactivity. The electron-donating methyl groups on the phenyl ring of trimethylphenyl ketones would be expected to reduce the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, potentially leading to lower inhibitory potency.

However, the overall shape and steric bulk of the molecule are also critical for fitting into an enzyme's active site. The different substitution patterns of the trimethylphenyl ketone isomers will result in distinct three-dimensional shapes, which could lead to differential binding affinities for specific enzymes. For instance, the more sterically hindered 2,4,6-isomer might be a poorer inhibitor for some enzymes but could exhibit selectivity for others with complementary binding pockets.

Table 3: Postulated Comparative Enzyme Inhibitory Activity of Trimethylphenyl Ketone Isomers

IsomerPostulated Relative ActivityRationale
2,4,5-Trimethylphenyl Ketone Target-dependentGood balance of electronic and steric factors.
2,4,6-Trimethylphenyl Ketone Target-dependent; potentially more selectiveHigh steric hindrance may prevent binding to some enzymes but could favor binding to others with specific active site topologies.
3,4,5-Trimethylphenyl Ketone Target-dependentLess steric hindrance than the 2,4,6-isomer, offering a different binding profile.
Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Target enzyme (e.g., acetylcholinesterase, tyrosinase)

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Trimethylphenyl ketone isomers

  • Known inhibitor (positive control)

  • 96-well plate and plate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Discussion of Structure-Activity Relationships: The "Why" Behind the "What"

The observed and postulated differences in the biological activities of trimethylphenyl ketone isomers can be rationalized by considering the interplay of electronic and steric effects.

  • Electronic Effects: The three methyl groups are electron-donating through an inductive effect. This increases the electron density on the aromatic ring, which can influence its reactivity in biological systems. However, this electron donation also slightly reduces the electrophilicity of the carbonyl carbon, which could decrease its reactivity towards nucleophilic attack, a common mechanism for enzyme inhibition by ketones.

  • Steric Effects: The size and position of the methyl groups create steric hindrance around the phenyl ring and the ketone functional group. This is most pronounced in the 2,4,6-trimethylphenyl ketone isomer, where the two ortho-methyl groups flank the acetyl group. This steric bulk can hinder the approach of reactants or the binding of the molecule to a receptor or enzyme active site. Conversely, this steric hindrance can also confer selectivity, allowing the molecule to bind to specific targets that can accommodate its shape while preventing it from binding to others. The 2,4,5-trimethylphenyl ketone isomer presents a less sterically hindered profile around the carbonyl group, which might allow for more favorable interactions with a broader range of biological targets.

The following diagram illustrates the general workflow for a structure-activity relationship study of trimethylphenyl ketones.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis Synthesis Synthesis of Isomers (e.g., Friedel-Crafts Acylation) Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, etc.) Characterization->Antioxidant Enzyme Enzyme Inhibition Assays (IC50 Determination) Characterization->Enzyme Data Data Collection & Comparison Antimicrobial->Data Antioxidant->Data Enzyme->Data SAR Structure-Activity Relationship Elucidation Data->SAR Optimization Lead Optimization SAR->Optimization

Workflow for SAR studies of trimethylphenyl ketones.

This diagram illustrates the logical flow from the synthesis and characterization of different isomers to their biological screening and the subsequent analysis of the data to establish structure-activity relationships, which in turn guides the optimization of lead compounds.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the structure-activity relationships of trimethylphenyl ketones. While direct comparative experimental data remains somewhat sparse in the public domain, by synthesizing information from related compound classes and applying fundamental principles of medicinal chemistry, we can make informed predictions about the influence of methyl group positioning on biological activity.

The key takeaway is that both electronic and steric factors are critical determinants of the biological profile of these isomers. The interplay between these factors can lead to significant differences in antimicrobial, antioxidant, and enzyme inhibitory activities. Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive set of trimethylphenyl ketone isomers to validate these hypotheses and uncover novel therapeutic leads. The detailed experimental protocols provided herein offer a starting point for such investigations.

References

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A Guide to the Independent Verification of Biological Targets for Novel Small Molecules: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Deconvolution for Novel Chemical Entities

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is the unambiguous identification and validation of the compound's biological target(s). For a novel chemical entity such as 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid , a molecule without a well-documented history, understanding its precise mechanism of action is paramount. This guide provides a comparative framework for researchers, scientists, and drug development professionals on the independent verification of biological targets, moving beyond mere identification to functional validation. We will dissect and compare three cornerstone methodologies: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Pull-Down coupled with Mass Spectrometry, and Enzymatic Activity Assays. This is not a rigid template but an in-depth guide to making informed, causality-driven experimental choices.

Chapter 1: A Triad of Methodologies for Target Identification and Validation

The path to validating a drug target is rarely linear. It often requires a multi-pronged approach, where orthogonal methods are used to build a robust body of evidence. The choice of methodology depends on several factors, including whether a target is hypothesized or completely unknown, the nature of the compound-target interaction, and the available resources.

  • Cellular Thermal Shift Assay (CETSA) : This biophysical assay directly measures target engagement within the complex milieu of a living cell.[1][2] The core principle is that the binding of a ligand, such as our compound of interest, stabilizes its target protein, making it more resistant to thermal denaturation.[1] This method is invaluable for confirming a direct physical interaction in a physiologically relevant context without modifying the compound.

  • Affinity-Based Pull-Down with Mass Spectrometry : This is a powerful discovery tool for identifying previously unknown binding partners. The compound, or a close analog, is immobilized on a solid support and used as "bait" to fish out interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry. This approach is particularly useful when there are no prior hypotheses about the compound's target.

  • Enzymatic Activity Assays : Once a putative target, particularly an enzyme, has been identified, it is crucial to determine if the compound modulates its function. Enzymatic assays directly measure the catalytic activity of an enzyme in the presence of the compound, providing a functional readout of the interaction.[3] This is a critical step in linking target binding to a biological effect.

Each of these methods provides a unique piece of the puzzle. A synergistic approach, employing at least two of these techniques, is the gold standard for independent target verification.

Chapter 2: The Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

Principle and Rationale

CETSA is predicated on the principle of ligand-induced thermal stabilization.[1] When a protein is heated, it unfolds and aggregates. However, if a small molecule is bound to the protein, it can increase the energy required for unfolding, thus raising the protein's melting temperature (Tm). By measuring the amount of soluble protein remaining at various temperatures in the presence and absence of the compound, we can infer direct target engagement. The key advantage of CETSA is its ability to be performed in intact cells or cell lysates, providing evidence of target interaction in a more biologically relevant setting than assays with purified proteins.[1][4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells or Lysate compound Treat with Compound (or Vehicle Control) cells->compound aliquot Aliquot Samples compound->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat cool Cool to Room Temp heat->cool lyse Cell Lysis (if applicable) cool->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge sds_page Analyze Soluble Fraction (e.g., Western Blot) centrifuge->sds_page quantify Quantify Protein Levels sds_page->quantify plot Plot Melting Curves quantify->plot

Caption: CETSA workflow for verifying target engagement.

Detailed Step-by-Step Protocol
  • Cell Culture and Treatment : Grow the chosen cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysis (Optional) : For an intact cell CETSA, harvest the cells by gentle scraping. For a lysate CETSA, lyse the cells in a suitable buffer with protease and phosphatase inhibitors.

  • Heating : Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation : For intact cells, lyse them by freeze-thaw cycles. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis : Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis : Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the Tm for each curve. A shift in the Tm in the compound-treated samples compared to the vehicle control indicates target engagement.[5]

Hypothetical Data and Interpretation

Table 1: Hypothetical CETSA Data for Target Protein X

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (10 µM Compound)
45100100
509598
5552 (Tm)85
601555 (Tm)
65520
  • Interpretation : The vehicle-treated cells show a melting temperature (Tm) for Protein X at approximately 55°C. In contrast, cells treated with 10 µM of the compound exhibit a Tm of around 60°C. This 5°C positive shift strongly suggests that the compound binds to and stabilizes Protein X in the cellular environment.

Strengths and Limitations
  • Strengths :

    • Confirms target engagement in a physiological context (intact cells).[1][4]

    • Label-free; no modification of the compound is required.[4]

    • Can be adapted for proteome-wide analysis (Thermal Proteome Profiling or TPP) to identify targets without prior bias.[6]

  • Limitations :

    • Requires a specific antibody for the target protein (for Western blot-based CETSA).[7]

    • Not all protein-ligand interactions result in a significant thermal shift, potentially leading to false negatives.[7][8]

    • The interpretation of quantitative data requires careful consideration of thermodynamic and kinetic factors.[9]

Chapter 3: Affinity-Based Pull-Down Coupled with Mass Spectrometry: An Unbiased Approach to Target Discovery

Principle and Rationale

This method is a cornerstone for identifying the molecular targets of a compound when no a priori candidates exist. The principle is based on affinity purification. An analog of the compound of interest, modified with a reactive group for immobilization and a linker, is covalently attached to beads. These "baited" beads are then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently eluted. These proteins are then identified using high-resolution mass spectrometry. A critical aspect of this experiment is the inclusion of a negative control, such as beads without the compound or a competition experiment with an excess of the free, unmodified compound, to distinguish specific binders from non-specific ones.

Experimental Workflow: Affinity Pull-Down & MS

PullDown_Workflow cluster_bait Bait Preparation cluster_capture Target Capture cluster_analysis Identification compound Synthesize Immobilizable Compound Analog beads Immobilize Analog on Affinity Beads compound->beads incubate Incubate Lysate with 'Baited' & Control Beads beads->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify

Caption: Affinity pull-down & mass spectrometry workflow.

Detailed Step-by-Step Protocol
  • Bait Preparation : Synthesize an analog of this compound that includes a linker and a reactive group (e.g., an amine or carboxyl group) for coupling to activated agarose or magnetic beads. Covalently couple the analog to the beads.

  • Lysate Preparation : Prepare a native cell lysate from a relevant cell line or tissue. Pre-clear the lysate by incubating it with unconjugated beads to minimize non-specific binding.

  • Affinity Capture : Incubate the pre-cleared lysate with the compound-conjugated beads and control beads (e.g., beads with no compound) for several hours at 4°C. For a competition control, add an excess of the free, unmodified compound to an aliquot of the lysate before adding the baited beads.

  • Washing : Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution : Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by changing the pH or salt concentration.

  • Sample Preparation for Mass Spectrometry : Run the eluate on an SDS-PAGE gel for a short distance to concentrate the proteins. Excise the protein band, perform in-gel tryptic digestion.

  • LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use a proteomics software suite to identify and quantify the proteins in each sample. Compare the protein abundance in the experimental pull-down to the control pull-downs. Bona fide targets should be significantly enriched in the experimental sample and their binding should be competed away by the free compound.

Hypothetical Data and Interpretation

Table 2: Hypothetical Mass Spectrometry Results from a Pull-Down Experiment

Protein IDSpectral Counts (Compound Beads)Spectral Counts (Control Beads)Spectral Counts (Competition)Interpretation
P12345 (Target X)150210Potential Target
Q67890 (Actin)250240245Non-specific binder
R11223 (Target Y)75570Weak or non-specific
  • Interpretation : Target X (P12345) is highly enriched on the compound-conjugated beads compared to the control beads, and this interaction is significantly reduced in the presence of excess free compound. This makes Target X a high-confidence candidate. Actin (Q67890) is a common non-specific binder, appearing in high abundance in all conditions. Target Y (R11223) is enriched but not effectively competed off, suggesting it might be a weak or non-specific interactor.

Strengths and Limitations
  • Strengths :

    • Unbiased approach for discovering novel targets.

    • Highly sensitive due to the use of mass spectrometry.

    • Provides a direct physical link between the compound and the protein.

  • Limitations :

    • Requires chemical modification of the compound, which may alter its binding properties.

    • Can be prone to false positives from non-specific binders.

    • May not capture transient or weak interactions.

Chapter 4: Enzymatic Activity Assays for Functional Validation

Principle and Rationale

After identifying a potential enzyme target (e.g., a kinase, phosphatase, or metabolic enzyme) through methods like pull-down MS or based on a hypothesis, it is essential to confirm that the compound affects its biological function.[3] Enzymatic activity assays are designed to measure the rate at which an enzyme converts its substrate into a product. By performing this assay in the presence of varying concentrations of the compound, one can determine if it acts as an inhibitor or an activator and calculate key parameters like the IC50 (half-maximal inhibitory concentration). This functional validation is a critical step to ensure that the observed binding is therapeutically relevant.

Experimental Workflow: Enzymatic Assay

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate compound Prepare Serial Dilutions of Compound reagents->compound mix Mix Enzyme and Compound (Pre-incubation) compound->mix initiate Initiate Reaction by Adding Substrate mix->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction incubate->stop detect Detect Product Formation (e.g., Absorbance, Fluorescence) stop->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: General workflow for an in vitro enzymatic assay.

Detailed Step-by-Step Protocol (Example: Kinase Assay)
  • Reagent Preparation : Prepare assay buffer, purified active Target Kinase X, a specific substrate (e.g., a peptide), and ATP.

  • Compound Dilution : Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup : In a microplate, add the assay buffer, the compound dilutions, and the purified enzyme. Include positive (no compound) and negative (no enzyme) controls. Allow for a brief pre-incubation.

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the amount of product formed. This can be done in various ways, for example, using an antibody that recognizes the phosphorylated substrate in an ELISA format, or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. Plot the % inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data and Interpretation

Table 3: Hypothetical Kinase Inhibition Data

Compound Conc. (nM)% Inhibition of Target Kinase X
15
1015
10048
100085
1000095
  • Interpretation : The compound inhibits the activity of Target Kinase X in a dose-dependent manner. The calculated IC50 from this data would be approximately 100 nM. This potent inhibition provides strong functional evidence that Target Kinase X is a biologically relevant target of the compound.

Strengths and Limitations
  • Strengths :

    • Provides direct evidence of functional modulation of the target.

    • Highly quantitative, allowing for the determination of potency (IC50).

    • Essential for establishing a structure-activity relationship (SAR) during lead optimization.

  • Limitations :

    • Requires purified, active protein, which may be difficult to produce.

    • In vitro results may not always translate to the cellular environment due to factors like cell permeability and off-target effects.

    • Only applicable if the target is an enzyme or has a measurable function.

Chapter 5: A Synergistic Approach to Target Verification

No single method provides a complete picture. The most robust and trustworthy target validation strategies employ a combination of these orthogonal approaches. A typical workflow might be:

  • Discovery (If target is unknown) : Use Affinity-Based Pull-Down with Mass Spectrometry to generate a list of high-confidence binding partners for this compound.

  • Confirmation of Physical Binding : For the top candidate(s) from the pull-down, perform a CETSA to confirm direct engagement in intact cells. This step validates the interaction in a more physiological context and rules out artifacts from the in vitro pull-down.

  • Functional Validation : If the confirmed target is an enzyme, perform an Enzymatic Activity Assay to demonstrate that the compound modulates its function and to determine its potency (IC50).

By following this synergistic workflow, researchers can build a compelling, evidence-based case for the biological target of a novel compound, significantly de-risking its progression through the drug discovery pipeline.

Conclusion

The independent verification of a biological target for a novel compound like this compound is a cornerstone of modern drug development. It requires a thoughtful, multi-faceted experimental strategy that goes beyond simple binding to establish functional relevance in a physiological setting. By judiciously selecting and combining the methodologies of CETSA, affinity pull-down with mass spectrometry, and functional enzymatic assays, researchers can confidently elucidate the mechanism of action, paving the way for rational drug design and successful therapeutic development.

References

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  • F1000Research. (2021). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. [Link]

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A Senior Application Scientist's Guide to Replicating the Synthesis and Biological Evaluation of Published Butyric Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of a Short-Chain Fatty Acid

Butyric acid, a simple four-carbon short-chain fatty acid (SCFA), has transcended its humble origins as a product of gut microbial fermentation to become a focal point of significant research in oncology, neurology, and inflammatory diseases. Its therapeutic potential is primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor, a mechanism that can modulate gene expression and influence a wide range of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3][4] However, the clinical translation of butyric acid is hampered by its foul odor, rapid metabolism, and poor pharmacokinetic profile. This has spurred the development of numerous derivatives and prodrugs designed to improve its delivery and efficacy.[5][6]

This guide provides a comprehensive comparison of published methodologies for the synthesis of key butyric acid compounds and the subsequent biological evaluation of their activity. We will delve into the causality behind experimental choices, present detailed protocols, and offer visual representations of key workflows and pathways to empower researchers in their quest to replicate and build upon existing findings.

Part 1: A Comparative Analysis of Synthetic Methodologies

The synthesis of butyric acid derivatives primarily revolves around the modification of the carboxylic acid group to form esters, amides, or other functional groups. The choice of synthetic route is often a balance between yield, purity, cost, and the desired physicochemical properties of the final compound.

Esterification: The Workhorse of Butyrate Prodrug Synthesis

Esterification is the most common strategy for producing butyrate prodrugs, which mask the free carboxylic acid and are designed to be hydrolyzed by intracellular esterases to release butyric acid.

  • Fischer-Speier Esterification: This classical method involves reacting butyric acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[7] While straightforward and cost-effective, it often requires high temperatures and long reaction times, and the use of strong acids can lead to side reactions and purification challenges.

  • Enzyme-Catalyzed Esterification: The use of lipases as biocatalysts offers a greener and more selective alternative.[8] Lipases can operate under mild conditions, often with high chemo- and regioselectivity, reducing the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly advantageous as they can be easily recovered and reused.

  • Heterogeneous Acid Catalysis: Solid acid catalysts, like sulfated iron oxide or ion-exchange resins (e.g., Amberlyst 15), provide the benefits of acid catalysis without the downstream purification issues associated with homogeneous catalysts.[9][10] These catalysts can be filtered off at the end of the reaction, simplifying the workup procedure.

Table 1: Comparison of Esterification Methods for Butyrate Synthesis

MethodCatalystAdvantagesDisadvantagesTypical Yield
Fischer-Speier Sulfuric Acid, p-TsOHInexpensive, readily available reagents.Harsh conditions, potential for side reactions, difficult catalyst removal.60-80%
Enzyme-Catalyzed Lipases (e.g., CALB)Mild conditions, high selectivity, environmentally friendly.Higher catalyst cost, slower reaction rates.>90%[11]
Heterogeneous Acid Sulfated Iron Oxide, Amberlyst 15Easy catalyst removal, reusable catalyst.May require higher temperatures than homogeneous catalysis.>90%[9]
Synthesis of Specific Butyric Acid Derivatives

Tributyrin: A triglyceride ester of butyric acid and glycerol, tributyrin serves as a stable and odorless prodrug that releases three molecules of butyric acid upon hydrolysis.[8] Its synthesis is typically achieved through the esterification of glycerol with an excess of butyric acid, often using a solid acid catalyst like sulfated iron oxide to drive the reaction to completion.[5][9]

Indole-3-Butyric Acid (IBA) Derivatives: IBA and its derivatives have shown potent HDAC inhibitory activity.[7][9][10][12] Synthesis of these compounds often starts from indole, which can be reacted with γ-butyrolactone or 4-chlorobutyronitrile. More complex derivatives, such as hydrazones, can be synthesized from IBA by first converting it to a hydrazide, followed by condensation with an appropriate aldehyde or ketone.[12]

Pivaloyloxymethyl Butyrate (AN-9): This well-studied prodrug is an acyloxyalkyl ester that releases butyric acid, pivalic acid, and formaldehyde upon intracellular hydrolysis.[4][13] The synthesis involves the reaction of butyric acid with chloromethyl pivalate.

Part 2: A Guide to the Biological Evaluation of Butyric Acid Compounds

The biological evaluation of novel butyric acid derivatives is crucial to determine their therapeutic potential. A tiered approach, starting with in vitro assays and progressing to in vivo models, is typically employed.

In Vitro Assays: The Initial Screening Cascade
  • HDAC Inhibition Assays: Since HDAC inhibition is a primary mechanism of action for many butyrate derivatives, quantifying their inhibitory activity against various HDAC isoforms is a critical first step.[7][9][10][12] Commercially available kits utilizing a fluorogenic substrate are widely used for this purpose.

  • Cytotoxicity Assays: To assess the anticancer potential of the compounds, their effect on the viability of cancer cell lines is determined. The MTT or resazurin assays are commonly used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assays: Butyric acid and its derivatives are known to induce apoptosis in cancer cells.[14][15] This can be evaluated by various methods, including:

    • Caspase-3/7 Activity Assays: Measuring the activity of executioner caspases.[14]

    • Annexin V/Propidium Iodide (PI) Staining: Differentiating between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Cell Cycle Analysis: Quantifying the sub-G1 population, which is indicative of apoptotic cells, by flow cytometry.[14]

  • Anti-inflammatory Assays: For neuroprotective and other inflammatory conditions, the ability of the compounds to suppress inflammatory responses can be assessed. This often involves stimulating immune cells (e.g., macrophages or microglia) with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA.[13]

Table 2: Comparison of In Vitro Biological Evaluation Assays

AssayPurposePrincipleKey Endpoint
HDAC Inhibition Determine inhibitory activity against HDAC enzymes.Fluorogenic substrate cleavage by HDACs.IC50 value.
MTT/Resazurin Assess cytotoxicity and cell viability.Metabolic conversion of a substrate to a colored/fluorescent product.IC50 value.
Caspase-3/7 Activity Quantify apoptosis induction.Cleavage of a specific substrate by activated caspases.Fold-change in activity.
Annexin V/PI Staining Differentiate stages of cell death.Binding of Annexin V to exposed phosphatidylserine and PI to DNA.Percentage of apoptotic cells.
ELISA Measure cytokine production.Antibody-based detection of specific proteins.Cytokine concentration (pg/mL or ng/mL).
In Vivo Models: Assessing Therapeutic Efficacy

Promising candidates from in vitro screening are then evaluated in animal models to assess their in vivo efficacy and safety.

  • Cancer Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[7][9][10] The test compound is then administered, and tumor growth is monitored over time. This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.

  • Neuroinflammation and Neurodegeneration Models: To evaluate neuroprotective effects, various animal models are used. For example, in a model of spinal cord injury, the compound's ability to improve motor function and reduce inflammatory markers in the spinal cord tissue is assessed.[16]

  • Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. This information is crucial for optimizing dosing regimens and ensuring that the compound reaches its target tissue at therapeutic concentrations.

Part 3: Experimental Protocols and Visualizations

Detailed Experimental Protocol: Synthesis of Tributyrin using a Solid Acid Catalyst

This protocol is a representative example of the synthesis of a butyrate prodrug.

Materials:

  • Glycerol

  • Butyric acid

  • Sulfated iron oxide (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glycerol (10 g, 0.109 mol), butyric acid (38.2 g, 0.434 mol, 4 equivalents), and sulfated iron oxide (2 g).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted butyric acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tributyrin as a colorless oil.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Butyric acid derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the butyric acid derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Signaling Pathway of HDAC Inhibition by Butyrate

HDAC_Inhibition Butyrate Butyrate Derivative (Prodrug) Intracellular_Butyrate Intracellular Butyrate Butyrate->Intracellular_Butyrate Esterase Hydrolysis HDAC Histone Deacetylase (HDAC) Intracellular_Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Apoptosis, Cell Cycle Arrest, Differentiation Gene_Expression->Cellular_Effects Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis (e.g., Esterification) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HDAC_Assay HDAC Inhibition Assay Characterization->HDAC_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) HDAC_Assay->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay Cytotoxicity_Assay->Apoptosis_Assay Animal_Model Animal Model (e.g., Xenograft) Apoptosis_Assay->Animal_Model Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study

Caption: A typical workflow for the synthesis and biological evaluation of butyric acid derivatives.

Diagram 3: Logic of Prodrug Design

Prodrug_Logic Butyric_Acid Butyric Acid Challenges Challenges: - Poor PK - Odor - Rapid Metabolism Butyric_Acid->Challenges Prodrug Butyrate Prodrug (e.g., Tributyrin, AN-9) Challenges->Prodrug leads to design of Improved_Properties Improved Properties: - Better Stability - Increased Lipophilicity - Odorless Prodrug->Improved_Properties Intracellular_Release Intracellular Release of Butyric Acid Prodrug->Intracellular_Release via enzymatic hydrolysis Therapeutic_Effect Enhanced Therapeutic Effect Intracellular_Release->Therapeutic_Effect

Caption: The rationale behind designing prodrugs of butyric acid to overcome its limitations.

Conclusion

The field of butyric acid research is vibrant, with ongoing efforts to develop novel derivatives with improved therapeutic profiles. Replicating and building upon published findings is the cornerstone of scientific progress. This guide has provided a comparative framework for understanding the synthesis and biological evaluation of these promising compounds. By carefully considering the rationale behind different experimental approaches and adhering to detailed protocols, researchers can confidently contribute to the advancement of butyric acid-based therapeutics.

References

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A Framework for Assessing the Therapeutic Index of Novel Chemical Entities: A Comparative Analysis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the paramount objective is to develop novel therapeutics that are not only effective but also possess a wide margin of safety. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity.[1][2][3] A high TI is desirable, as it indicates a large window between the effective and toxic doses.[2] This guide provides a comprehensive framework for assessing the therapeutic index of a novel chemical entity, using the hypothetical compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid as a case study, and outlines the methodologies for its comparison against existing drugs. While specific preclinical data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals on how to conduct such an evaluation.

Understanding the Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is fundamentally a ratio that compares the toxic dose of a drug to its effective dose.[1][3] It is most commonly expressed as the ratio of the dose that is toxic in 50% of a population (TD50) to the dose that is therapeutically effective in 50% of a population (ED50).[1][2][3] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[1][2]

Therapeutic Index (TI) = TD50 / ED50

A narrow therapeutic index indicates that there is a small difference between the effective and toxic doses of a drug, necessitating careful dose monitoring to avoid adverse effects.[1] Conversely, a wide therapeutic index suggests a greater margin of safety.[1]

A Phased Approach to Determining the Therapeutic Index of a Novel Compound

The assessment of a novel compound's therapeutic index is a multi-stage process, beginning with in vitro studies and progressing to in vivo animal models. This phased approach allows for the early identification of potential safety concerns and the refinement of dose-response relationships.

Phase 1: In Vitro Efficacy and Cytotoxicity Profiling

The initial phase involves characterizing the compound's biological activity and toxicity in cell-based assays.

Experimental Protocol: Determining In Vitro Efficacy (EC50)

  • Cell Line Selection: Choose a panel of cell lines relevant to the presumed therapeutic target of this compound.

  • Assay Development: Develop a robust assay to measure the desired biological response. This could be, for example, an enzyme inhibition assay, a reporter gene assay, or a cell proliferation assay.

  • Dose-Response Treatment: Culture the selected cells and treat them with a serial dilution of the compound, typically ranging from nanomolar to micromolar concentrations.

  • Data Acquisition: After a predetermined incubation period, measure the biological response using an appropriate detection method (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal effective concentration (EC50).

Experimental Protocol: Determining In Vitro Cytotoxicity (CC50)

  • Cell Line Treatment: Utilize the same panel of cell lines as in the efficacy studies.

  • Cytotoxicity Assay: Employ a standard cytotoxicity assay, such as the MTT, MTS, or a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).

  • Dose-Response and Incubation: Treat the cells with a serial dilution of the compound and incubate for a period that is relevant to the intended therapeutic exposure (e.g., 24, 48, or 72 hours).

  • Data Collection and Analysis: Measure the cytotoxic effect and plot the data as described for the EC50 determination to calculate the half-maximal cytotoxic concentration (CC50).

The in vitro therapeutic index can then be calculated as:

In Vitro TI = CC50 / EC50

Phase 2: In Vivo Efficacy and Toxicity Studies in Animal Models

Following promising in vitro results, the investigation moves to animal models to assess the compound's pharmacology and toxicology in a whole-organism context.

Experimental Protocol: Determining In Vivo Efficacy (ED50)

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease or condition of interest.

  • Dose-Range Finding Study: Conduct a preliminary study to identify a range of doses that are likely to produce a therapeutic effect without causing overt toxicity.

  • Definitive Efficacy Study: Administer a range of doses of this compound to groups of animals.

  • Pharmacodynamic Readouts: Measure a relevant pharmacodynamic endpoint at various time points after drug administration.

  • Data Analysis: Plot the therapeutic effect against the dose to determine the dose that produces the desired effect in 50% of the animals (ED50).

Experimental Protocol: Determining In Vivo Acute Toxicity (LD50/TD50)

  • Animal Strain and Dosing: Use a standardized strain of laboratory animal (e.g., Sprague-Dawley rats or C57BL/6 mice) and administer escalating single doses of the compound.

  • Clinical Observations: Monitor the animals closely for signs of toxicity, including changes in behavior, weight loss, and any adverse clinical signs, over a period of up to 14 days.

  • Pathological Examination: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.

  • Data Analysis: Determine the dose that results in mortality in 50% of the animals (LD50) or the dose that causes a specific toxic effect in 50% of the animals (TD50).

Comparative Analysis: Benchmarking Against Existing Drugs

A crucial aspect of assessing a new drug candidate is to compare its therapeutic index to that of existing drugs used to treat the same condition.

Selection of Comparator Drugs

The choice of comparator drugs is critical for a meaningful analysis. These should ideally include:

  • Gold-Standard Therapies: The most widely used and effective current treatments.

  • Drugs with Similar Mechanisms of Action: If the mechanism of this compound is known or hypothesized.

  • Drugs with Known Safety Profiles: Including those with both wide and narrow therapeutic indices to provide a comprehensive safety context.

For a hypothetical compound like this compound, which has a butyric acid moiety, one might consider its potential as a histone deacetylase (HDAC) inhibitor or its effects on cellular metabolism.[4] Therefore, relevant comparators could include approved HDAC inhibitors or drugs that modulate similar metabolic pathways.

Data Presentation for Clear Comparison

To facilitate a clear and objective comparison, the collated data should be presented in a structured format.

Parameter This compound Comparator Drug A Comparator Drug B
In Vitro EC50 Experimental ValuePublished ValuePublished Value
In Vitro CC50 Experimental ValuePublished ValuePublished Value
In Vitro TI (CC50/EC50) Calculated ValueCalculated ValueCalculated Value
In Vivo ED50 Experimental ValuePublished ValuePublished Value
In Vivo TD50/LD50 Experimental ValuePublished ValuePublished Value
In Vivo TI (TD50/ED50) Calculated ValueCalculated ValueCalculated Value

Visualizing Workflows and Pathways for Enhanced Understanding

Graphical representations of experimental workflows and biological pathways can significantly aid in the comprehension of complex scientific concepts.

Experimental Workflow for Therapeutic Index Determination

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell Line Selection Cell Line Selection Efficacy Assay (EC50) Efficacy Assay (EC50) Cell Line Selection->Efficacy Assay (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Cell Line Selection->Cytotoxicity Assay (CC50) In Vitro TI Calculation In Vitro TI Calculation Efficacy Assay (EC50)->In Vitro TI Calculation Decision Gate: Proceed to In Vivo? Decision Gate: Proceed to In Vivo? In Vitro TI Calculation->Decision Gate: Proceed to In Vivo? Cytotoxicity Assay (CC50)->In Vitro TI Calculation Animal Model Selection Animal Model Selection Efficacy Study (ED50) Efficacy Study (ED50) Animal Model Selection->Efficacy Study (ED50) Toxicity Study (TD50/LD50) Toxicity Study (TD50/LD50) Animal Model Selection->Toxicity Study (TD50/LD50) In Vivo TI Calculation In Vivo TI Calculation Efficacy Study (ED50)->In Vivo TI Calculation Comparative Analysis Comparative Analysis In Vivo TI Calculation->Comparative Analysis Toxicity Study (TD50/LD50)->In Vivo TI Calculation Decision Gate: Proceed to In Vivo?->Animal Model Selection Promising In Vitro TI Candidate Selection Candidate Selection Comparative Analysis->Candidate Selection

Caption: Workflow for Therapeutic Index Determination.

Hypothetical Signaling Pathway Modulation

Assuming this compound acts as an inhibitor of a key signaling kinase:

Caption: Hypothetical Inhibition of a Kinase Pathway.

Conclusion and Future Directions

The assessment of the therapeutic index is a critical and indispensable component of the drug discovery and development process.[5] For a novel compound such as this compound, a systematic evaluation of its efficacy and toxicity, both in vitro and in vivo, is essential to ascertain its potential as a therapeutic agent. By rigorously determining its therapeutic index and comparing it to established drugs, researchers can make informed decisions about the continued development of the compound. This structured approach not only de-risks the development process but also ensures that only the most promising candidates with a favorable safety profile advance toward clinical investigation.

References

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Safety Operating Guide

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for the professional research environment. The procedures outlined herein are built upon established principles of chemical safety to ensure the protection of personnel and the integrity of our environment.

Immediate Safety Profile & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an organic compound featuring two key functional groups that dictate its chemical behavior and disposal requirements: a carboxylic acid and an aromatic ketone .

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties, making the compound corrosive and reactive with bases. Concentrated organic acids can cause severe skin and eye damage[1][2]. They must be segregated from bases, oxidizing agents, and reactive metals to prevent violent exothermic reactions or the release of flammable gases[3][4].

  • Aromatic Ketone Moiety: While many simple ketones are biodegradable, the presence of a stable aromatic ring suggests that incineration is a more effective final disposal method for concentrated waste to ensure complete destruction[5].

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, chemical splash goggles, and a fully buttoned laboratory coat[3][4][6].

  • Ventilation: Handle the compound, particularly in powdered form or when generating solutions, within a certified chemical fume hood to avoid inhalation of dust or vapors[3][7].

  • Incompatibilities: Keep this compound and its waste strictly segregated from bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., nitric acid), and reactive metals (e.g., sodium, potassium)[3][8].

Core Disposal Principle: Hazardous Waste Management

Due to its chemical properties, This compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical or its concentrated solutions be disposed of down the drain or in regular trash[8][9]. The primary objective is to safely collect, segregate, and containerize the waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor[3].

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA guidelines and promotes a safe laboratory environment.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Action: Designate a specific waste stream for this compound, categorized as "Non-Halogenated Organic Acid Waste."

  • Causality: Mixing organic acids with other waste streams can lead to hazardous outcomes. For instance, mixing with bases can cause a violent neutralization reaction, while mixing with inorganic acids like nitric acid can create enough heat to ignite flammable components[1]. Segregating organic waste also facilitates proper end-disposal; non-halogenated solvents can often be used for fuel blending, a form of recycling[8].

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a robust, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass[3][10][11]. Ensure the container has a secure, screw-top cap[9].

  • Causality: Carboxylic acids are corrosive and can degrade improper container materials. Hydrofluoric acid, for example, must never be stored in glass[8][11]. While this compound is not an inorganic acid, using chemically resistant containers is a best practice.

  • Action: Fill the container to no more than 90% of its total capacity[10][12]. Keep the container securely capped at all times, except when adding waste[8][9].

  • Causality: Leaving a 10% headspace allows for vapor expansion, which can occur with temperature fluctuations in the lab, preventing pressure buildup and potential container rupture[13]. Keeping containers closed prevents the release of vapors into the laboratory atmosphere and minimizes the risk of spills.

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Action: Immediately upon starting a waste container, affix a "Hazardous Waste" label provided by your EHS department. The label must include:

    • The words "Hazardous Waste"[14].

    • The full, unabbreviated chemical name: "this compound". List all other components of the waste solution with their approximate percentages[9].

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant")[3].

    • The accumulation start date (the date the first drop of waste was added)[8].

  • Causality: This information is mandated by the EPA's Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the disposal facility to manage the waste stream correctly[14][15].

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation prior to pickup.

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel[8][9].

  • Causality: The SAA concept allows for the safe, short-term accumulation of waste without requiring a full-scale storage permit. Regulations limit the volume (typically up to 55 gallons, though institutional limits may be lower) and time that waste can be stored in an SAA[8].

  • Action: Ensure the SAA is located in a secondary containment bin to capture any potential leaks[8]. Store incompatible waste streams, such as acids and bases, in separate secondary containment bins[4][8].

  • Causality: Secondary containment is a critical safety measure that prevents a leaking container from causing a large-scale spill and potentially mixing with other incompatible chemicals stored nearby.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is 90% full or has been accumulating for a set period (e.g., six months, check institutional policy), submit a chemical waste pickup request to your EHS department[8].

  • Causality: There are strict time limits on how long hazardous waste can be stored on-site[14]. Adhering to these timelines ensures regulatory compliance and minimizes the risks associated with long-term chemical storage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generated B Characterize Waste (Solid, Concentrated, or Dilute?) A->B C Solid or Concentrated/ Contaminated Solution B->C Solid, Concentrated, or Contaminated D Select Compatible HDPE Container C->D E Affix 'Hazardous Waste' Label & List All Contents D->E F Add Waste to Container (Max 90% Full) E->F G Store in Secondary Containment in Designated SAA F->G H Container Full or Time Limit Reached? G->H I Schedule Pickup with EHS H->I Yes J Keep in SAA Until Pickup H->J No

Caption: Decision workflow for hazardous waste disposal.

Summary of Disposal Parameters

ParameterSpecificationRationale & Authority
Waste Classification Hazardous Waste: Non-Halogenated Organic AcidBased on carboxylic acid functionality and general laboratory chemical waste guidelines.[3][13]
Primary Container High-Density Polyethylene (HDPE) or Borosilicate Glass with screw cap.Chemical compatibility with corrosive organic acids is crucial to prevent container degradation.[3][10]
Secondary Containment Chemically resistant tray or bin.Prevents spills from spreading and mixing with incompatible materials.[8]
Maximum Fill Volume 90% of container capacity.Allows for thermal expansion of liquids and vapors, preventing over-pressurization.[10][12]
Required Labeling "Hazardous Waste," full chemical name(s), hazard warnings, accumulation start date.EPA RCRA compliance and critical safety communication.[3][14]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).Federal and local regulations mandate specific storage conditions for hazardous waste.[8][9]

Contingency Plan for Spills and Accidental Exposure

Accidents can happen despite the most stringent precautions. A clear, rehearsed emergency plan is vital.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][7][16]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[7][16]. Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or seek immediate medical attention[7].

Spill Cleanup Protocol
  • Minor Spill (Contained, small quantity):

    • Alert personnel in the immediate area and restrict access.

    • Ensure proper ventilation by working within a fume hood if possible[17].

    • Wearing appropriate PPE (goggles, lab coat, double nitrile gloves), contain the spill.

    • For a solid spill, carefully sweep the material into a container. For a liquid spill, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial acid spill neutralizer[17][18][19]. Do not use paper towels for flammable liquids[19].

    • Scoop the absorbed material into a designated hazardous waste container[18].

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Label the waste container and dispose of it through EHS.

  • Major Spill (Large quantity, highly dispersed, or outside of a containment area):

    • Evacuate the laboratory immediately. Pull the fire alarm if the substance is flammable and there is an ignition risk[19].

    • Close the laboratory doors to contain vapors[17].

    • Notify your supervisor and your institution's emergency response personnel (e.g., EHS, Campus Safety) immediately[20].

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

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  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.